Acetal
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKHKXVYLBGOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30846-29-8 | |
| Record name | 1,1-Diethoxyethane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30846-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6030607 | |
| Record name | Acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6030607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetal appears as a clear colorless liquid with a pleasant odor. Boiling point 103-104 °C. Flash point -5 °F. Density 0.831 g / cm3. Slightly soluble in water. Vapors heavier than air. Moderately toxic and narcotic in high concentrations., Colorless, volatile liquid with an agreeable odor; [Hawley], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., volatile colourless liquid with a refreshing, pleasant, fruity-green odour | |
| Record name | ACETAL | |
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| Record name | Acetal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3381 | |
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| Record name | 1,1-Diethoxyethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |
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| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/729/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
216 °F at 760 mmHg (USCG, 1999), 102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG, 102.00 to 104.00 °C. @ 760.00 mm Hg, 103 °C | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2 | |
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| Record name | ACETAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
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| Record name | 1,1-Diethoxyethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
-5 °F (USCG, 1999), -20.5 °C, -5 °F (-21 °C) (CLOSED CUP), -21 °C c.c. | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acetal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3381 | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
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| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL, SOL IN CHLOROFORM, sol in acetone, Water Solubility = 4.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water, g/100ml: 5.0, slightly soluble in water; miscible with most organic solvents, oils, miscible (in ethanol) | |
| Record name | ACETAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-Diethoxyethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
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| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/729/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.831 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8254 AT 20 °C/4 °C, Relative density (water = 1): 0.83, 0.822-0.831 | |
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| Source | CAMEO Chemicals | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/729/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.08 (AIR= 1), Relative vapor density (air = 1): 4.1 | |
| Record name | ACETAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
56.87 mmHg (USCG, 1999), 27.6 [mmHg], 27.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.7 | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acetal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
105-57-7 | |
| Record name | ACETAL | |
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| Record name | Acetal | |
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| Record name | Acetal | |
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| Record name | Ethane, 1,1-diethoxy- | |
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| Record name | Acetal | |
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| Record name | 1,1-diethoxyethane | |
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| Record name | ACETAL | |
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| Record name | 1,1-Diethoxyethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-148 °F (USCG, 1999), -100 °C | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
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Foundational & Exploratory
Acetal functional group structure and properties
An In-Depth Technical Guide to the Acetal (B89532) Functional Group for Researchers and Drug Development Professionals
Executive Summary
The this compound functional group, characterized by a central carbon atom bonded to two alkoxy (-OR) groups, is a cornerstone of modern organic chemistry and plays a pivotal role in drug development.[1][2] As geminal diethers derived from aldehydes or ketones, acetals are distinguished by their unique stability profile: they are remarkably stable under neutral and basic conditions but are readily hydrolyzed in the presence of acid.[3][4] This reactivity dichotomy makes them exceptionally useful as protecting groups for carbonyl functionalities in complex multi-step syntheses.[5][6] This guide provides a comprehensive overview of the this compound functional group, detailing its structure, physicochemical properties, and reactivity. It includes quantitative data on stability, detailed experimental protocols for its formation and cleavage, and graphical representations of key chemical transformations, offering researchers and drug development professionals a thorough resource for leveraging this compound chemistry in their work.
Structure and Physicochemical Properties
Molecular Structure
The generalized structure of an this compound is R₂C(OR')₂, where the R groups can be hydrogen atoms or organic fragments, and the R' groups are organic fragments.[1] If the parent carbonyl was a ketone, the resulting structure is sometimes called a ketal, though IUPAC considers ketals a subset of acetals.[1] The central carbon atom is sp³ hybridized, resulting in a tetrahedral geometry.[1] When the two R' groups are part of the same molecule, a cyclic this compound is formed, which is common when diols like ethylene (B1197577) glycol are used in the synthesis.[7] The formation of these five- or six-membered rings is often entropically favored over the formation of acyclic acetals.[1]
Physicochemical Properties
Acetals are generally stable, colorless liquids or solids with properties similar to ethers. They are unreactive towards bases, nucleophiles, and many oxidizing and reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[6][8][9] This inertness under many common reaction conditions is the foundation of their utility as protecting groups.[5] The stability of acetals, particularly towards hydrolysis, is influenced by both steric and electronic factors. Increased steric bulk around the this compound carbon can hinder the approach of water, increasing stability.[10]
The material properties of polythis compound (polyoxymethylene or POM), a polymer derived from formaldehyde, highlight the inherent stability of the this compound linkage. Polythis compound is a high-strength, low-friction engineering plastic with excellent dimensional stability, chemical resistance to solvents and hydrocarbons, and low moisture absorption.[11][12][13] There are two primary types: homopolymer (e.g., Delrin®) and copolymer, with the copolymer generally offering improved thermal stability and resistance to hydrolysis in hot water.[12][14]
Reactivity: Formation and Hydrolysis
The chemistry of acetals is dominated by the equilibrium between the carbonyl compound and the this compound, which is catalyzed by acid.
This compound Formation
Acetals are synthesized by the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of an alcohol. The reaction proceeds through a hemithis compound intermediate.[7] The overall process is reversible, and to drive the equilibrium toward the this compound product, water must be removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus or by using chemical dehydrating agents like trialkyl orthoformates.[1][15]
The mechanism involves several key steps:
-
Protonation of the carbonyl oxygen by the acid catalyst, increasing its electrophilicity.[7]
-
Nucleophilic attack by one molecule of alcohol on the carbonyl carbon to form a tetrahedral intermediate.
-
Deprotonation to yield the neutral hemithis compound.[7]
-
Protonation of the hemithis compound's hydroxyl group, converting it into a good leaving group (water).[1]
-
Loss of water to form a resonance-stabilized oxocarbenium ion.[16]
-
Attack by a second molecule of alcohol on the carbocation.
-
Deprotonation to give the final this compound product and regenerate the acid catalyst.[1]
This compound Hydrolysis
The hydrolysis of an this compound back to its parent aldehyde or ketone and alcohol is the microscopic reverse of the formation reaction.[16] It is catalyzed by aqueous acid and typically involves a large excess of water to drive the equilibrium away from the this compound.[3] The mechanism is essentially an Sₙ1-type reaction where an alkoxy group is protonated, leaves to form a resonance-stabilized carbocation, which is then attacked by water.[16][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. This compound Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Acetals as protecting groups [quimicaorganica.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. All You Need to Know about this compound Properties, Challenges and Benefits | HP Manufacturing [hpmanufacturing.com]
- 12. curbellplastics.com [curbellplastics.com]
- 13. xometry.com [xometry.com]
- 14. professionalplastics.com [professionalplastics.com]
- 15. Dimethyl Acetals [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Acetal Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of acid-catalyzed acetal (B89532) formation, a fundamental reaction in organic synthesis, particularly for the protection of carbonyl groups in multi-step synthetic pathways. This document details the reaction kinetics, thermodynamics, and experimental protocols, offering valuable insights for professionals in research and drug development.
Introduction
Acetals are geminal-diether derivatives of aldehydes or ketones, characterized by the presence of two alkoxy (-OR) groups attached to the same carbon atom. Their formation is a reversible, acid-catalyzed reaction between a carbonyl compound and an alcohol.[1][2][3] Due to their stability under neutral and basic conditions, acetals serve as excellent protecting groups for aldehydes and ketones against nucleophilic attack or reduction.[2][4] The reaction proceeds through a hemithis compound intermediate, and the overall equilibrium can be manipulated to favor either this compound formation or hydrolysis.[2][5][6]
The Core Mechanism: A Step-by-Step Analysis
The acid-catalyzed formation of an this compound is a multi-step process involving protonation, nucleophilic attack, and dehydration. The generally accepted mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][7][8]
-
Nucleophilic Attack by the First Alcohol Molecule: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a protonated hemithis compound.[2][6]
-
Deprotonation to Form the Hemithis compound: A base (typically the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly added alkoxy group, yielding a neutral hemithis compound intermediate.[2][6]
-
Protonation of the Hemithis compound Hydroxyl Group: The hydroxyl group of the hemithis compound is protonated by the acid catalyst, converting it into a good leaving group (water).[2][6]
-
Formation of a Resonance-Stabilized Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, resulting in the formation of a resonance-stabilized oxocarbenium ion. The formation of this intermediate is often the rate-determining step of the overall reaction.[2][9][10]
-
Nucleophilic Attack by the Second Alcohol Molecule: A second molecule of the alcohol attacks the electrophilic carbon of the oxocarbenium ion.[2][6]
-
Deprotonation to Yield the this compound: Finally, deprotonation of the resulting protonated this compound regenerates the acid catalyst and yields the final this compound product.[2][6]
The following diagram illustrates this mechanistic pathway.
References
- 1. [The catalytic rate constant. Effect of acetone on acidic hydrolysis of ester cyclohexyl acidacetylomethyl (AmMC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. data.epo.org [data.epo.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound synthesis by acetalization or ring closure [organic-chemistry.org]
- 9. Acceleration of this compound Hydrolysis by Remote Alkoxy Groups: Evidence for Electrostatic Effects on the Formation of Oxocarbenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
The Strategic Role of Acetals as Carbonyl Protecting Groups in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of acetals as protecting groups for carbonyl functionalities, a cornerstone strategy in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). We will delve into the mechanisms of formation and cleavage, provide detailed experimental protocols, and present quantitative data to aid in the selection and application of these critical protecting groups.
Introduction: The Imperative of Carbonyl Protection
In multi-step organic synthesis, the reactivity of a carbonyl group (aldehyde or ketone) can interfere with desired transformations at other sites within the molecule. Protecting groups are employed to temporarily mask the carbonyl's reactivity, rendering it inert to specific reagents and reaction conditions. Acetals are among the most widely used protecting groups for carbonyls due to their ease of formation, stability across a broad range of reaction conditions, and typically straightforward removal.
The fundamental principle of acetal (B89532) protection lies in converting the reactive sp²-hybridized carbonyl carbon into a less reactive sp³-hybridized carbon. This is achieved by reacting the carbonyl compound with an alcohol, most commonly a diol, under acidic conditions.
Mechanism of this compound Formation and Deprotection
The formation of an this compound is a reversible, acid-catalyzed process. The reaction proceeds through a hemithis compound intermediate. To drive the equilibrium towards the this compound product, water, a byproduct of the reaction, is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.
Deprotection, or the cleavage of the this compound to regenerate the carbonyl, is achieved by treating the this compound with aqueous acid, thereby leveraging the principle of Le Châtelier to shift the equilibrium back towards the starting materials.
Stability of Acetal Protecting Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Acetal (B89532) protecting groups are indispensable tools in modern organic synthesis, particularly within the intricate molecular landscapes of pharmaceutical development. Their widespread use stems from a crucial characteristic: the ability to mask the reactivity of carbonyl functionalities (aldehydes and ketones) under specific conditions, only to be selectively removed later. This guide provides a comprehensive technical overview of the stability of this compound protecting groups in acidic and basic media, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform the rational selection and application of these vital chemical motifs.
Core Principles: pH-Dependent Stability
The utility of acetals as protecting groups is fundamentally rooted in their differential stability across the pH spectrum. They are valued for their robustness in neutral to strongly basic environments, yet readily cleaved under acidic conditions. This dichotomy allows for the selective manipulation of other functional groups within a molecule that may be sensitive to basic reagents, while the carbonyl remains inert.
In Basic and Neutral Media:
This compound protecting groups exhibit remarkable stability in the presence of a wide array of basic and nucleophilic reagents.[1][2] This includes common reagents used in drug development and organic synthesis such as organometallic reagents (e.g., Grignard reagents), metal hydrides (e.g., lithium aluminum hydride), and strong bases (e.g., alkoxides).[1][2] The stability in basic media is attributed to the absence of a viable reaction pathway. The ether-like linkages of the this compound lack an acidic proton for a base to abstract, and the alkoxide leaving groups are poor, thus preventing nucleophilic attack at the central carbon.
In Acidic Media:
Conversely, acetals are labile in acidic environments, undergoing hydrolysis to regenerate the parent carbonyl compound and the corresponding alcohol or diol.[3][4] The rate of this acid-catalyzed hydrolysis is a critical parameter for their effective use and is influenced by several structural and environmental factors.
Quantitative Analysis of this compound Stability
The stability of an this compound protecting group is often quantified by its hydrolysis rate under specific pH conditions. The following tables summarize the half-lives (t½) of representative acyclic and cyclic acetals at various pH values, providing a quantitative basis for comparison.
Table 1: Half-lives (t½) of Acyclic Acetals at Various pH Values
| This compound Protecting Group | Structure | pH 5.0 (t½) | pH 6.0 (t½) | pH 6.5 (t½) |
| Benzaldehyde dimethyl this compound | Ph-CH(OCH₃)₂ | ~70.4 hours[5] | - | - |
| Acetaldehyde diethyl this compound | CH₃-CH(OCH₂CH₃)₂ | - | - | - |
| Acetone dimethyl ketal | (CH₃)₂C(OCH₃)₂ | 32.33 ± 0.90 hours[5] | ~97 hours[5] | ~582 hours[5] |
Note: Data is compiled from various sources and conditions may vary. The provided values serve as a comparative guide.
Table 2: Half-lives (t½) of Cyclic Acetals at Various pH Values
| This compound Protecting Group | Structure | pH 5.0 (t½) | pH 6.0 (t½) | pH 6.5 (t½) |
| 2-Phenyl-1,3-dioxolane | - | - | - | |
| 2-Methyl-1,3-dioxolane | - | - | - | |
| 2,2-Dimethyl-1,3-dioxolane | 33 hours[5] | - | - |
Note: The stability of cyclic acetals is generally greater than their acyclic counterparts due to entropic factors.[6]
Factors Influencing this compound Stability
The rate of acid-catalyzed hydrolysis is not solely dependent on pH but is also significantly influenced by the this compound's structure.
-
Acyclic vs. Cyclic Acetals: Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable towards hydrolysis than their acyclic counterparts.[6][7] This increased stability is attributed to entropic factors; the intramolecular nature of the reverse reaction for cyclic acetals is less favorable.[6] It has been reported that diethyl acetals hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane (B20135) derivatives.[6]
-
Electronic Effects: The electronic nature of the substituents on the parent carbonyl compound plays a crucial role. Electron-donating groups stabilize the intermediate carboxonium ion formed during hydrolysis, thereby accelerating the cleavage rate.[3][5] Conversely, electron-withdrawing groups destabilize this intermediate, leading to slower hydrolysis.[5] A Hammett correlation study on the hydrolysis of benzylidene acetals revealed a ρ value of approximately -4.06, indicating a strong dependence on the electronic properties of the substituents and suggesting a significant buildup of positive charge in the transition state.[5]
-
Steric Effects: The degree of substitution at the central this compound carbon also impacts the hydrolysis rate. In general, ketals (derived from ketones) hydrolyze faster than acetals (derived from aldehydes), which in turn are more labile than formals (derived from formaldehyde).[8] This trend correlates with the stability of the corresponding carbocation intermediate (tertiary > secondary > primary).[8]
Mechanistic Insights
The distinct stability profiles of acetals in acidic and basic media are a direct consequence of their reaction mechanisms.
Acid-Catalyzed Hydrolysis
The hydrolysis of an this compound in an acidic medium is a multi-step equilibrium process. The generally accepted mechanism involves the following key steps:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
A Deep Dive into Acetals, Ketals, and Hemiacetals: A Technical Guide for Scientists and Drug Development Professionals
An in-depth exploration of the core chemical principles, stability, reactivity, and practical applications of acetals, ketals, and hemiacetals in research and pharmaceutical development.
This technical guide provides a comprehensive overview of the fundamental differences between acetals, ketals, and hemiacetals, focusing on their chemical structure, formation mechanisms, relative stability, and reactivity. Designed for researchers, scientists, and drug development professionals, this document delves into the practical implications of these functional groups, including their role as protecting groups in organic synthesis and their presence in bioactive molecules. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding and practical application of these important chemical entities.
Core Structural Distinctions and Nomenclature
At the heart of the distinction between these compounds lies the connectivity at a single carbon atom. A carbon atom singly bonded to two oxygen atoms is the defining feature of these functional groups.
-
Hemiacetals possess one hydroxyl (-OH) group and one alkoxy (-OR) group attached to the same carbon atom. They are formed from the reaction of an aldehyde with an alcohol.[1]
-
Hemiketals are structurally analogous to hemiacetals but are derived from a ketone instead of an aldehyde. The central carbon is bonded to one hydroxyl (-OH) group and one alkoxy (-OR) group, in addition to two other carbon substituents.[2]
-
Acetals feature two alkoxy (-OR) groups bonded to the same carbon atom. They are derived from aldehydes.[1]
-
Ketals are the ketone-derived counterparts of acetals, with two alkoxy (-OR) groups and two carbon substituents attached to the central carbon. Historically, the term "ketal" was used to distinguish these from aldehyde-derived acetals; however, modern IUPAC nomenclature often considers ketals as a subclass of acetals.[3]
The hybridization of the central carbon atom also distinguishes these functional groups. In the parent aldehyde or ketone, the carbonyl carbon is sp² hybridized and trigonal planar. Upon formation of a hemithis compound/hemiketal or This compound (B89532)/ketal, this carbon becomes sp³ hybridized with a tetrahedral geometry.[3]
Formation Mechanisms: A Tale of Equilibrium
The formation of hemiacetals, hemiketals, acetals, and ketals is a reversible process governed by equilibrium. The reaction conditions, particularly the presence of acid or base and the concentration of reactants and products, play a crucial role in driving the reaction toward the desired product.
Hemithis compound and Hemiketal Formation
The formation of a hemithis compound or hemiketal is the initial step in the reaction between a carbonyl compound and an alcohol. This reaction can be catalyzed by either acid or base.[4]
-
Acid-Catalyzed Formation: The carbonyl oxygen is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation of the resulting oxonium ion yields the hemithis compound.[4]
-
Base-Catalyzed Formation: A strong base deprotonates the alcohol to form a more nucleophilic alkoxide ion. The alkoxide then attacks the carbonyl carbon, and subsequent protonation of the resulting anion yields the hemithis compound.[4]
Acyclic hemiacetals are often unstable and exist primarily as intermediates in solution.[2] However, cyclic hemiacetals, formed from intramolecular reactions of molecules containing both a carbonyl and a hydroxyl group, are significantly more stable, especially when they form five- or six-membered rings.[2] This is particularly evident in the chemistry of carbohydrates, where sugars like glucose exist predominantly in their cyclic hemithis compound form.[2]
This compound and Ketal Formation
The formation of an this compound or ketal requires a second equivalent of alcohol and is typically carried out under acidic conditions. The hemithis compound intermediate is a prerequisite for this transformation.[5] The reaction proceeds via the protonation of the hemithis compound's hydroxyl group, which then leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion). This intermediate is then attacked by a second molecule of alcohol, and subsequent deprotonation yields the this compound.[6]
To drive the equilibrium toward the this compound product, water is usually removed from the reaction mixture, for example, by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[5]
Stability and Reactivity: A Comparative Analysis
A key differentiator between these functional groups is their stability under various conditions, which dictates their utility in chemical synthesis and their behavior in biological systems.
-
Hemiacetals and Hemiketals: As mentioned, acyclic hemiacetals are generally unstable and are in equilibrium with the starting carbonyl compound and alcohol in solution.[4] Their reactivity largely mirrors that of aldehydes and ketones.[4] Cyclic hemiacetals, however, exhibit greater stability.[4]
-
Acetals and Ketals: In contrast, acetals and ketals are significantly more stable and are not in equilibrium with their corresponding carbonyl compounds under neutral or basic conditions.[4] This stability makes them excellent protecting groups for aldehydes and ketones against nucleophiles and bases.[4] However, the formation of acetals is a reversible process, and they are readily hydrolyzed back to the parent carbonyl and alcohol under aqueous acidic conditions.[7]
The rate of hydrolysis of acetals and ketals is influenced by their structure. Generally, ketals hydrolyze faster than acetals due to the greater stability of the tertiary carbocation intermediate compared to the secondary one.
Quantitative Data on Stability and Reactivity
The following table summarizes the relative rates of hydrolysis for a series of acetals and ketals, providing a quantitative measure of their stability in acidic conditions.
| This compound/Ketal | Parent Carbonyl | Relative Rate of Hydrolysis (k_rel) |
| Benzaldehyde diethyl this compound | Benzaldehyde | 1 |
| Cyclohexanone diethyl ketal | Cyclohexanone | 3,600 |
| Acetone diethyl ketal | Acetone | 12,000 |
| Cyclopentanone diethyl ketal | Cyclopentanone | 27,000 |
| p-Nitrobenzaldehyde diethyl this compound | p-Nitrobenzaldehyde | 0.1 |
| p-Methoxybenzaldehyde diethyl this compound | p-Methoxybenzaldehyde | 3,300 |
Data adapted from various sources on this compound hydrolysis kinetics.
Role in Drug Development and Organic Synthesis
The distinct stability profiles of acetals and hemiacetals make them valuable tools in the hands of medicinal chemists and synthetic organic chemists.
Protecting Groups in Organic Synthesis
The stability of acetals and ketals in neutral to basic conditions makes them ideal protecting groups for aldehydes and ketones. By converting a carbonyl group to an this compound, its reactivity towards nucleophiles and bases is masked, allowing for chemical transformations to be carried out on other parts of the molecule. The carbonyl group can then be easily regenerated by acid-catalyzed hydrolysis.[4] Cyclic acetals, often formed using ethylene (B1197577) glycol, are particularly common due to the favorable thermodynamics of their formation.[6]
Acetals and Hemiacetals in Drug Molecules
The this compound and hemithis compound moieties are found in a variety of biologically active molecules and approved drugs. Their presence can influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
Prodrugs: The lability of the this compound or hemithis compound linkage under acidic conditions can be exploited in prodrug design. A drug molecule can be modified with an this compound group to improve properties like solubility or to mask a reactive functional group. Once in the acidic environment of the stomach or lysosomes, the this compound can be hydrolyzed to release the active drug.
-
Bioactive Natural Products: Many complex natural products with significant biological activity contain this compound or ketal functionalities. For instance, the spiroketal unit is a common motif in a number of polyether antibiotics.
-
Carbohydrate-Based Drugs: Given that carbohydrates naturally exist as cyclic hemiacetals, many drugs that are carbohydrate mimics or derivatives will contain this functional group. These are crucial for their interaction with biological targets like enzymes and receptors.
The metabolism of drugs can also involve the formation or cleavage of this compound and hemithis compound groups. For example, the oxidative metabolism of certain drugs by cytochrome P450 enzymes can lead to the formation of unstable hemiacetals that then decompose to aldehydes or ketones.[3]
Experimental Protocols
The following section provides detailed methodologies for the synthesis of an acyclic this compound, a cyclic this compound, and a stable cyclic hemithis compound (lactol).
Synthesis of Acetaldehyde (B116499) Diethyl this compound (Acyclic this compound)
This protocol is adapted from a standard procedure in Organic Syntheses.
Materials:
-
Acetaldehyde
-
95% Ethyl alcohol
-
Anhydrous calcium chloride
-
Ice-water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a large flask, combine 95% ethyl alcohol and granulated anhydrous calcium chloride.
-
Cool the mixture in an ice-water bath to below 10 °C.
-
Slowly add freshly distilled acetaldehyde to the cooled alcohol-calcium chloride mixture.
-
Stopper the flask and shake vigorously for several minutes.
-
Allow the mixture to stand at room temperature for 1-2 days with occasional shaking. The mixture will separate into two layers.
-
Separate the upper layer, which contains the crude this compound.
-
Wash the crude product with water to remove any remaining alcohol and calcium salts.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Purify the acetaldehyde diethyl this compound by fractional distillation.
Synthesis of a Cyclic this compound: Protection of a Ketone
This general procedure describes the formation of a cyclic this compound using ethylene glycol as a protecting group for a ketone.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude cyclic this compound, which can be further purified by distillation or chromatography if necessary.
Synthesis of a Stable Cyclic Hemithis compound (Lactol)
This protocol outlines the reduction of a lactone to a lactol.
Materials:
-
Lactone (e.g., a γ-butyrolactone derivative)
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or dichloromethane)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Dry ice/acetone bath
-
Methanol
-
Rochelle's salt solution (potassium sodium tartrate) or dilute HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the lactone in anhydrous solvent in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.0 to 1.2 equivalents) to the cooled lactone solution via a syringe or dropping funnel, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add Rochelle's salt solution, stirring vigorously until two clear layers form. Alternatively, quench with dilute HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude lactol, which can be purified by column chromatography.
Conclusion
Acetals, ketals, and hemiacetals represent a class of functional groups with nuanced but significant differences in their structure, stability, and reactivity. A thorough understanding of these differences is paramount for their effective application in organic synthesis and drug development. While hemiacetals are often transient intermediates, their cyclic forms are notably stable and are fundamental to the structure of carbohydrates. Acetals and ketals, with their stability in neutral and basic media, serve as indispensable protecting groups for carbonyl functionalities. The presence and strategic manipulation of these groups are crucial in the design and synthesis of complex molecules, including a wide array of pharmaceuticals. The experimental protocols and quantitative data provided herein offer a practical framework for researchers to leverage the unique chemical properties of these functional groups in their scientific endeavors.
References
- 1. byjus.com [byjus.com]
- 2. xometry.com [xometry.com]
- 3. organicchemexplained.com [organicchemexplained.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
A Technical Guide to Stereoelectronic Effects in Acetal Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the stereoelectronic effects that govern the reactivity and selectivity of acetal (B89532) substitution reactions. A fundamental understanding of these principles is critical for professionals in drug development and organic synthesis, as acetals are prevalent in many biologically active molecules, particularly carbohydrates. This document outlines the theoretical basis of these effects, presents quantitative data from key experiments, details relevant experimental protocols, and illustrates the core concepts with logical diagrams.
Introduction to Stereoelectronic Effects in Acetals
Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the energy and reactivity of a molecule. In this compound chemistry, these effects are paramount, dictating conformational preferences and the pathways of substitution reactions. This compound substitution reactions frequently proceed through oxocarbenium ion intermediates.[1][2] The stability of both the ground state this compound and the transition states leading to these intermediates is heavily influenced by orbital alignment. A thorough grasp of these principles is essential for predicting reaction outcomes and designing molecules with specific stability and reactivity profiles, such as glycosidic drugs or prodrugs.
The most significant stereoelectronic effect in acetals is the anomeric effect , which describes the thermodynamic preference of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the steric hindrance this may cause. This effect is a departure from simple steric considerations and is rooted in orbital interactions.
The Anomeric Effect: Orbital Basis and Conformational Consequences
The anomeric effect arises from a stabilizing interaction between a lone pair of electrons (n) on the endocyclic oxygen atom and the antibonding (σ) orbital of the C1-X bond, where X is the anomeric substituent. This n → σ donation is most effective when the orbitals have an anti-periplanar (180°) alignment.
-
Axial Anomers: In the axial conformation, a lone pair on the ring oxygen is perfectly anti-periplanar to the C-X bond, allowing for maximum n → σ* overlap and stabilization.
-
Equatorial Anomers: In the equatorial conformation, the orbital alignment is gauche, resulting in a weaker stabilizing interaction.
This orbital overlap not only stabilizes the axial conformer but also leads to predictable changes in bond lengths; the C-O bond within the ring shortens, and the C-X anomeric bond lengthens.
Stereoelectronic Control in this compound Substitution Reactions
The acid-catalyzed hydrolysis of acetals is a representative substitution reaction that highlights the role of stereoelectronic effects. The reaction typically proceeds via an A-1 mechanism, where the rate-determining step is the unimolecular departure of the leaving group to form a resonance-stabilized oxocarbenium ion.[3][4]
Mechanism of Acid-Catalyzed this compound Hydrolysis:
-
Protonation: One of the alkoxy oxygens is protonated, converting the alkoxy group into a good leaving group.[5]
-
Leaving Group Departure: The protonated leaving group is expelled. This step is assisted by the lone pair electrons on the other oxygen atom, leading to the formation of a planar, resonance-stabilized oxocarbenium ion.[4][5]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A final proton transfer yields the hemithis compound, which can then hydrolyze further to the corresponding aldehyde or ketone.
Stereoelectronic effects are crucial in the second step. According to Deslongchamps' theory of stereoelectronic control , the cleavage of the C-OR bond is most efficient when a lone pair on the other oxygen atom is oriented anti-periplanar to the breaking bond.[6][7][8] This alignment allows for continuous overlap of the lone pair orbital with the developing empty p-orbital on carbon, stabilizing the transition state and lowering the activation energy.
This principle explains why axial anomers, which are already poised in a conformation that allows for this anti-periplanar arrangement, often exhibit faster hydrolysis rates than their equatorial counterparts. However, this is not a universal rule; the overall rate is a complex interplay of ground state stability and transition state stabilization.[7][9]
Quantitative Analysis of Stereoelectronic Effects
The magnitude of stereoelectronic effects can be quantified by comparing the rates of hydrolysis for different this compound isomers. The relative rates provide insight into the energetic differences between the respective transition states.
| Compound/Anomer Pair | Solvent/Conditions | Relative Rate of Hydrolysis (k_axial / k_equatorial) | Reference |
| Methyl α-D-glucopyranoside vs. Methyl β-D-glucopyranoside | Acidic water | ~1.3 - 3.2 | [7] |
| 2-Methoxy-tetrahydropyran (cis vs. trans) | 80% aq. dioxane, 0.01 M HCl | ~10 | Deslongchamps (1983)[8] |
| 4-tert-Butyl-2-methoxy-tetrahydropyran (cis vs. trans) | 80% aq. dioxane, 0.01 M HCl | >1000 | Deslongchamps (1983)[8] |
Note: In the glucopyranoside examples, the α-anomer has an axial-like methoxy (B1213986) group relative to the ring oxygen's lone pairs, while the β-anomer is equatorial. For 2-methoxy-tetrahydropyrans, the cis isomer has the methoxy group axial, and the trans is equatorial.
The data clearly show that acetals capable of adopting a conformation with an anti-periplanar lone pair to the leaving group generally hydrolyze faster. The dramatic increase in rate for the conformationally locked 4-tert-butyl system highlights the importance of maintaining the ideal orbital alignment for transition state stabilization.
Experimental Protocols
Protocol: Kinetic Analysis of this compound Hydrolysis by ¹H NMR Spectroscopy
This protocol describes a typical experiment to determine the rate of acid-catalyzed hydrolysis of a model this compound, such as 2-methoxy-tetrahydropyran.
1. Materials and Reagents:
-
This compound substrate (e.g., 2-methoxy-tetrahydropyran)
-
Deuterated solvent (e.g., D₂O or dioxane-d₈/D₂O mixture)
-
Acid catalyst (e.g., DCl in D₂O)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
NMR tubes, micropipettes, thermostat-controlled NMR spectrometer.
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the acid catalyst (e.g., 0.1 M DCl in D₂O).
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
In a vial, accurately weigh a precise amount of the this compound substrate.
-
Dissolve the substrate in a known volume of the internal standard solution to create the substrate solution.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the NMR spectrometer probe to the desired reaction temperature (e.g., 25 °C).
-
Place a known volume (e.g., 500 µL) of the substrate solution into an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentration and purity.
-
Initiate the reaction by adding a precise volume of the acid catalyst stock solution (e.g., 50 µL) to the NMR tube. Mix quickly and thoroughly.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved peak corresponding to the this compound substrate and a peak from the internal standard.
-
Calculate the concentration of the this compound at each time point by comparing its integral to the integral of the constant-concentration internal standard.
-
Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.
-
If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line is the observed rate constant (k_obs).
-
Conclusion and Implications for Drug Development
Stereoelectronic effects, particularly the anomeric effect and the requirement for anti-periplanar orbital alignment during cleavage, are fundamental principles that dictate the behavior of acetals. For researchers in drug development, these concepts are not merely academic; they have profound practical implications. The stability of a glycosidic bond in a carbohydrate-based drug, its susceptibility to enzymatic cleavage, and the design of acid-sensitive linkers for prodrugs are all governed by these effects. A deep understanding and application of these principles enable the rational design of more stable, selective, and effective therapeutic agents.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. This compound Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. scribd.com [scribd.com]
- 8. Stereoelectronic Effects in Organic Chemistry - Pierre Deslongchamps - Google Books [books.google.com.sg]
- 9. pubs.acs.org [pubs.acs.org]
Chiral Acetals: A Technical Guide to Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chiral Acetals in Asymmetric Synthesis
In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount challenge, particularly in the synthesis of complex chiral molecules such as pharmaceuticals and natural products. Asymmetric synthesis, the methodology for selectively producing one enantiomer or diastereomer of a chiral compound, has become an indispensable tool. Among the various strategies employed, the use of chiral acetals has emerged as a powerful and versatile approach for introducing stereocenters with a high degree of predictability and efficiency.
Chiral acetals are cyclic or acyclic derivatives of aldehydes and ketones formed by their reaction with chiral, non-racemic diols. These chiral auxiliaries temporarily impart their stereochemical information to a prochiral substrate, directing the course of subsequent chemical transformations to favor the formation of one stereoisomer over others. The inherent C2-symmetry of many chiral diols used in acetal (B89532) formation provides a well-defined and sterically biased environment, effectively shielding one face of the molecule and allowing for highly selective nucleophilic attacks or other transformations.
This technical guide provides an in-depth exploration of the core principles and practical applications of chiral acetals in asymmetric synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on stereoselectivity, and mechanistic insights to facilitate the rational design and execution of stereoselective syntheses.
Types and Preparation of Chiral Acetals
Chiral acetals are broadly classified based on the chiral diol from which they are derived. Some of the most commonly employed diols include those with C2-symmetry, such as derivatives of tartaric acid and (R,R)- or (S,S)-1,2-diphenylethane-1,2-diol (hydrobenzoin). The choice of the chiral diol is critical as its steric and electronic properties directly influence the stereochemical outcome of the subsequent reactions.
Acetalization Using Chiral Diols
The formation of chiral acetals is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a chiral diol. The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the this compound product. Common catalysts include p-toluenesulfonic acid (PTSA) and pyridinium (B92312) p-toluenesulfonate (PPTS).
Asymmetric Reactions Mediated by Chiral Acetals
Chiral acetals serve as versatile chiral templates in a variety of asymmetric transformations, including nucleophilic additions, cycloadditions, and electrophilic reactions. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary.
Diastereoselective Nucleophilic Additions
One of the most powerful applications of chiral acetals is in directing the diastereoselective addition of organometallic reagents to the this compound-protected carbonyl group or to other electrophilic centers within the molecule. The stereoselectivity of these reactions is often governed by either chelation or non-chelation control models.
Chelation Control: In cases where the chiral auxiliary and the reaction conditions allow for the formation of a rigid, cyclic transition state involving the organometallic reagent and the Lewis acidic promoter, the nucleophile will attack from the less sterically hindered face of this chelate.
Non-Chelation Control (Felkin-Anh Model): In the absence of strong chelation, the stereochemical outcome is often predicted by the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the face opposite to the largest substituent on the adjacent stereocenter.
The choice of Lewis acid can significantly influence the reaction pathway and the resulting diastereoselectivity.
Quantitative Data on Stereoselectivity
The effectiveness of a chiral this compound in inducing asymmetry is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following tables summarize the quantitative data for key asymmetric reactions involving chiral acetals derived from (R,R)-1,2-diphenylethane-1,2-diol and diethyl tartrate.
| Entry | Aldehyde/Ketone | Chiral Diol | Reagent | Lewis Acid | Product Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | (R,R)-Hydrobenzoin | Allyl-MgBr | - | 95:5 | 85 |
| 2 | Crotonaldehyde | (R,R)-Hydrobenzoin | MeMgBr | CeCl₃ | 98:2 | 92 |
| 3 | Propiophenone | (R,R)-Hydrobenzoin | Et₂Zn | TiCl₄ | 90:10 | 78 |
Table 1: Diastereoselective additions to chiral acetals derived from (R,R)-1,2-diphenylethane-1,2-diol.
| Entry | Aldehyde/Ketone | Chiral Diol | Reagent | Lewis Acid | Product Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | Diethyl (R,R)-Tartrate | MeMgBr | - | 85:15 | 88 |
| 2 | Acetaldehyde | Diethyl (R,R)-Tartrate | Bu₃Sn-allyl | BF₃·OEt₂ | 92:8 | 90 |
| 3 | Cyclohexanone | Diethyl (R,R)-Tartrate | PhLi | - | 80:20 | 75 |
Table 2: Diastereoselective additions to chiral acetals derived from diethyl tartrate.
Experimental Protocols
Detailed methodologies for the synthesis of chiral acetals and their application in asymmetric reactions are crucial for reproducibility and further development.
Protocol 1: Synthesis of a Chiral this compound from Benzaldehyde and (R,R)-1,2-Diphenylethane-1,2-diol
Materials:
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
(R,R)-1,2-Diphenylethane-1,2-diol (2.14 g, 10.0 mmol)
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol)
-
Toluene (50 mL)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a 100-mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde, (R,R)-1,2-diphenylethane-1,2-diol, and p-toluenesulfonic acid monohydrate in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 95:5) to afford the chiral this compound as a white solid.
Protocol 2: Diastereoselective Addition of a Grignard Reagent to a Chiral this compound
Materials:
-
Chiral this compound from Protocol 1 (1.51 g, 5.0 mmol)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 2.0 mL, 6.0 mmol)
-
Anhydrous diethyl ether (20 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a flame-dried 50-mL round-bottom flask under an argon atmosphere, add the chiral this compound and anhydrous diethyl ether.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the methylmagnesium bromide solution dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
-
Purify the product by flash column chromatography on silica gel.
Mechanistic Insights and Visualizations
The stereochemical outcome of reactions involving chiral acetals can be rationalized by considering the transition state geometries. Lewis acids play a crucial role in activating the this compound and influencing the conformation of the intermediate oxocarbenium ion.
Caption: Lewis acid activation of a chiral this compound to form a key oxocarbenium ion intermediate.
The conformation of the oxocarbenium ion and the trajectory of the incoming nucleophile are dictated by the steric and electronic properties of the chiral auxiliary and the Lewis acid.
Caption: Competing transition state models in nucleophilic additions to chiral acetals.
Conclusion
Chiral acetals represent a powerful and reliable tool in the arsenal (B13267) of the synthetic organic chemist for the construction of stereochemically complex molecules. Their ease of preparation, stability, and the high levels of stereocontrol they impart make them valuable chiral auxiliaries in a wide range of asymmetric transformations. A thorough understanding of the underlying mechanistic principles, including the role of Lewis acids and competing transition state models, is essential for the rational design of highly stereoselective synthetic routes. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize chiral acetals in their pursuit of novel and efficient asymmetric syntheses, ultimately contributing to advancements in drug discovery and development.
An In-depth Technical Guide to the Thermodynamic and Kinetic Stability of Cyclic Acetals for Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclic acetals are pivotal functional groups in modern organic chemistry and drug development, serving as versatile protecting groups for carbonyls and as pH-sensitive linkers in advanced drug delivery systems. Their stability, dictated by both thermodynamic and kinetic factors, is of paramount importance for their effective application. This guide provides a comprehensive overview of the principles governing the stability of cyclic acetals, detailed experimental protocols for their analysis, and insights into their application in drug delivery, targeting specific cellular signaling pathways.
Thermodynamic Stability of Cyclic Acetals
The formation of a cyclic acetal (B89532) from a carbonyl compound and a diol is a reversible process governed by thermodynamic equilibrium. The position of this equilibrium is influenced by several factors, including ring size, substituents, and reaction conditions.
1.1. Factors Influencing Thermodynamic Stability:
-
Ring Size: The stability of cyclic acetals is significantly dependent on the ring size. Five- and six-membered cyclic acetals (1,3-dioxolanes and 1,3-dioxanes, respectively) are generally more thermodynamically stable than their acyclic counterparts. This increased stability is attributed to favorable entropic factors, as the formation of a cyclic this compound from a diol involves the combination of two molecules to form two, resulting in a less negative change in entropy compared to the formation of an acyclic this compound from two separate alcohol molecules.[1] While five-membered rings often form faster (kinetic control), six-membered rings are typically the thermodynamically more stable product.
-
Substituents: The electronic nature of substituents on the parent carbonyl compound and the diol can influence the equilibrium of this compound formation. Electron-withdrawing groups on the carbonyl compound can destabilize the corresponding this compound, shifting the equilibrium towards the starting materials. Conversely, electron-donating groups can have a stabilizing effect.
-
Reaction Conditions: The equilibrium of this compound formation can be manipulated by altering the reaction conditions. According to Le Châtelier's principle, removing water from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus, drives the equilibrium towards the formation of the this compound.[2] Conversely, the presence of excess water will favor the hydrolysis of the this compound back to the carbonyl compound and the diol.
1.2. Quantitative Data on Thermodynamic Stability:
The thermodynamic stability of cyclic acetals is quantified by the equilibrium constant (Keq) for their formation. A larger Keq value indicates a greater preference for the this compound form at equilibrium.
| Carbonyl Compound | Diol | Cyclic this compound | Keq | Reference |
| Acetone (B3395972) | Ethylene (B1197577) Glycol | 2,2-Dimethyl-1,3-dioxolane | ~0.16 M-1 | [2] |
| Benzaldehyde (B42025) | Ethylene Glycol | 2-Phenyl-1,3-dioxolane | Data not readily available | |
| Cyclohexanone | 1,3-Propanediol | 1,5-Dioxaspiro[5.5]undecane | Data not readily available |
Note: Comprehensive and directly comparable Keq data for a wide range of cyclic acetals is sparse in the literature. The provided value for acetone and ethylene glycol is illustrative.
Kinetic Stability of Cyclic Acetals
The kinetic stability of cyclic acetals refers to the rate at which they undergo hydrolysis, typically under acidic conditions. This is a critical parameter for their use as protecting groups and in pH-sensitive drug delivery systems.
2.1. Mechanism of Acid-Catalyzed Hydrolysis:
The hydrolysis of cyclic acetals is an acid-catalyzed process that proceeds through a resonance-stabilized oxocarbenium ion intermediate. The formation of this intermediate is generally the rate-determining step of the reaction.[3]
2.2. Factors Influencing Kinetic Stability:
-
pH: The rate of hydrolysis is highly dependent on the pH of the medium. As the concentration of hydronium ions increases (lower pH), the rate of hydrolysis accelerates. For every unit decrease in pH, the rate of this compound bond cleavage can increase by a factor of 10.[4]
-
Substituents: Electron-donating groups on the aromatic ring of benzylidene acetals stabilize the positive charge of the oxocarbenium ion intermediate, thereby accelerating the rate of hydrolysis.[5] Conversely, electron-withdrawing groups destabilize the intermediate and slow down hydrolysis.[5]
-
Ring Size and Conformation: Cyclic acetals are generally more kinetically stable towards hydrolysis than their acyclic counterparts.[6] This is attributed to entropic factors, as the intramolecular ring-opening is less favorable. The torsional strain in the transition state also plays a role in determining the hydrolysis rate.
2.3. Quantitative Data on Kinetic Stability:
The kinetic stability of cyclic acetals is often expressed in terms of their half-life (t1/2) of hydrolysis under specific pH conditions.
| This compound Derivative | pH | Temperature (°C) | Half-life (t1/2) | Reference |
| Benzaldehyde Dimethyl this compound | 5.0 | 25 | ~30-35 times faster than 2-phenyl-1,3-dioxolane | [7] |
| 2-Phenyl-1,3-dioxolane | 5.0 | 25 | Slower than acyclic counterpart | [7] |
| 2-(p-Methoxyphenyl)-1,3-dioxolane | 5.0 | 37 | ~70.4 hours | [8] |
| 2,4,6-Trimethoxybenzylidene this compound | 5.0 | 37 | ~1 hour | [5] |
| 2,4,6-Trimethoxybenzylidene this compound | 7.4 | 37 | Several days | [5] |
| Acetone-derived Ketal | 5.0 | 25 | ~90 seconds | [5] |
| Acetone-derived Ketal | 7.4 | 25 | ~6 hours | [5] |
| Phthalimide-substituted Ketal | 5.0 | 37 | ~33 hours | [8] |
Applications in Drug Development
The pH-dependent stability of cyclic acetals makes them highly valuable as linkers in prodrugs and drug delivery systems. These systems are designed to be stable in the bloodstream (pH 7.4) and to release the active drug in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[9][10]
3.1. Signaling Pathways Targeted by Released Drugs:
The released active drug can then interact with its specific cellular targets to elicit a therapeutic effect. For example:
-
Doxorubicin: This widely used chemotherapeutic agent, when released from a prodrug, induces apoptosis (programmed cell death) in cancer cells through various signaling pathways. It can activate the intrinsic apoptotic pathway by inducing mitochondrial dysfunction and the release of cytochrome c.[11] Doxorubicin also upregulates p53, which in turn activates both intrinsic and extrinsic apoptotic pathways.[9] Additionally, it has been shown to modulate the Notch and TGF-β signaling pathways to promote apoptosis.[10][12]
-
Paclitaxel: This anti-cancer drug primarily works by stabilizing microtubules, which are crucial for cell division. This stabilization disrupts the normal function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[7][13] Paclitaxel can also activate apoptotic signaling pathways involving Bcl-2 family proteins.[13]
Experimental Protocols
4.1. Monitoring this compound Hydrolysis by 1H NMR Spectroscopy:
This method allows for the in-situ monitoring of the hydrolysis reaction by observing the disappearance of signals corresponding to the this compound and the appearance of signals from the resulting carbonyl compound and diol.
Detailed Methodology:
-
Sample Preparation: Dissolve a known concentration of the cyclic this compound in a suitable deuterated solvent mixture (e.g., a mixture of D2O and an organic solvent like CD3CN to ensure solubility).
-
Initial Spectrum: Acquire a 1H NMR spectrum of the sample before the addition of acid to serve as the t=0 reference.
-
Initiation of Hydrolysis: Add a known amount of an acid catalyst (e.g., DCl in D2O) to the NMR tube to achieve the desired pH.
-
Time-course Monitoring: Immediately begin acquiring a series of 1H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis.
-
Data Analysis: For each spectrum, integrate the signals corresponding to a characteristic proton of the cyclic this compound and a characteristic proton of the product aldehyde or ketone.
-
Kinetic Analysis: Plot the natural logarithm of the this compound concentration (or the integral of its signal) versus time. For a first-order reaction, this will yield a straight line with a slope equal to -k, where k is the rate constant. The half-life can then be calculated as t1/2 = 0.693/k.
4.2. Analysis of this compound Hydrolysis by High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for monitoring the progress of this compound hydrolysis, especially for complex systems like drug release from polymer conjugates.[9][10][14]
Detailed Methodology:
-
Reaction Setup: Prepare a solution of the cyclic this compound in a buffered aqueous solution at the desired pH. Place the reaction vessel in a constant temperature bath.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a basic solution to neutralize the acid catalyst.
-
HPLC Analysis:
-
Mobile Phase: Prepare an appropriate mobile phase for the separation of the this compound, carbonyl product, and diol. The composition will depend on the polarity of the analytes.
-
Column: Select a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Injection: Inject the quenched aliquot onto the HPLC system.
-
Detection: Use a suitable detector (e.g., a UV-Vis detector set to a wavelength where one or more of the components absorb) to monitor the elution of the compounds.
-
-
Quantification: Create a calibration curve for the cyclic this compound and/or the product by injecting solutions of known concentrations. Use the peak areas from the chromatograms of the reaction aliquots to determine the concentration of the species of interest at each time point.
-
Kinetic Analysis: As with the NMR method, plot the concentration of the cyclic this compound versus time to determine the rate constant and half-life of the hydrolysis reaction.
Conclusion
The thermodynamic and kinetic stability of cyclic acetals are governed by a delicate interplay of structural and environmental factors. A thorough understanding of these principles is crucial for their effective use as protecting groups in organic synthesis and as pH-responsive linkers in drug delivery. The ability to tune the stability of cyclic acetals by modifying their structure allows for the rational design of sophisticated drug delivery systems that can release their therapeutic payload in response to specific physiological cues, thereby enhancing efficacy and reducing off-target effects. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of cyclic this compound stability, enabling researchers to optimize their design for a wide range of applications in chemistry, biology, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of the acid-catalysed hydrolysis of benzaldehyde diaryl thioacetals and of benzaldehyde S-aryl, S-ethyl acetals in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. droracle.ai [droracle.ai]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 14. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Naturally Occurring Acetal Structures
Introduction
Acetal (B89532) functional groups, characterized by a carbon atom bonded to two alkoxy or aryloxy groups (R₂C(OR')₂), are prevalent structural motifs in a vast array of natural products.[1] These compounds, isolated from sources spanning marine sponges to terrestrial microbes, often exhibit potent and specific biological activities. Their structural complexity and significant therapeutic potential have made them compelling targets for discovery, isolation, and total synthesis. This guide provides a technical overview of the methodologies used to isolate these compounds, key synthetic strategies for their construction, and a look into their mechanisms of action, tailored for researchers in chemistry and drug development.
Discovery and Isolation of this compound-Containing Natural Products
The discovery of novel this compound-containing natural products is typically driven by bioassay-guided fractionation. Crude extracts from natural sources like plants, microbes, or marine animals are systematically separated, and the resulting fractions are tested for biological activity.[2] This process allows researchers to pinpoint the active chemical constituents.
General Isolation Workflow:
-
Extraction: The source material is treated with various solvents (e.g., maceration, Soxhlet extraction) to create a crude extract containing a mixture of secondary metabolites.[2]
-
Fractionation: The crude extract is subjected to chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to separate compounds based on polarity and size.
-
Structure Elucidation: Pure compounds are analyzed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine their precise chemical structure, including the stereochemistry of the this compound centers.
Table 1: Prominent Bioactive Natural Products Featuring this compound Structures
| Compound Name | Natural Source | Key Biological Activity | Noteworthy Structural Feature |
| Phorboxazole A | Marine Sponge (Phorbas sp.) | Potent cytostatic agent against various cancer cell lines.[3] | Contains a complex macrolide core with two oxazole (B20620) rings and multiple tetrahydropyran (B127337) rings forming this compound linkages.[3] |
| Spongistatin 1 | Marine Sponge (Spongia sp.) | Highly potent inhibitor of tubulin polymerization, leading to mitotic arrest.[4][5] | A macrocyclic polyether lactone with two spiroketal (a type of cyclic this compound) moieties.[4] |
| Brevetoxin A | Dinoflagellate (Karenia brevis) | Potent neurotoxin that activates voltage-gated sodium channels. | A large, trans-fused polyether ladder containing multiple cyclic this compound systems. |
| Glyceroplasmalopsychosine | Bovine Brain White Matter | A glycosphingolipid featuring a cyclic this compound linkage.[6] | A mixed this compound formed between a long-chain aldehyde and two hydroxyl groups of psychosine.[6] |
Core Synthetic Methodologies for this compound Formation
The construction of this compound and ketal functionalities is a cornerstone of natural product synthesis. The most fundamental method involves the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of an alcohol, or one equivalent of a diol, with the removal of water to drive the equilibrium.[7][8]
Diagram 1: General Workflow for Acid-Catalyzed this compound Formation
Caption: A generalized workflow for the synthesis of acetals via acid catalysis.
In the context of complex molecules like phorboxazole A, intramolecular cyclizations are often employed to form the cyclic this compound systems stereoselectively.[9] The choice of acid catalyst and reaction conditions is critical to control selectivity and avoid decomposition of sensitive functional groups.[10]
Case Study: Synthesis of the Phorboxazole A Core
The total synthesis of phorboxazole A is a significant challenge that has been met by several research groups, each employing unique strategies to construct its complex this compound-containing core.[3][9] A common feature is the convergent assembly of large fragments.[11][12] For instance, the Forsyth synthesis utilizes a biomimetic de novo oxazole formation to couple key fragments of the molecule.[3][11] The Smith group's approach prominently features a modified Petasis-Ferrier rearrangement for the stereocontrolled construction of the tetrahydropyran rings.[3][9]
Experimental Protocol: Representative Acid-Catalyzed Tetrahydropyran Formation
This protocol is a generalized representation based on common procedures for intramolecular this compound formation.
-
Substrate Preparation: A solution of the precursor, a hydroxyl-ketone or hydroxyl-aldehyde, is prepared in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or benzene) under an inert atmosphere (e.g., Argon).
-
Catalyst Addition: A catalytic amount (typically 0.05 - 0.2 equivalents) of an acid catalyst, such as Camphorsulfonic acid (CSA) or Pyridinium p-toluenesulfonate (PPTS), is added to the solution.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (ranging from 0 °C to reflux) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Quenching: Upon completion, the reaction is quenched by the addition of a mild base, such as triethylamine (B128534) or a saturated sodium bicarbonate solution, to neutralize the acid catalyst.
-
Workup and Extraction: The mixture is diluted with an organic solvent and washed sequentially with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified via flash column chromatography on silica (B1680970) gel to yield the pure cyclic this compound.
Table 2: Representative Conditions and Yields for this compound Cyclization Steps
| Reaction Type | Precursor Type | Catalyst | Solvent | Temperature | Yield (%) |
| Intramolecular Ketalization | Hydroxy-ketone | CSA | CH₂Cl₂ | 23 °C | ~85-95% |
| Spiroketalization | Di-hydroxy-ketone | PPTS | Benzene | 80 °C (reflux) | ~70-85% |
| Petasis-Ferrier Rearrangement | Dioxinone this compound | Lewis Acid (e.g., TiCl₄) | CH₂Cl₂ | -78 °C to 0 °C | ~65-80% |
Data compiled from typical yields reported in synthetic organic chemistry literature for similar transformations.
Mechanism of Action: this compound Natural Products as Cellular Inhibitors
Many this compound-containing natural products derive their potent bioactivity from precise interactions with key cellular machinery. Spongistatin 1, for example, is a powerful antimitotic agent that targets tubulin, the protein subunit of microtubules.
Spongistatin 1 inhibits microtubule assembly and disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[5] It binds to tubulin in the vinca (B1221190) domain, but at a site distinct from other vinca alkaloid drugs, and noncompetitively inhibits the binding of drugs like vinblastine.[4][5] This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[13]
Diagram 2: Simplified Signaling Pathway of Spongistatin 1
Caption: Spongistatin 1 inhibits tubulin polymerization, leading to cell cycle arrest.
Naturally occurring acetals represent a structurally diverse and biologically significant class of molecules. The ongoing discovery of new compounds from nature continues to unveil novel chemical architectures and potent bioactivities. For synthetic chemists, these molecules serve as both a challenge and an inspiration, driving the development of innovative synthetic strategies. A deeper understanding of their synthesis and mechanism of action is crucial for harnessing their therapeutic potential and designing next-generation pharmaceuticals.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Initial and bulk extraction of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tecnoscientifica.com [tecnoscientifica.com]
- 4. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the Mixed this compound Segment of S-Glyceroplasmalopsychosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Total synthesis of phorboxazole A via de novo oxazole formation: convergent total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Guide to Acetal Nomenclature and IUPAC Naming Conventions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for acetals and related compounds. A systematic understanding of this nomenclature is critical for unambiguous communication in research, development, and regulatory contexts.
Core Definitions: Acetals, Ketals, Hemiacetals, and Hemiketals
An acetal (B89532) is a functional group characterized by a carbon atom bonded to two ether linkages (-OR'). The general structure is R₂C(OR')₂, where the R' groups must be organic fragments and not hydrogen atoms.[1][2] Historically, the term "this compound" was reserved for derivatives of aldehydes (where at least one R group on the central carbon is hydrogen), while "ketal" was used for derivatives of ketones (where neither R group is hydrogen).[3] However, current IUPAC guidelines classify ketals as a subclass of acetals , with the term "this compound" now encompassing both aldehyde and ketone derivatives.[3][4]
A hemithis compound has the general formula R₂C(OH)OR', containing one hydroxyl group and one ether-like alkoxy group attached to the same carbon.[5][6] The prefix "hemi," meaning half, signifies that only one of the two alcohols required to form a full this compound has been added to the parent carbonyl group.[5] Similar to the this compound/ketal distinction, hemiketals are a subclass of hemiacetals derived from ketones.[5][6] Hemiacetals are often unstable but are significant as intermediates in this compound formation and are notably stable in cyclic forms, such as in monosaccharides like glucose.[6][7]
IUPAC Nomenclature Systems
There are two primary systems recommended by IUPAC for naming acetals and hemiacetals: substitutive nomenclature, which is the preferred method, and functional class nomenclature.
This approach treats the organic groups attached via oxygen as substituents on a parent alkane or parent alcohol.
-
Naming Acetals: Acetals are named as dialkoxy (or diaryloxy, etc.) derivatives of the parent hydrocarbon chain.[8][9]
-
Identify the Parent Chain: Find the longest continuous carbon chain that includes the this compound carbon (the C(OR')₂ carbon).
-
Identify Substituents: Name the two -OR' groups as alkoxy substituents (e.g., methoxy, ethoxy, propoxy).
-
Numbering: Number the parent chain to give the this compound carbon the lowest possible locant.
-
Assemble the Name: List the alkoxy substituents alphabetically, preceded by their locants. If the alkoxy groups are identical, use prefixes like "di-".
-
-
Naming Hemiacetals: Hemiacetals are named as alkoxy-substituted alcohols.[8][10] The hydroxyl group takes precedence as the principal functional group.
-
Identify the Parent Alcohol: Find the longest carbon chain that includes the carbon bearing the hydroxyl (-OH) group. This chain is named as an alcohol.
-
Identify Substituents: Name the -OR' group as an alkoxy substituent.
-
Numbering: Number the parent chain to give the hydroxyl group the lowest possible locant.
-
Assemble the Name: Name the alkoxy group as a prefix with its locant, followed by the name of the parent alcohol.
-
This older, but still acceptable, method names the compound based on the parent aldehyde or ketone from which it is derived.
-
Naming Acetals: The name of the parent aldehyde or ketone is stated first, followed by the names of the alkyl groups of the ether functions, and finally the word "this compound" (or "ketal").[8][9]
-
Naming Hemiacetals: The same principle applies, but the class name "hemithis compound" is used.[8] For example, a compound may be named as "pentanal ethyl hemithis compound".[10]
Summary of Naming Conventions
The following table summarizes the two IUPAC naming systems with examples for clear comparison.
| Compound Structure | Parent Carbonyl | IUPAC Substitutive Name (Preferred) | Functional Class Name |
| CH₃CH(OCH₃)₂ | Acetaldehyde | 1,1-Dimethoxyethane | Acetaldehyde dimethyl this compound |
| CH₃CH₂(OCH₂CH₃)₂ | Propanal | 1,1-Diethoxypropane | Propanal diethyl this compound |
| (CH₃)₂C(OCH₃)₂ | Acetone | 2,2-Dimethoxypropane | Acetone dimethyl this compound |
| CH₃CH(OH)OCH₂CH₃ | Acetaldehyde | 1-Ethoxyethanol | Acetaldehyde ethyl hemithis compound |
| (CH₃)₂C(OH)OCH₃ | Acetone | 2-Methoxypropan-2-ol | Acetone methyl hemiketal |
Experimental Protocols
This guide focuses on the theoretical framework of IUPAC nomenclature. Experimental protocols for the synthesis of acetals, such as the reaction of an aldehyde or ketone with an excess of alcohol under acidic catalysis, are well-established.[4] Key methodologies often involve driving the equilibrium reaction towards the product by removing water, typically through azeotropic distillation using a Dean-Stark apparatus. The specific conditions (catalyst, temperature, solvent) are highly dependent on the substrate and are detailed in relevant synthetic organic chemistry literature.
Logical Workflow for IUPAC Substitutive Naming
The following diagram illustrates the decision-making process for naming a compound containing an this compound or hemithis compound functional group according to preferred IUPAC substitutive rules.
Caption: IUPAC substitutive nomenclature workflow for acetals and hemiacetals.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Hemithis compound - Wikipedia [en.wikipedia.org]
- 6. Hemithis compound [staroceans.org]
- 7. banksoalpedia.wordpress.com [banksoalpedia.wordpress.com]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. organic chemistry - Name of corresponding anion of a hemithis compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
Methodological & Application
Application Note: Synthesis of Cyclic Acetals using Ethylene Glycol and p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl functional groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions of aldehydes and ketones. The formation of cyclic acetals using ethylene (B1197577) glycol and an acid catalyst, such as p-toluenesulfonic acid (TsOH), is a robust and widely employed method for this purpose.[1] Cyclic acetals are stable under neutral to basic conditions and are inert to many nucleophilic reagents and hydrides, making them excellent protecting groups.[2] The reaction is reversible and the carbonyl group can be readily regenerated by acid-catalyzed hydrolysis.[2] This application note provides a detailed protocol for the synthesis of cyclic acetals from various carbonyl compounds using ethylene glycol and a catalytic amount of TsOH.
Reaction Principle
The acid-catalyzed reaction between a carbonyl compound (aldehyde or ketone) and ethylene glycol proceeds via a nucleophilic addition mechanism to form a cyclic acetal (B89532), also known as a 1,3-dioxolane.[1][3] The reaction is an equilibrium process, and to drive it towards the product, the water generated as a byproduct must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene.[4]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of cyclic acetals from various aldehydes and ketones using ethylene glycol and TsOH.
| Carbonyl Compound | Product | Reaction Time (h) | Solvent | Yield (%) | Reference |
| Benzaldehyde | 2-Phenyl-1,3-dioxolane | Not Specified | Toluene | Not Specified | [5][6] |
| Cyclohexanone | 1,4-Dioxaspiro[4.5]decane | 6 | Toluene | 95 | |
| Acetone | 2,2-Dimethyl-1,3-dioxolane | Not Specified | Not Specified | Not Specified | |
| Formaldehyde | 1,3-Dioxolane | Not Specified | Toluene | Not Specified | [1] |
| Acetaldehyde | 2-Methyl-1,3-dioxolane | Not Specified | Toluene | Good | [7][8] |
Experimental Protocol
This protocol describes a general procedure for the synthesis of a cyclic this compound from a carbonyl compound and ethylene glycol using TsOH as a catalyst.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Ethylene Glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.01-0.05 eq)
-
Toluene (or other suitable solvent for azeotropic water removal)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq). Dissolve the reagents in a sufficient volume of toluene to fill the flask and the Dean-Stark trap.
-
Azeotropic Water Removal: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene will overflow back into the reaction flask.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected, and no more water is being formed. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the TsOH catalyst. Be cautious of potential gas evolution (CO₂).
-
Extraction: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude cyclic this compound.
-
Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel if necessary to yield the pure cyclic this compound.
Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the formation of a cyclic this compound from a carbonyl compound and ethylene glycol.
Caption: Acid-catalyzed formation of a cyclic this compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of cyclic acetals.
Caption: Workflow for cyclic this compound synthesis.
Conclusion
The protection of aldehydes and ketones as cyclic acetals using ethylene glycol and a catalytic amount of p-toluenesulfonic acid is a highly efficient and reliable method in organic synthesis. The straightforward procedure, coupled with the stability of the resulting this compound, makes this a valuable technique for researchers in various fields, including drug development. The protocol provided herein can be adapted for a wide range of carbonyl-containing substrates.
References
- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. profistend.info [profistend.info]
- 6. spegroup.ru [spegroup.ru]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formation of Dimethyl Acetals from Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. The formation of acetals, particularly dimethyl acetals from ketones, offers a robust method to shield the electrophilic carbon of the ketone from nucleophilic attack under basic or neutral conditions. Dimethyl acetals are stable to a wide range of reagents, including hydrides, organometallics, and strong bases, making them an invaluable tool in the synthesis of complex molecules and active pharmaceutical ingredients.[1] This document provides detailed experimental protocols for the formation of dimethyl acetals from ketones using various catalytic systems.
The reaction involves the acid-catalyzed addition of two equivalents of methanol (B129727) to a ketone, forming a dimethyl acetal (B89532) and water.[2] To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often by using a dehydrating agent like trimethyl orthoformate or through azeotropic distillation.[3][4]
General Reaction Mechanism
The formation of a dimethyl this compound from a ketone is a reversible, acid-catalyzed process. The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a hemithis compound intermediate after deprotonation.[2]
-
Protonation of the hydroxyl group: The hydroxyl group of the hemithis compound is protonated by the acid catalyst.
-
Elimination of water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxonium ion.[2]
-
Second nucleophilic attack: A second molecule of methanol attacks the oxonium ion.
-
Deprotonation: Deprotonation of the resulting intermediate yields the final dimethyl this compound product and regenerates the acid catalyst.[5]
Experimental Protocols
Three distinct protocols for the formation of dimethyl acetals from ketones are detailed below, offering flexibility in terms of catalyst choice and reaction conditions.
Protocol 1: Classical Acid Catalysis with Trimethyl Orthoformate
This method utilizes a conventional Brønsted acid catalyst and trimethyl orthoformate, which serves as both a source of methoxy (B1213986) groups and a dehydrating agent by reacting with the water produced.[3]
Materials:
-
Ketone (e.g., Cyclohexanone, 1.0 eq)
-
Methanol (as solvent)
-
Trimethyl orthoformate (1.2 - 2.5 eq)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (TsOH) monohydrate, 0.01 - 0.05 eq, or concentrated HCl, 0.1 mol %)[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
To a stirred solution of the ketone in methanol, add trimethyl orthoformate.
-
Add the acid catalyst to the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1 to 12 hours.[7]
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl this compound.
-
Purify the product by distillation or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Solid Acid Catalysis using Montmorillonite K-10 Clay
This protocol employs a heterogeneous catalyst, Montmorillonite K-10 clay, which offers advantages such as easy separation, reusability, and often milder reaction conditions.[8][9]
Materials:
-
Ketone (e.g., Acetophenone, 1.0 eq)
-
Methanol (10 eq)
-
Montmorillonite K-10 clay (e.g., 250 mg per 2 mmol of ketone)[8]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for filtration (e.g., diethyl ether)
Procedure:
-
Activate the Montmorillonite K-10 clay by heating at 120 °C for 3 hours under vacuum prior to use.
-
In a round-bottom flask, combine the ketone, methanol, and the activated Montmorillonite K-10 clay.
-
Stir the suspension at room temperature or reflux, depending on the reactivity of the ketone. For many ketones, the reaction proceeds efficiently at room temperature.[8]
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, filter the reaction mixture to remove the clay catalyst.
-
Wash the clay with an organic solvent (e.g., diethyl ether).
-
Combine the filtrate and washings and remove the solvent and excess methanol under reduced pressure.
-
The resulting crude product can be purified by distillation or column chromatography if required. The catalyst can be washed, dried, and reused.[10][11][12]
Protocol 3: Mild Acetalization using Trace Hydrochloric Acid
This highly efficient method demonstrates that dimethyl this compound formation can proceed smoothly with only a catalytic trace of a strong acid, without the need for a separate dehydrating agent when using a large excess of methanol.[6]
Materials:
-
Ketone (e.g., 4-Phenyl-2-butanone, 1.0 eq)
-
Methanol (as solvent)
-
Concentrated Hydrochloric Acid (HCl, 0.1 mol %)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the ketone in a large excess of methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., using a microsyringe) to the stirred solution at room temperature.
-
Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by GC or TLC.[6]
-
Upon completion (typically within hours for reactive ketones), neutralize the catalyst by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the dimethyl this compound.
-
Further purification can be performed by column chromatography or distillation.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the dimethyl this compound formation from various ketones using different catalytic methods.
| Ketone | Catalyst | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | p-TsOH | Methanol, Trimethyl orthoformate | Room Temp. | 1 - 12 | 91 - 100 | [7] |
| Cyclohexanone | Montmorillonite K-10 | Methanol | Room Temp. | ~2 | >95 | [8] |
| Acetophenone | 0.1 mol% HCl | Methanol, Trimethyl orthoformate | Room Temp. | 12 | 93 | [6] |
| Benzophenone | Montmorillonite K-10 | Methanol | Room Temp. | ~8 | ~60 | [8] |
| 4-tert-Butylcyclohexanone | 0.1 mol% HCl | Methanol, Trimethyl orthoformate | Room Temp. | 12 | 95 | [6] |
Visualizations
Experimental Workflow for Dimethyl this compound Formation
Caption: General workflow for dimethyl this compound formation.
Signaling Pathway for Acid-Catalyzed this compound Formation
Caption: Mechanism of acid-catalyzed dimethyl this compound formation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. 19.10 Nucleophilic Addition of Alcohols: this compound Formation - Organic Chemistry | OpenStax [openstax.org]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Montmorillonite K10 clay: an efficient catalyst for the one-pot stereoselective synthesis of beta-acetamido ketones [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Montmorillonite K10 Clay:â An Efficient Catalyst for the One-Pot Stereoselective Synthesis of β-Acetamido Ketones - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 12. [PDF] Montmorillonite K10 clay: an efficient catalyst for the one-pot stereoselective synthesis of beta-acetamido ketones. | Semantic Scholar [semanticscholar.org]
Application of Lewis Acids as Catalysts for the Acetalization of Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of aldehydes as acetals is a fundamental and critical transformation in organic synthesis, particularly in the multistep synthesis of complex molecules such as pharmaceuticals. Acetalization prevents the highly reactive aldehyde group from undergoing undesired reactions under various conditions, including nucleophilic attack and oxidation. Lewis acids have emerged as highly efficient catalysts for this transformation, offering mild reaction conditions and high chemoselectivity. This document provides a comprehensive overview of the application of various Lewis acids in the acetalization of aldehydes, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in their synthetic endeavors.
General Mechanism of Lewis Acid-Catalyzed Acetalization
Lewis acid-catalyzed acetalization of aldehydes proceeds through a well-established mechanism. The Lewis acid (LA) activates the aldehyde by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from an alcohol molecule to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group by the activated Lewis acid-alcohol complex, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. A second alcohol molecule then attacks this electrophilic species, and subsequent deprotonation yields the stable This compound (B89532) product.[1]
Caption: General mechanism of Lewis acid-catalyzed acetalization of an aldehyde.
Data Presentation: A Comparative Analysis of Lewis Acid Catalysts
A variety of Lewis acids have been successfully employed to catalyze the acetalization of a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. The choice of catalyst can significantly influence the reaction efficiency, selectivity, and conditions. The following tables summarize the quantitative data for the acetalization of representative aldehydes using different Lewis acid catalysts.
Table 1: Acetalization of Aromatic Aldehydes
| Entry | Aldehyde | Lewis Acid | Catalyst Loading (mol%) | Alcohol/Diol | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | ZrCl₄ | 1-3 | Methanol (B129727) | CH₂Cl₂ | RT | 0.5 | 95 | [2] |
| 2 | 4-Chlorobenzaldehyde (B46862) | ZrCl₄ | 2 | Methanol | CH₂Cl₂ | RT | 0.75 | 96 | [2] |
| 3 | 4-Nitrobenzaldehyde (B150856) | Bi(OTf)₃ | 10 | Ethylene (B1197577) Glycol | Solvent-free | 80 | 0.5 | 88 | [3] |
| 4 | Vanillin | Fe(III)-Porphyrin | - | Ethylene Glycol | - | - | - | 73 | [4] |
| 5 | Benzaldehyde | MIL-101(Cr)-SO₃H | - | Ethylene Glycol | - | - | - | 97 | [5] |
Table 2: Acetalization of Aliphatic Aldehydes
| Entry | Aldehyde | Lewis Acid | Catalyst Loading (mol%) | Alcohol/Diol | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Heptanal | ZrCl₄ | 3 | Methanol | CH₂Cl₂ | RT | 1 | 92 | [2] |
| 2 | Octanal | Bi(OTf)₃ | 10 | Ethylene Glycol | Solvent-free | 80 | 1 | 85 | [3] |
| 3 | Citronellal | ZrCl₄ | 2 | Methanol | CH₂Cl₂ | RT | 1.5 | 90 | [2] |
Table 3: Acetalization of α,β-Unsaturated Aldehydes
| Entry | Aldehyde | Lewis Acid | Catalyst Loading (mol%) | Alcohol/Diol | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cinnamaldehyde | ZrCl₄ | 2 | Methanol | CH₂Cl₂ | RT | 0.5 | 94 | [2] |
| 2 | Crotonaldehyde | Bi(OTf)₃ | 10 | Ethylene Glycol | Solvent-free | 80 | 1 | 82 | [3] |
| 3 | Cinnamaldehyde | HCl | 0.1 | Methanol | Methanol | RT | 0.5 | 95 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the tables above, providing a practical guide for laboratory implementation.
Protocol 1: ZrCl₄-Catalyzed Acetalization of 4-Chlorobenzaldehyde with Methanol
This protocol describes a highly efficient and chemoselective method for the acetalization of an aromatic aldehyde using zirconium tetrachloride as the catalyst.[2]
Materials:
-
4-Chlorobenzaldehyde
-
Anhydrous Methanol
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add anhydrous methanol (3 mmol).
-
Stir the mixture at room temperature and add zirconium tetrachloride (0.02 mmol, 2 mol%) to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 45 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the desired this compound.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Expected Yield: 96%
Caption: Experimental workflow for ZrCl₄-catalyzed acetalization.
Protocol 2: Bi(OTf)₃-Catalyzed Acetalization of 4-Nitrobenzaldehyde with Ethylene Glycol under Solvent-Free Conditions
This protocol outlines a convenient and environmentally friendly method for the formation of a cyclic this compound using bismuth(III) triflate as the catalyst without any solvent.[3]
Materials:
-
4-Nitrobenzaldehyde
-
Ethylene Glycol
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Diethyl ether (Et₂O)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask with a condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a condenser, mix 4-nitrobenzaldehyde (1 mmol) and ethylene glycol (1.1 mmol).
-
Add bismuth(III) triflate (0.1 mmol, 10 mol%) to the mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.
-
After completion, cool the reaction mixture to room temperature and add 10% aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Expected Yield: 88%
Caption: Experimental workflow for Bi(OTf)₃-catalyzed acetalization.
Chemoselectivity
A significant advantage of using Lewis acid catalysts is the ability to achieve high chemoselectivity in the acetalization of aldehydes in the presence of ketones. Aldehydes are generally more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Lewis acids can further enhance this inherent reactivity difference, allowing for the selective protection of aldehydes. For instance, ZrCl₄ has been shown to be a highly chemoselective catalyst for the acetalization of aldehydes over ketones.[2]
Caption: Chemoselective acetalization of an aldehyde in the presence of a ketone.
Conclusion
The use of Lewis acids as catalysts for the acetalization of aldehydes offers a powerful and versatile strategy for organic synthesis. With a wide range of commercially available and highly efficient Lewis acids, researchers can select the optimal catalyst to suit their specific substrate and reaction conditions. The provided data tables and detailed protocols serve as a valuable resource for the practical application of these methods in a laboratory setting, facilitating the synthesis of complex molecules for research, and drug development. The high chemoselectivity and mild reaction conditions associated with many Lewis acid-catalyzed acetalizations make them an indispensable tool for the modern synthetic chemist.
References
Application Notes and Protocols for the Chemoselective Protection of Aldehydes in the Presence of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask one functional group while reacting with another is paramount. Aldehydes, being inherently more electrophilic and less sterically hindered than ketones, present a frequent challenge in chemoselective transformations. This document provides detailed application notes and experimental protocols for the selective protection of aldehydes in the presence of ketones, a crucial strategy for preventing undesired side reactions and enhancing the efficiency of complex molecule synthesis. The following sections detail various reliable methods, complete with quantitative data, step-by-step protocols, and visual workflows to guide the discerning researcher.
Core Principles of Chemoselective Aldehyde Protection
The higher reactivity of aldehydes compared to ketones forms the basis for their selective protection. This reactivity difference stems from both electronic and steric factors. Aldehydes possess only one alkyl or aryl substituent attached to the carbonyl carbon, rendering it more accessible to nucleophilic attack. In contrast, ketones have two such substituents, which not only increase steric hindrance but also provide greater electron donation to the carbonyl carbon, slightly reducing its electrophilicity. By carefully selecting protecting groups and reaction conditions, this reactivity gap can be exploited to achieve high levels of chemoselectivity.
Methods for Chemoselective Aldehyde Protection
Several methods have been developed for the selective protection of aldehydes. The most common and effective strategies include acetalization, dithioacetalization, and in situ protection techniques.
Acetalization: The Classic Approach
The formation of acetals by reacting a carbonyl compound with a diol under acidic conditions is a cornerstone of carbonyl protection chemistry. Due to their greater reactivity, aldehydes undergo acetalization more readily than ketones, allowing for selective protection.
| Aldehyde | Ketone | Protecting Agent | Catalyst (mol%) | Solvent | Time (h) | Aldehyde Yield (%) | Ketone Recovery (%) | Reference |
| Benzaldehyde (B42025) | Acetophenone (B1666503) | Ethylene (B1197577) Glycol | p-TsOH (cat.) | Toluene | 4 | 93 | >95 | [1] |
| Heptanal | 2-Heptanone | 1,3-Propanediol | TBATB (0.01) | CH2Cl2 | 0.5 | >95 | >98 | [2] |
| Cinnamaldehyde | Cyclohexanone | Ethylene Glycol | H4[SiW12O40] (0.25) | Toluene | 6 | 95 | >95 | [3] |
Objective: To selectively protect benzaldehyde in the presence of acetophenone using ethylene glycol and p-toluenesulfonic acid (p-TsOH) as a catalyst.
Materials:
-
Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add a solution of benzaldehyde and acetophenone in toluene.
-
Add ethylene glycol and a catalytic amount of p-TsOH to the flask.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC analysis, observing the disappearance of the aldehyde. Water will collect in the Dean-Stark trap.
-
Once the aldehyde is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the protected aldehyde and the unreacted ketone.
Dithioacetalization: A Robust Alternative
Dithioacetalization, the reaction of a carbonyl compound with a dithiol, offers a robust method for protection. Aldehydes react more readily than ketones, and the resulting dithioacetals are stable to a wider range of conditions, including acidic and basic environments, than their oxygen-based counterparts.
| Aldehyde | Ketone | Protecting Agent | Catalyst | Solvent | Time | Aldehyde Yield (%) | Ketone Recovery (%) | Reference |
| Benzaldehyde | Acetophenone | 1,2-Ethanedithiol (B43112) | BF3·OEt2 (cat.) | CH2Cl2 | 0.5 h | 95 | >98 | [4] |
| 4-Nitrobenzaldehyde | Cyclohexanone | 1,3-Propanedithiol | Solid-supported reagent | CH2Cl2 | 2 h | 92 | >95 | [4] |
Objective: To selectively protect benzaldehyde in the presence of acetophenone using 1,2-ethanedithiol and boron trifluoride etherate (BF3·OEt2).
Materials:
-
Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
1,2-Ethanedithiol (1.1 eq)
-
Boron trifluoride etherate (0.1 eq)
-
Dichloromethane (B109758) (CH2Cl2)
-
1 M Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the mixture of benzaldehyde and acetophenone in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,2-ethanedithiol to the solution.
-
Slowly add boron trifluoride etherate dropwise to the stirred solution.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 30 minutes.
-
Quench the reaction by adding 1 M sodium hydroxide solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to obtain the dithiothis compound of benzaldehyde and recover the unreacted acetophenone.
In Situ Protection via Phosphonium (B103445) Salt Formation
A modern and efficient strategy involves the in situ protection of aldehydes as O,P-acetal type phosphonium salts. This method is particularly useful for one-pot reactions where a less reactive ketone needs to be modified in the presence of a more reactive aldehyde. The aldehyde is temporarily masked, allowing for reaction at the ketone, and then regenerated during the aqueous workup.[5]
| Substrate (Keto-aldehyde) | Reagent for Ketone | Aldehyde-Phosphonium Salt Yield (%) | Final Product Yield (%) | Reference |
| 4-Acetylbenzaldehyde (B1276866) | NaBH4 | Not Isolated | 95 (of 4-(1-hydroxyethyl)benzaldehyde) | [5] |
| 1-Phenyl-1,3-butanedione | MeMgBr | Not Isolated | 85 (of 4-hydroxy-4-phenyl-2-pentanone) | [5] |
Objective: To selectively reduce the ketone functionality in 4-acetylbenzaldehyde using sodium borohydride (B1222165) after in situ protection of the aldehyde group.
Materials:
-
4-Acetylbenzaldehyde (1.0 eq)
-
Triphenylphosphine (PPh3) (1.1 eq)
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.1 eq)
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Dichloromethane (CH2Cl2), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of 4-acetylbenzaldehyde in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triphenylphosphine.
-
Add TMSOTf dropwise to the solution and stir for 10 minutes to form the phosphonium salt in situ.
-
In a separate flask, prepare a solution of sodium borohydride in anhydrous methanol.
-
Add the NaBH4 solution to the reaction mixture at 0 °C and stir until the ketone is fully reduced (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(1-hydroxyethyl)benzaldehyde.
Conclusion
The chemoselective protection of aldehydes in the presence of ketones is a fundamental and enabling transformation in modern organic synthesis. The choice of the protecting group and the reaction conditions should be tailored to the specific substrate and the subsequent reaction steps. Acetalization and dithioacetalization are reliable and well-established methods, while in situ protection strategies offer the advantage of procedural simplicity for one-pot transformations. The protocols and data presented herein provide a practical guide for researchers to effectively implement these essential synthetic maneuvers.
References
- 1. synarchive.com [synarchive.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rsc.org [rsc.org]
- 4. Item - Solid-Supported Odorless Reagents for the Dithioacetalization of Aldehydes and Ketones - American Chemical Society - Figshare [acs.figshare.com]
- 5. Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetal Protecting Groups in Multi-Step Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: In the intricate field of multi-step natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among these, acetals stand out as a robust and versatile choice for the temporary masking of carbonyl functionalities, specifically aldehydes and ketones. Their stability under a wide range of conditions—notably basic, nucleophilic, and reductive environments—makes them indispensable tools in the synthetic chemist's arsenal.[1][2][3][4][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of acetal (B89532) protecting groups, drawing from examples in the total syntheses of complex natural products such as Platencin, Bryostatin (B1237437), and Taxol.
I. Data Presentation: this compound Protection and Deprotection in Natural Product Synthesis
The following tables summarize quantitative data for the formation and cleavage of this compound protecting groups in key steps of notable natural product syntheses.
Table 1: Formation of this compound Protecting Groups
| Substrate (Intermediate in Natural Product Synthesis) | Protecting Group/Diol | Reagents and Conditions | Solvent | Time | Temperature | Yield (%) | Natural Product |
| C-ring aldehyde intermediate | Methyl ketal | Not specified | Not specified | Not specified | Not specified | Not specified | Bryostatin 1[6] |
| Vicinal diol on Ring C | Acetonide | Not specified | Not specified | Not specified | Not specified | Not specified | Taxol[7] |
| C5, C9 diols | 4-Methoxybenzaldehyde this compound | 4-Methoxybenzaldehyde, cat. acid | Not specified | Not specified | Not specified | High | Bryostatin Analogues[8] |
| Aldehyde (-)-14 | Ethoxyethyl (EE) this compound | Standard chemistry | Not specified | Not specified | Not specified | Excellent | Platensimycin[9] |
| Ketone functionality of 29 | This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Platencin[10] |
Table 2: Deprotection of this compound Protecting Groups
| Substrate (Intermediate in Natural Product Synthesis) | Protecting Group | Reagents and Conditions | Solvent | Time | Temperature | Yield (%) | Natural Product |
| Protected bryostatin 1 derivative 30 | Two methyl ketals | LiBF4 | Acetonitrile (B52724)/water | Not specified | 80 °C | 72 | Bryostatin 1[6] |
| This compound-protected intermediate (-)-62 | This compound | Hydrolysis | Not specified | Not specified | Not specified | High | Platensimycin[9] |
| This compound-protected intermediate (+)-38 | This compound | Hydrolysis | Not specified | Not specified | Not specified | Not specified | Platensimycin[9] |
| Silyl and this compound protected intermediate 35 | This compound | Hydrochloric acid | Not specified | Not specified | Not specified | Not specified | Platencin[10] |
II. Experimental Protocols
The following are representative protocols for the formation and deprotection of this compound protecting groups, based on general procedures and specific examples found in the literature.
Protocol 1: General Procedure for this compound Protection of a Carbonyl Compound
This protocol describes a common method for the formation of a cyclic this compound using ethylene (B1197577) glycol and an acid catalyst, often with azeotropic removal of water.[1]
Materials:
-
Carbonyl-containing substrate
-
Ethylene glycol (1.1 - 1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 equivalents) or other acid catalyst
-
Anhydrous benzene (B151609) or toluene
-
Dean-Stark apparatus
-
Anhydrous sodium bicarbonate or triethylamine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carbonyl-containing substrate and the anhydrous solvent (benzene or toluene).
-
Add ethylene glycol followed by the acid catalyst (e.g., p-TsOH).
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.
-
Quench the reaction by adding a mild base, such as anhydrous sodium bicarbonate or triethylamine, to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound-protected product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Global Deprotection of Methyl Ketals in Bryostatin 1 Synthesis
This protocol is based on the global deprotection step in the total synthesis of Bryostatin 1, where two methyl ketals were removed.[6]
Materials:
-
Protected bryostatin 1 derivative 30
-
Lithium tetrafluoroborate (B81430) (LiBF4)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve the protected bryostatin 1 derivative 30 in a mixture of acetonitrile and water.
-
Add lithium tetrafluoroborate (LiBF4) to the solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction for the removal of the two methyl ketals, a TES ether, and a BOM group.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, typically involving partitioning between an organic solvent and water.
-
Isolate and purify the final product, bryostatin 1, to yield approximately 72%.
III. Visualizations
Diagram 1: General Workflow for this compound Protection in Multi-Step Synthesis
Caption: Workflow for utilizing an this compound protecting group.
Diagram 2: Decision Tree for Selecting this compound Protection Strategy
Caption: Selecting an this compound protection strategy.
IV. Application Notes
Chemoselectivity:
This compound protecting groups are instrumental in achieving chemoselectivity in molecules with multiple functional groups. For instance, an aldehyde can be selectively protected in the presence of a ketone due to the higher reactivity of aldehydes.[11] This allows for subsequent reactions to be carried out exclusively at the ketone functionality. Similarly, carbonyls can be protected to allow for selective reactions on other functional groups like esters, which are less reactive towards this compound formation under mild conditions.[3]
Stability:
Acetals are notably stable under neutral to strongly basic conditions.[4][5] They are unreactive towards organometallic reagents (like Grignard and organolithium reagents), metal hydrides (such as LiAlH4 and NaBH4), and many oxidizing agents.[1][2][3] This stability profile allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group.
Formation and Deprotection:
The formation of acetals is an equilibrium reaction, typically catalyzed by an acid.[2] To drive the reaction to completion, water, a byproduct, is often removed using a Dean-Stark apparatus.[1][4] Cyclic acetals, formed from diols like ethylene glycol or propane-1,3-diol, are generally more stable than their acyclic counterparts due to entropic factors.[1]
Deprotection is typically achieved through acid-catalyzed hydrolysis, effectively reversing the protection step.[2] However, in cases where the substrate contains other acid-labile functional groups, milder or neutral deprotection methods have been developed. For example, a combination of TESOTf and 2,6-lutidine has been shown to be effective for the deprotection of acetals under nearly neutral conditions.[12]
Applications in Natural Product Synthesis:
-
Bryostatin: In the total synthesis of Bryostatin 1, a global deprotection step involving the removal of two methyl ketals using LiBF4 was a key transformation.[6] Analogue synthesis of Bryostatins has also employed this compound linkages to simplify the construction of the B-ring.[6][13]
-
Taxol: The Nicolaou synthesis of Taxol utilized an acetonide to protect a vicinal diol, which was crucial for subsequent selective oxidation.[7]
-
Platencin and Platensimycin: The syntheses of these complex antibiotics have also featured this compound protecting groups. For example, in the synthesis of Platensimycin, an aldehyde was protected as an ethoxyethyl (EE) this compound.[9] In a synthesis of Platencin, an this compound was used to protect a ketone functionality during a Diels-Alder reaction sequence.[10]
The judicious application of this compound protecting groups is a powerful strategy in the multi-step synthesis of complex natural products. Their predictable stability and the reliable methods for their formation and removal allow for the selective transformation of polyfunctional molecules, ultimately enabling the construction of intricate molecular architectures. The examples from the syntheses of Bryostatin, Taxol, and Platencin underscore the critical role that this compound protection plays in modern synthetic organic chemistry.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. scribd.com [scribd.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 8. Total Syntheses of Bryostatins. Syntheses of Two Ring-Expanded Bryostatin Analogues and Development of a New-Generation Strategy to Access the C7-C27 Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of Platensimycin and Platencin: Inhibitors of β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH) [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Acetal Protection Strategy for Grignard and Organolithium Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard and organolithium reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. However, their high reactivity and basicity necessitate the protection of certain functional groups within the substrate to prevent unwanted side reactions. Aldehydes and ketones are particularly susceptible to nucleophilic attack by these organometallic reagents. The acetal (B89532) protection strategy offers a robust and reliable method to temporarily mask these carbonyl functionalities, allowing for selective reactions at other sites within the molecule.
This document provides detailed application notes, experimental protocols, and comparative data for the use of acetals as protecting groups in Grignard and organolithium reactions.
The this compound Protection Strategy: A Logical Overview
The core principle of the this compound protection strategy involves a three-stage process:
-
Protection: The carbonyl group of an aldehyde or ketone is converted into an this compound, which is stable under the basic and nucleophilic conditions of Grignard and organolithium reactions.
-
Organometallic Reaction: The Grignard or organolithium reagent is then used to perform the desired transformation on the molecule, leaving the protected carbonyl group intact.
-
Deprotection: The this compound is hydrolyzed back to the original carbonyl group, typically under acidic conditions.
Choosing an this compound Protecting Group: A Comparative Analysis
The choice of alcohol used for this compound formation influences the stability and reactivity of the protecting group. The two most common types are acyclic acetals (from simple alcohols like methanol) and cyclic acetals (from diols like ethylene glycol).
| Protecting Group | Structure | Formation Reagents | Relative Stability | Deprotection Conditions |
| Dimethyl this compound | R-C(OCH₃)₂-R' | Methanol, Acid Catalyst | Less Stable | Milder acidic conditions |
| Ethylene this compound | R-C(O-CH₂-CH₂-O)-R' | Ethylene Glycol, Acid Catalyst | More Stable | Stronger acidic conditions |
Cyclic acetals, such as those derived from ethylene glycol (1,3-dioxolanes), are generally more stable than their acyclic counterparts due to favorable thermodynamic and kinetic factors.[1] This enhanced stability makes them the preferred choice for multi-step syntheses or when harsh reaction conditions are employed.[2]
Experimental Protocols
Protocol 1: Protection of a Ketone (Ethyl Acetoacetate) as an Ethylene Ketal
This protocol demonstrates the protection of the ketone functionality in the presence of a less reactive ester.[3]
Materials:
-
Ethyl acetoacetate (B1235776)
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dean-Stark apparatus
-
Standard glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add toluene (100 mL), ethyl acetoacetate (25.5 mL, 0.2 mol), ethylene glycol (22.3 mL, 0.4 mol), and p-toluenesulfonic acid monohydrate (0.2 g).[3][4]
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 1-2 hours).[4]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl acetoacetate ethylene ketal.
Expected Yield: 53.1%[3]
Data Presentation: this compound Protection of Various Carbonyls
| Substrate | Protecting Group | Reagents & Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Dimethyl this compound | Methanol, Trimethyl Orthoformate, p-TsOH, RT | 1-12 h | 91-100% | [2] |
| Benzaldehyde | Ethylene this compound | Ethylene Glycol, p-TsOH, Toluene, Reflux | 4 h | 93% | [2] |
| Cyclohexanone (B45756) | Ethylene this compound | Ethylene Glycol, Dowex 50WX8, Benzene, Reflux | 30 h | 90% | [5] |
| 4-tert-Butylcyclohexanone | Glycerol this compound | Glycerol, Fly Ash, Cyclohexane, Reflux | 3 h | 95% | [6] |
| Various Aldehydes & Ketones | Ethylene this compound | Ethylene Glycol, N-hydroxybenzenesulfonamide, Et₃N, RT | Minutes | 60-93% | [7] |
Protocol 2: Grignard Reaction with an this compound-Protected Substrate
This general protocol outlines the reaction of a Grignard reagent with an electrophile, where the starting material contains a protected carbonyl group.
Materials:
-
This compound-protected substrate
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., an ester or another ketone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the this compound-protected substrate in anhydrous THF or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates completion.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation: Grignard Reactions with this compound-Protected Substrates
| Protected Substrate | Grignard Reagent | Electrophile | Product Type | Yield (%) |
| This compound of a keto-ester | Phenylmagnesium bromide | Ester | Tertiary Alcohol | High |
| This compound of a halo-ketone | Magnesium | Ketone | Tertiary Alcohol | Not specified |
| This compound of a halo-aldehyde | Magnesium | Ester | Secondary Alcohol | Not specified |
Protocol 3: Organolithium Reaction with an this compound-Protected Substrate
Organolithium reagents are generally more reactive than Grignard reagents and require strict anhydrous and inert conditions.[8][9]
Materials:
-
This compound-protected substrate
-
Organolithium reagent (e.g., n-Butyllithium in hexanes)
-
Anhydrous THF or diethyl ether
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Under an inert atmosphere, dissolve the this compound-protected substrate in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.
-
Slowly add the organolithium reagent dropwise via syringe.
-
Stir the reaction at -78 °C for the specified time (monitor by TLC).
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Perform a standard aqueous workup and purification as described in Protocol 4.2.
Data Presentation: Organolithium Reactions with this compound-Protected Substrates
| Protected Substrate | Organolithium Reagent | Electrophile | Product Type | Yield (%) | Reference |
| Super silyl (B83357) p-iodobenzoate | t-Butyllithium | Benzaldehyde | Alcohol | 80% | [10] |
| Super silyl p-bromobenzoate | t-Butyllithium | Benzaldehyde | Alcohol | 85% | [10] |
| Super silyl 2-thiophenecarboxylate | n-Butyllithium | Benzaldehyde | Alcohol | 71% | [10] |
Protocol 4: Deprotection of Acetals
This protocol describes the hydrolysis of an this compound to regenerate the carbonyl group.
Materials:
-
This compound-protected compound
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS) or another acid catalyst (e.g., HCl, TsOH)
Procedure:
-
Dissolve the this compound in a mixture of acetone and water (e.g., 4:1 v/v).[5]
-
Add a catalytic amount of PPTS.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from minutes to several hours depending on the stability of the this compound.[5]
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carbonyl compound.
Data Presentation: this compound Deprotection
| This compound Type | Reagents & Conditions | Time | Yield (%) | Reference |
| Ethylene this compound | Pyr·TsOH, Acetone, H₂O, RT | 24 h | 98% | [5] |
| Ethylene this compound | TsOH, Acetone, H₂O, RT | 15 min - 2 h | 84-97% | [5] |
| Ethylene this compound | HCl, EtOH, H₂O, RT | 4 h | 100% | [5] |
| Various Acetals | Al(HSO₄)₃, wet SiO₂, n-Hexane, Reflux | 35-60 min | 84-96% | [4][11] |
| Various Acetals | Molecular Iodine, Acetone, RT | 5-45 min | quantitative | [1] |
Conclusion
The this compound protection strategy is an indispensable tool in modern organic synthesis, enabling the selective functionalization of molecules containing aldehydes and ketones in the presence of highly reactive Grignard and organolithium reagents. Careful selection of the appropriate this compound protecting group and adherence to detailed experimental protocols are crucial for achieving high yields and successful synthetic outcomes. The data and protocols presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals to effectively implement this powerful synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Standard Conditions for Acidic Deprotection of Acetals Using HCl or H₂SO₄: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetal (B89532) protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, valued for its stability in neutral to strongly basic environments. The deprotection, or cleavage, of acetals to regenerate the parent aldehyde or ketone is most commonly achieved through acid-catalyzed hydrolysis. Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are two of the most frequently employed Brønsted acids for this transformation. The choice of acid, its concentration, the solvent system, and the reaction temperature are critical parameters that are tailored to the specific substrate, particularly when other acid-sensitive functional groups are present in the molecule.
These application notes provide a comprehensive overview of the standard conditions for the acidic deprotection of acetals using HCl and H₂SO₄. Detailed protocols, quantitative data, and a logical workflow are presented to guide researchers in selecting and optimizing deprotection strategies.
Deprotection Methodologies and Quantitative Data
The deprotection of acetals is an equilibrium process, and the presence of water is essential to drive the reaction towards the formation of the carbonyl compound. The general mechanism involves protonation of one of the this compound oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on the oxonium ion, followed by deprotonation, yields a hemithis compound, which then undergoes further acid-catalyzed cleavage to release the second alcohol molecule and the final carbonyl product.
Factors Influencing Deprotection
Several factors influence the rate and efficiency of this compound deprotection:
-
This compound Structure: Acyclic acetals are generally less stable and hydrolyze more readily than cyclic acetals (e.g., dioxolanes and dioxanes).[1][2] The increased stability of cyclic acetals is attributed to entropic factors.
-
Electronic Effects: Electron-donating groups near the this compound carbon stabilize the intermediate oxonium ion, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the oxonium ion and retard the deprotection rate.
-
Steric Hindrance: Sterically hindered acetals may require more forcing conditions (higher acid concentration or temperature) to achieve cleavage.
Data Presentation: HCl and H₂SO₄ in this compound Deprotection
The following tables summarize typical conditions for the deprotection of various acetals using HCl and H₂SO₄. It is important to note that reaction times and yields are highly substrate-dependent, and optimization is often necessary.
Table 1: Typical Conditions for this compound Deprotection with Hydrochloric Acid (HCl)
| Substrate Type | HCl Concentration | Solvent System | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Acyclic Aliphatic this compound | 1 M | THF/Water (1:1) | Room Temperature | 1 - 4 hours | >90 |
| Acyclic Aromatic this compound | 0.1 M - 1 M | Acetone (B3395972)/Water (4:1) | Room Temperature | 30 min - 2 hours | >95 |
| Cyclic Aliphatic this compound (Dioxolane) | 2 M - 6 M | Acetone/Water (4:1) | Room Temperature - 50 | 4 - 24 hours | 85 - 95 |
| Cyclic Aromatic this compound (Dioxolane) | 1 M - 3 M | THF/Water (2:1) | Room Temperature - Reflux | 2 - 12 hours | >90 |
Table 2: Typical Conditions for this compound Deprotection with Sulfuric Acid (H₂SO₄)
| Substrate Type | H₂SO₄ Reagent | Solvent System | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Acyclic and Cyclic Acetals | Silica (B1680970) Sulfuric Acid | Toluene (B28343) | 60 - 70 | 1 - 2 hours | >95[3] |
| General Acetonides | 0.8% H₂SO₄ in MeOH | Methanol/Water | Not specified | Not specified | High[4] |
| Various Acetals and Ketals | Al(HSO₄)₃ with wet SiO₂ | n-Hexane | Reflux | 35 min | 92[5] |
Experimental Protocols
The following are detailed methodologies for the deprotection of acetals using HCl and H₂SO₄.
Protocol 1: General Procedure for this compound Deprotection using Aqueous HCl
Materials:
-
This compound-protected compound
-
Acetone or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound-protected compound (1.0 equivalent) in a suitable solvent such as acetone or THF (to a concentration of 0.1-0.5 M).[6]
-
To the stirred solution, add an equal volume of 1 M aqueous HCl.[2]
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 20 mL).[2]
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude carbonyl compound.
-
If necessary, purify the product by column chromatography, distillation, or recrystallization.
Protocol 2: this compound Deprotection using Silica-Supported Sulfuric Acid
Materials:
-
This compound-protected compound
-
Silica Sulfuric Acid
-
Wet SiO₂ (optional, but can enhance the reaction)
-
Toluene
-
Ethanol (B145695) and Water (for work-up)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
In a round-bottom flask, combine the this compound-protected compound (e.g., 0.25 mmol), silica sulfuric acid (e.g., 0.3 g), and optionally wet SiO₂ (e.g., 0.3 g, 60% w/w).[3]
-
Add toluene (e.g., 3 mL) as the solvent.
-
Heat the reaction mixture to 60-70 °C with stirring.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature.[3]
-
Filter the solid catalyst and wash the residue with an organic solvent such as dichloromethane.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The crude product can be further purified by adding ethanol and water, followed by extraction and standard work-up procedures.[3]
Mandatory Visualizations
The following diagrams illustrate the decision-making process for selecting a deprotection method and the general experimental workflow.
Caption: General experimental workflow for this compound deprotection.
Caption: Decision-making for choosing deprotection conditions.
References
Synthesis and Application of 1,3-Dioxolanes and 1,3-Dioxanes in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and diverse applications of 1,3-dioxolanes and 1,3-dioxanes, two important classes of heterocyclic compounds. These scaffolds are not only crucial as protecting groups in organic synthesis but also feature prominently in a wide array of biologically active molecules, making them significant for drug discovery and development.
Application Notes
1,3-Dioxolanes and 1,3-dioxanes are versatile cyclic acetals and ketals that find extensive use across various scientific disciplines. Their stability under neutral to basic conditions and lability in acidic environments make them ideal as protecting groups for carbonyls (aldehydes and ketones) and diols.[1][2] Beyond this classical role, these heterocycles are integral components of numerous natural products and synthetic compounds with significant biological activities.[2][3]
Key Application Areas:
-
Protecting Groups: A primary application is the protection of carbonyl functionalities and 1,2- or 1,3-diols during multi-step organic syntheses. Their stability to bases, nucleophiles, and reducing agents is a key advantage.[1][2][4]
-
Pharmaceuticals and Agrochemicals: The 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) moieties are present in a variety of bioactive molecules, exhibiting a broad spectrum of activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][5][6] The presence of the dioxolane ring can enhance ligand-target interactions through hydrogen bonding with the two oxygen atoms.[3]
-
Drug Delivery and Multidrug Resistance Modulation: Derivatives of these heterocycles have been investigated as modulators of P-glycoprotein (P-gp), a key protein in multidrug resistance (MDR) in cancer cells, potentially reversing resistance to chemotherapy.[6][7]
-
Solvents and Intermediates: 1,3-Dioxolane is utilized as a solvent for polymers and resins and as a chemical intermediate in the synthesis of various active pharmaceutical ingredients and specialty chemicals.[8][9] It also serves as a stabilizer for chlorinated solvents.[8]
-
Fuel Additives: Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), derived from glycerol, is a notable example of a 1,3-dioxolane used as a green fuel additive.[10]
Quantitative Data Summary
The following tables summarize quantitative data from selected research, highlighting reaction yields for synthesis and biological activities of various 1,3-dioxolane and 1,3-dioxane derivatives.
Table 1: Synthesis of 1,3-Dioxolane Derivatives [5]
| Entry | Diol | Product | Reaction Time (h) | Yield (%) |
| 1 | (+)-Dibenzyl-L-tartrate | 1 | 1 | 45 |
| 2 | (R)-(+)-3-Benzyloxy-1,2-propanediol | 2 | 1 | 61 |
| 3 | (±)-3-Benzyloxy-1,2-propanediol | 3 | 1 | 58 |
| 4 | (−)-1,4-Di-O-benzyl-L-threitol | 4 | 1 | 55 |
| 5 | (R,R)-Diisopropyl-L-tartrate | 5 | 1 | 88 |
| 6 | (±) Diisopropyl tartrate | 6 | 1 | 90 |
| 7 | (R,R)-Dimethyl-L-tartrate | 7 | 1 | 92 |
| 8 | (±)-Dimethyl tartrate | 8 | 1 | 93 |
Reactions were carried out with salicylaldehyde (B1680747) and the respective diol in the presence of Montmorillonite (B579905) K10 catalyst under Dean-Stark conditions.[5]
Table 2: In Vitro Antibacterial and Antifungal Activity of 1,3-Dioxolane Derivatives (MIC in µg/mL) [5][11]
| Compound | S. aureus | S. epidermidis | E. faecalis | P. aeruginosa | C. albicans |
| 1 | >1250 | >1250 | >1250 | >1250 | >1250 |
| 2 | 625 | 625 | 1250 | >1250 | 625 |
| 3 | 625 | >1250 | >1250 | >1250 | 625 |
| 4 | 625 | 625 | 625 | 625 | 625 |
| 5 | 625 | 625 | >1250 | >1250 | 625 |
| 6 | 625 | 625 | >1250 | 625 | 625 |
| 7 | >1250 | 625 | >1250 | >1250 | 625 |
| 8 | 625 | 625 | >1250 | 625 | 625 |
Table 3: Anticancer Activity of a 2-phenyl-4H-benzo[d][1][3]oxazin-4-one Derivative [12]
| Compound | Cell Line | IC50 (µg/mL) |
| 2-phenyl-4H-benzo[d][1][3]oxazin-4-one derivative | A549 (human lung cancer) | Not specified, but inhibitory activity was observed. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Synthesis of 1,3-Dioxolanes from Salicylaldehyde and Diols[5]
Materials:
-
Salicylaldehyde (1.0 mmol)
-
Trimethyl orthoformate (1.0 mmol)
-
Montmorillonite K10 (300 mg)
-
Sodium dried toluene (B28343) (20.0 mL)
-
Diol (2.0 mmol)
-
Solid Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
A mixture of salicylaldehyde (0.122 g, 1.0 mmol), trimethyl orthoformate (0.11 mL, 1.0 mmol), and montmorillonite K10 (300 mg) in sodium-dried toluene (20.0 mL) is placed in a round-bottom flask fitted with a Dean-Stark apparatus.
-
The mixture is stirred for 1 hour.
-
The respective diol (2.0 mmol) is added, and the mixture is refluxed with azeotropic removal of the methanol (B129727) formed.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The filtrate is washed with solid NaHCO₃ and water.
-
The organic layer is dried over MgSO₄, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent to yield the pure 1,3-dioxolane.[5]
Protocol 2: Acid-Catalyzed Synthesis of 1,3-Dioxanes from a Ketone and a 1,3-Diol[1]
Materials:
-
Ketone (e.g., Cyclohexanone, 1.0 eq)
-
1,3-Propanediol (B51772) (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA, 0.01-0.05 eq)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add the ketone (1.0 eq), 1,3-propanediol (1.1 eq), a catalytic amount of p-TSA, and sufficient toluene for azeotropic removal of water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of NaHCO₃ to quench the catalyst, followed by washes with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by distillation or chromatography.[1]
Protocol 3: Synthesis of 1,3-Dioxanes via the Prins Reaction[1]
Materials:
-
Styrene (B11656) (20 mmol)
-
Formalin (80 mmol)
-
Sulfuric acid (H₂SO₄, 20 mmol)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add styrene (20 mmol) and formalin (80 mmol).
-
Slowly add sulfuric acid (20 mmol) to the mixture while stirring.
-
Heat the reaction mixture to 90°C with vigorous stirring and maintain for 3 hours.
-
Monitor the reaction progress using TLC or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-phenyl-1,3-dioxane.[1]
Visualizations
The following diagrams illustrate key reaction mechanisms and workflows.
Caption: General workflow for the synthesis of 1,3-dioxolanes.
Caption: Mechanism of acid-catalyzed 1,3-dioxane synthesis.
Caption: Experimental workflow for the Prins reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formation of Mixed Acetal Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the formation of mixed acetal (B89532) derivatives, which are crucial intermediates in organic synthesis and play a significant role in drug development as protecting groups and pH-sensitive linkers for targeted drug delivery.
Introduction to Mixed Acetals
Mixed acetals are a subclass of acetals in which the two alkoxy groups attached to a single carbon atom are different. Their unique structural feature allows for differential deprotection, making them valuable protecting groups in the synthesis of complex molecules. Furthermore, the inherent pH-lability of the this compound linkage has been exploited in the design of sophisticated drug delivery systems that release their therapeutic payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[1][2]
Methods for the Formation of Mixed this compound Derivatives
Several methods have been developed for the synthesis of mixed acetals, each with its own advantages and substrate scope. The choice of method often depends on the specific requirements of the synthesis, such as the presence of other functional groups and the desired scale of the reaction.
Acid-Catalyzed Acetalization
Traditional acid-catalyzed acetalization is a widely used method for the formation of acetals.[3] The reaction typically involves the treatment of an aldehyde or ketone with an excess of two different alcohols in the presence of an acid catalyst, with concurrent removal of water to drive the equilibrium towards the product.[4] However, this method can lead to a statistical mixture of symmetrical and mixed acetals, requiring careful control of reaction conditions and stoichiometry to favor the desired mixed this compound.
A more controlled approach involves the stepwise introduction of the two different alcohol moieties. This can be achieved by first forming a hemithis compound with one alcohol, followed by its reaction with the second alcohol under acidic conditions.
Catalysts:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), hydrochloric acid (HCl).[3]
-
Lewis Acids: Zirconium tetrachloride (ZrCl₄), cerium(III) trifluoromethanesulfonate.[5]
-
Heterogeneous Catalysts: Acidic resins (e.g., Amberlyst-15), zeolites, and silica-supported acids offer advantages in terms of ease of separation and catalyst recycling.[6]
Transacetalization of Symmetrical Acetals
A common and effective method for the synthesis of mixed acetals is the transacetalization of a symmetrical this compound. This reaction involves the acid-catalyzed exchange of one of the alkoxy groups of a symmetrical this compound with a different alcohol.[5] This approach offers better control over the product distribution compared to the direct reaction of a carbonyl compound with two different alcohols.
Photochemical Methods
Photochemical methods provide a mild and often highly selective alternative for this compound formation. These reactions are typically carried out under neutral conditions, making them compatible with acid-sensitive functional groups.[7]
Photo-organocatalytic Acetalization: This method utilizes a photocatalyst, such as Eosin Y or thioxanthenone, which, upon irradiation with visible light, promotes the formation of acetals from aldehydes and alcohols in high yields.[4][7] This approach is particularly attractive from a green chemistry perspective.
Quantitative Data Presentation
The following tables summarize quantitative data for selected methods of mixed this compound formation, providing a comparison of their efficiencies.
Table 1: Comparison of Catalysts for the Acetalization of Benzaldehyde with Methanol (B129727) and Ethanol (B145695)
| Catalyst | Alcohol 1 | Alcohol 2 | Reaction Time (h) | Yield (%) | Reference |
| p-TsOH (cat.) | Methanol | Ethanol | 4 | Mixture | [3] |
| ZrCl₄ (cat.) | Methanol | Ethanol | 0.5 | >90 | [5] |
| Eosin Y (photocatalyst) | Methanol | Ethanol | 1.5 | 95 | [7] |
Table 2: Yields for Photo-organocatalytic Synthesis of Mixed Acetals from Various Aldehydes
| Aldehyde | Alcohol 1 | Alcohol 2 | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Methanol | Ethanol | 92 | [7] |
| Cinnamaldehyde | Methanol | Isopropanol | 88 | [7] |
| Heptanal | Methanol | Benzyl alcohol | 90 | [7] |
Experimental Protocols
Protocol for Photo-organocatalytic Synthesis of a Mixed this compound
This protocol describes the synthesis of a mixed this compound from an aldehyde using a photo-organocatalyst.[7]
Materials:
-
Aldehyde (1.0 mmol)
-
Alcohol 1 (e.g., Methanol, 10 equiv.)
-
Alcohol 2 (e.g., Ethanol, 1.2 equiv.)
-
Thioxanthenone (photocatalyst, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (B109758), 5 mL)
-
Visible light source (e.g., household bulb)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde, thioxanthenone, and anhydrous dichloromethane.
-
Add methanol and stir the mixture at room temperature for 10 minutes in the dark.
-
Add ethanol to the reaction mixture.
-
Irradiate the mixture with a visible light source while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired mixed this compound.
Protocol for Transacetalization of a Symmetrical this compound
This protocol details the synthesis of a mixed this compound via the transacetalization of a symmetrical this compound.[5]
Materials:
-
Symmetrical this compound (e.g., Benzaldehyde dimethyl this compound, 1.0 mmol)
-
Alcohol (e.g., Ethanol, 1.5 equiv.)
-
Zirconium tetrachloride (ZrCl₄, 10 mol%)
-
Anhydrous dichloromethane (5 mL)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the symmetrical this compound, anhydrous dichloromethane, and activated molecular sieves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alcohol to the mixture.
-
In a separate vial, dissolve ZrCl₄ in anhydrous dichloromethane and add this solution dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the mixed this compound.
Visualizations
pH-Sensitive Drug Release from a Mixed this compound Linker
The following diagram illustrates the mechanism of pH-sensitive drug release from a prodrug where the therapeutic agent is attached via a mixed this compound linker. In the acidic environment of a tumor or endosome, the this compound undergoes hydrolysis, releasing the active drug.
Caption: pH-triggered drug release from a mixed this compound-linked prodrug.
Experimental Workflow for Mixed this compound Synthesis
This diagram outlines a general experimental workflow for the synthesis and purification of a mixed this compound derivative.
Caption: General experimental workflow for mixed this compound synthesis.
Use of a Mixed this compound as a Protecting Group in Multi-Step Synthesis
This diagram illustrates the strategic use of a mixed this compound as a protecting group for a carbonyl functionality during a multi-step synthesis.
Caption: Workflow for using a mixed this compound as a protecting group.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. lornajane.net [lornajane.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. sketchviz.com [sketchviz.com]
Preparation of sulfur-based acetals (thioacetals) for specific applications
Troubleshooting & Optimization
How to drive acetal formation equilibrium by removing water with a Dean-Stark trap
Technical Support Center: Acetal (B89532) Formation Using a Dean-Stark Trap
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on driving this compound formation equilibrium by removing water with a Dean-Stark trap.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using a Dean-Stark trap for this compound formation?
This compound formation is a reversible acid-catalyzed reaction between a carbonyl compound (aldehyde or ketone) and two equivalents of an alcohol.[1][2][3][4][5] Water is produced as a byproduct. According to Le Châtelier's principle, the continuous removal of a product, in this case water, will shift the reaction equilibrium towards the formation of the this compound, thereby increasing the reaction yield.[6][7] The Dean-Stark apparatus facilitates this by azeotropically removing water from the reaction mixture.[3][8]
Q2: How do I select an appropriate solvent for a Dean-Stark reaction?
The ideal solvent must fulfill three criteria:
-
It must form a minimum-boiling azeotrope with water.[9]
-
It must be less dense than water, allowing the condensed water to separate and collect at the bottom of the trap.
-
It should have a boiling point high enough to support the desired reaction temperature but not so high that it causes degradation of starting materials or products.
Toluene is the most common choice, forming an azeotrope with water that boils at 84.1°C.[9][10] Other options include benzene (B151609) and hexane (B92381).[10][11]
Q3: Can a Dean-Stark apparatus be used for small-scale reactions?
Traditional Dean-Stark traps can be inefficient for small-scale reactions (e.g., using minimal substrate) due to issues like solvent boil-off and poor water sequestration.[12][13] A modified setup, where an addition funnel packed with 4 Å molecular sieves is placed between the reaction flask and the condenser, has been shown to be a more effective alternative for small-scale dehydrative ketalizations.[12][13][14]
Q4: What are common acid catalysts used for this compound formation?
Acid catalysts are required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][4][5] Commonly used acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[1][2] The choice of catalyst may depend on the acid sensitivity of the substrates.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No water is collecting in the Dean-Stark trap. | 1. The reaction has not started or is extremely slow. 2. The system is not reaching the boiling point of the azeotrope. 3. The starting materials or solvent are wet, and the trap is simply collecting the initial water content. 4. The glassware is not properly dried.[15] | 1. Ensure the acid catalyst has been added and is active. 2. Increase the heating bath temperature. Insulate the reaction flask and the Dean-Stark arm with glass wool or aluminum foil to improve reflux efficiency.[12][15] 3. Ensure your solvent and reagents are anhydrous. Dry the solvent if necessary. 4. Thoroughly oven-dry all glassware before assembly.[15] |
| The reaction is slow or appears incomplete. | 1. Insufficient heat is being applied. 2. The catalyst is inactive or used in too low a concentration. 3. Water is not being removed efficiently, preventing the equilibrium from shifting. 4. The alcohol is too low-boiling and is escaping through the condenser.[11] | 1. Increase the oil bath temperature to ensure vigorous reflux.[16] 2. Add a fresh portion of the acid catalyst. 3. Check for proper condensation and separation in the trap. Ensure the trap is filled with solvent before starting the reaction.[15] 4. Use a more efficient condenser or a higher boiling solvent if compatible with the substrate. |
| The collected liquid in the trap is cloudy or not separating into two layers. | 1. The solvent and water are not separating properly. This can happen if other organic compounds contaminate the distillate.[10][17] 2. The wrong solvent was chosen (one that is miscible with water). | 1. Ensure the correct solvent (e.g., toluene, hexane) is being used. 2. Check for potential side reactions that may be producing soluble byproducts. Purify starting materials if necessary. |
| The reaction mixture is darkening or charring. | 1. The reaction temperature is too high, causing decomposition of the starting material or product.[16] 2. The acid catalyst concentration is too high, or a very strong acid is being used. | 1. Reduce the heating bath temperature. Consider using a lower-boiling solvent like benzene or hexane if the reaction can proceed at a lower temperature.[10][16] 2. Reduce the amount of catalyst or switch to a milder acid catalyst. |
| Low yield of the desired this compound. | 1. Incomplete reaction due to equilibrium issues (see above). 2. The this compound is being hydrolyzed back to the starting materials during workup. 3. The product is volatile and is being lost during solvent removal.[16] | 1. Ensure complete water removal by running the reaction until no more water collects in the trap.[7] 2. During workup, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. 3. Use care during rotary evaporation, potentially using a lower bath temperature and moderate vacuum. |
Data Presentation
Table 1: Common Solvents and Azeotrope Boiling Points
| Solvent | Solvent Boiling Point (°C) | Water Azeotrope Boiling Point (°C) | Water Content in Azeotrope (% w/w) |
| Toluene | 110.6 | 84.1 | ~20% |
| Benzene | 80.1 | 69.3 | ~9% |
| Hexane | 69.0 | 61.6 | ~6% |
Data compiled from various sources.[9][10][18]
Experimental Protocols
General Protocol for this compound Formation using a Dean-Stark Apparatus
-
Glassware Preparation: Thoroughly oven-dry all glassware (round-bottom flask, Dean-Stark trap, condenser) before assembly to remove any adsorbed water.[15]
-
Reagent Charging: To the round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone, 2.2-3.0 equivalents of the alcohol, and the chosen anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.1-1 mol% of p-toluenesulfonic acid).
-
Apparatus Assembly:
-
Attach the Dean-Stark trap to the round-bottom flask.
-
Attach a reflux condenser to the top of the Dean-Stark trap.
-
Use a heating mantle or oil bath for heating.
-
Ensure all joints are properly sealed.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the flask to reflux. The solvent vapors will condense and collect in the trap.
-
As the reaction proceeds, the water-solvent azeotrope will distill into the trap. Upon cooling, the denser water will separate to the bottom, and the solvent will overflow back into the reaction flask.[8]
-
Continue the reaction until the theoretical amount of water has been collected or no more water is observed collecting in the trap.[7]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst.
-
Separate the organic layer. Wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product as necessary, typically by distillation or column chromatography.
Mandatory Visualizations
Caption: The equilibrium of this compound formation is driven to the product side by the removal of water.
Caption: Workflow for this compound synthesis using a Dean-Stark trap.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Topics in Organic Chemistry: Mastering the Art of this compound Protection: A Comprehensive Guide to Synthesis and Hydrolysis of this compound [chemistrywithdrsantosh.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Dean-stark method annoying azeotropes - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Sciencemadness Discussion Board - Dean Stark Trap - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Preventing side reactions during acetal synthesis with sensitive substrates
Technical Support Center: Acetal (B89532) Synthesis with Sensitive Substrates
Welcome to the Technical Support Center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of acetals, particularly when working with sensitive substrates. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing this compound synthesis on sensitive substrates?
A1: The primary challenge is the use of acid catalysts, which are often required for this compound formation.[1][2][3] Sensitive substrates may contain acid-labile functional groups, such as other protecting groups (e.g., silyl (B83357) ethers, Boc-amines), or stereocenters that are prone to epimerization under acidic conditions. The key is to select reaction conditions and catalysts that are mild enough to avoid cleavage of these sensitive groups or other unwanted side reactions.[1]
Q2: How can I drive the this compound formation reaction to completion?
A2: this compound formation is a reversible equilibrium reaction that produces water as a byproduct.[3][4] To favor the formation of the this compound, it is crucial to remove water from the reaction mixture as it is formed.[3] This can be achieved by several methods:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene).
-
Dehydrating agents: Adding molecular sieves (e.g., 3Å or 4Å) or other anhydrous salts to the reaction mixture.
-
Using a large excess of the alcohol reactant: This shifts the equilibrium towards the product side according to Le Chatelier's principle.
Q3: What are the advantages of using a diol to form a cyclic this compound?
A3: Forming a cyclic this compound by reacting a carbonyl compound with a diol (like ethylene (B1197577) glycol or propane-1,3-diol) is often thermodynamically more favorable than forming an acyclic this compound from two equivalents of a simple alcohol. This is due to the smaller entropic cost of bringing one molecule of the diol to the reaction site compared to two molecules of a mono-alcohol. Cyclic acetals, particularly those forming five- or six-membered rings, are also generally more stable.[5]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound synthesis experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Unfavorable equilibrium: Water is not being effectively removed from the reaction. 2. Insufficiently active catalyst: The chosen acid catalyst is too weak for the specific substrate. 3. Steric hindrance: The carbonyl group is sterically hindered, slowing down the reaction. | 1. Use a Dean-Stark apparatus for azeotropic removal of water. Add activated molecular sieves to the reaction. Use a large excess of the alcohol. 2. Switch to a more active catalyst (see Table 1 for options). Be cautious with highly sensitive substrates. 3. Increase reaction time and/or temperature. Consider using a less sterically hindered alcohol or diol if possible. |
| Side reactions involving sensitive functional groups | Acid-catalyzed cleavage of protecting groups: Silyl ethers (e.g., TBS, TIPS), Boc-amines, or other acid-labile groups are being removed. | 1. Use a milder catalyst: Switch to a non-protic Lewis acid (e.g., Sc(OTf)₃, In(OTf)₃) or a solid-supported acid catalyst (e.g., Amberlyst-15, Montmorillonite K10) which can sometimes be less aggressive.[6] 2. Use non-acidic methods: Explore methods that do not require strong acids, such as those employing TMSCl or other silylating agents as promoters. |
| Formation of unexpected byproducts | 1. Aldol condensation: For enolizable aldehydes and ketones, self-condensation can occur under acidic conditions. 2. Rearrangement reactions: Acid-catalyzed rearrangements of the carbon skeleton can occur in susceptible substrates. 3. Michael addition: For α,β-unsaturated carbonyls, the alcohol may add to the β-carbon. | 1. Use milder reaction conditions (lower temperature, weaker acid). 2. Employ a milder catalyst and lower reaction temperatures. 3. While this compound formation is generally faster at the carbonyl carbon, purification by chromatography may be necessary to separate isomers. |
| Epimerization of stereocenters | Acid-catalyzed enolization: Protons can be removed from carbons alpha to the carbonyl group, leading to racemization or epimerization. | 1. Use a catalyst that does not promote enolization. Some Lewis acids may be more effective in this regard. 2. Minimize reaction time and use the mildest possible conditions. |
Data Presentation: Comparison of Catalysts for this compound Synthesis
The choice of catalyst is critical when working with sensitive substrates. The following table summarizes the performance of various catalysts in the synthesis of acetals, with a focus on mild and chemoselective methods.
Table 1: Yields of this compound Synthesis with Various Catalysts
| Catalyst | Substrate Example | Alcohol/Diol | Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Benzaldehyde | Ethylene glycol | Toluene, reflux | >95 | Generic |
| Scandium(III) triflate (Sc(OTf)₃) | 4-Nitrobenzaldehyde | Methanol | CH₂Cl₂, rt, 1h | 98 | Not specified |
| Indium(III) triflate (In(OTf)₃) | Cyclohexanone | Ethylene glycol | CH₂Cl₂, rt, 15 min | 96 | Not specified |
| Zirconium(IV) chloride (ZrCl₄) | Various aldehydes/ketones | Various alcohols | Mild conditions | High yields | [7] |
| Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂) | Various aldehydes/ketones | Trialkyl orthoformates | Solvent-free | High yields | [7] |
| Eosin Y (photocatalyst) | Acid-sensitive aldehydes | Alcohols | Visible light, neutral | Good to excellent | [7] |
| Tetrabutylammonium tribromide | Aldehydes | Trialkyl orthoformates | Absolute alcohol | Excellent | [7] |
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Acetalization using a Mild Lewis Acid Catalyst (e.g., Sc(OTf)₃)
This protocol is suitable for substrates with acid-sensitive functional groups.
-
To a solution of the carbonyl compound (1.0 mmol) in a dry solvent such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or diol (2.2 mmol for alcohols, 1.1 mmol for diols).
-
Add the mild Lewis acid catalyst (e.g., Sc(OTf)₃, 0.01-0.1 mmol, 1-10 mol%) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
This compound Synthesis Workflow
The following diagram illustrates a typical workflow for this compound synthesis with an emphasis on the steps required for sensitive substrates.
Caption: General Workflow for this compound Synthesis
Mechanism of Acid-Catalyzed this compound Formation
This diagram outlines the step-by-step mechanism of this compound formation from a carbonyl compound and an alcohol under acidic conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijsdr.org [ijsdr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. This compound synthesis by acetalization or ring closure [organic-chemistry.org]
Optimizing reaction yield for acid-sensitive acetal deprotection protocols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing reaction yields during acid-sensitive acetal (B89532) deprotection.
Frequently Asked Questions (FAQs)
Q1: My standard acidic deprotection (e.g., HCl, TFA) is cleaving other acid-sensitive groups in my molecule, such as silyl (B83357) ethers (TBDMS, TIPS), Boc carbamates, or t-butyl ethers. What milder conditions can I use?
A1: When substrates contain multiple acid-sensitive functional groups, chemoselectivity becomes crucial. Standard Brønsted acids are often too harsh, but several milder alternatives can selectively cleave acetals:
-
Lewis Acid Catalysis: Many Lewis acids can catalyze this compound cleavage under very mild or nearly neutral conditions.[1]
-
Cerium(III) Triflate (Ce(OTf)₃): This catalyst is effective in wet nitromethane (B149229) at room temperature and operates at an almost neutral pH, making it highly attractive for complex syntheses.[2][3] It can be used in catalytic amounts (5-30 mol%).[3]
-
Bismuth Salts: Bismuth triflate (Bi(OTf)₃) is a highly efficient Lewis acid catalyst for deprotection in aqueous tetrahydrofuran.[3]
-
Other Lanthanide Trifilates: Erbium triflate (Er(OTf)₃) is another gentle Lewis acid that works well in wet nitromethane for both alkyl and cyclic acetals.[4][5]
-
-
Neutral, Non-Hydrolytic Conditions:
-
Molecular Iodine (I₂) in Acetone (B3395972): This system is remarkably efficient, often completing deprotection within minutes at room temperature under neutral conditions.[1][6] It operates via a substrate exchange mechanism rather than hydrolysis and is compatible with double bonds, hydroxyl groups, acetates, and even highly acid-sensitive groups like furyl and t-butyl ethers.[1][6][7]
-
-
Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15 or silica-supported acids can offer milder conditions and simpler workups.[8][9][10]
Q2: The deprotection reaction is sluggish, resulting in incomplete conversion or low yields even after extended reaction times. How can I drive the reaction to completion?
A2: Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters:
-
Solvent and Water Content: For hydrolytic deprotections, the presence of water is essential as it is a key reagent in the reaction mechanism.[10][11] Using a wet solvent or a biphasic system (e.g., THF/H₂O) can facilitate the reaction.[1] Conversely, for exchange-based mechanisms like the iodine/acetone system, excess water can slow the reaction down.[1]
-
Catalyst Loading and Activity: Ensure the acid catalyst has not degraded. For solid acids, activity can diminish over time.[10] Consider increasing the molar percentage of the catalyst if the reaction stalls.[1]
-
Temperature: Gently heating the reaction can often accelerate a slow deprotection. For instance, while many iodine-catalyzed deprotections work at room temperature, refluxing in acetone (56°C) can ensure complete conversion for more stable acetals.[1][7]
Q3: My molecule contains both an this compound (from an aldehyde) and a ketal (from a ketone). Is it possible to selectively deprotect the this compound?
A3: Yes, this transformation is challenging but achievable. Typically, ketals are more labile to acid than acetals. However, specific reagent combinations can achieve the desired selectivity. A system using triethylsilyl triflate (TESOTf) and 2,6-lutidine has been shown to selectively deprotect aldehyde acetals in the presence of ketone ketals.[12]
Q4: I am observing significant substrate degradation or side reactions. How can I minimize these unwanted pathways?
A4: Substrate degradation often points to conditions that are too harsh. The primary strategy is to switch to a milder deprotection method as outlined in Q1. Additionally:
-
Lower the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of side reactions.
-
Use a Scavenger: For some Lewis acid-promoted reactions, such as with BF₃·OEt₂ or FeCl₃, adding a scavenger like mercaptoacetic acid can help convert coproducts into water-soluble molecules, simplifying purification.[13]
-
Strictly Anhydrous Conditions (for non-hydrolytic methods): When using methods that do not rely on water, ensure all reagents and solvents are anhydrous to prevent competing hydrolysis pathways.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes various chemoselective methods for this compound deprotection, highlighting their compatibility with sensitive functional groups.
| Catalyst / Reagent (mol%) | Solvent System | Temp. (°C) | Time | Typical Yield (%) | Compatible with Sensitive Groups (e.g., TBDMS, Boc, t-butyl ethers) |
| Brønsted Acids | |||||
| TFA (10-20 mol%) | Methanol (B129727) or CH₂Cl₂ | RT | 15 - 45 min | >90 | No (cleaves most acid-labile groups)[14][15] |
| PPTS / HCl (catalytic) | Acetone/Water or THF/Water | RT - Reflux | Varies | High | No (generally cleaves other acid-labile groups)[16] |
| Lewis Acids | |||||
| Ce(OTf)₃ (5-30 mol%) | Wet Nitromethane | RT | 30 min - 2 h | High (85-98%) | Yes[3] |
| Er(OTf)₃ (catalytic) | Wet Nitromethane | RT | Varies | High | Yes[4][5] |
| Bi(OTf)₃ (catalytic) | THF / Water | Reflux | Varies | High | Yes[3] |
| Neutral Methods | |||||
| Iodine (I₂) (10 mol%) | Acetone | RT | 5 - 45 min | Excellent (>90%) | Yes (highly compatible)[1][6][7] |
| None (Uncatalyzed) | Neat Water or Water/THF | 80 | ~1 h | ~100% (for acyclic acetals) | Yes (very mild)[17] |
Experimental Protocols
Protocol 1: General this compound Deprotection using Iodine in Acetone[1][7]
This protocol is highly suitable for substrates with acid-sensitive functional groups.
-
Setup: Dissolve the this compound-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Reaction: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.
-
Stirring: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). For many acyclic acetals, the reaction is complete within 5 minutes; cyclic acetals may require longer times or gentle heating.[6][7]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Workup: Remove the acetone under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)[14][20]
This protocol is for robust substrates where other acid-sensitive groups are not a concern.
-
Setup: Dissolve the this compound-protected substrate (1.0 mmol) in methanol (2 mL).
-
Reaction: Add Trifluoroacetic Acid (TFA) (0.1 mmol, 10 mol%) to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
Workup: After the disappearance of the starting material, evaporate the solvent in vacuo.
-
Extraction: Add dichloromethane (B109758) (CH₂Cl₂) (10 mL) to the residue. Wash the solution with water (2 x 10 mL) and then with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure alcohol or phenol.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound deprotection.
Caption: Simplified mechanism for acid-catalyzed this compound hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 6. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. rdworldonline.com [rdworldonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Conditions for selective deprotection of acetals in the presence of ketals
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the selective deprotection of acetals in the presence of ketals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in selectively deprotecting an acetal (B89532) in the presence of a ketal?
The primary challenge lies in the inherent electronic properties of acetals and ketals. Under acidic conditions, the rate-determining step for hydrolysis is the formation of a resonance-stabilized carbocation intermediate.[1][2] Ketals, derived from ketones, form more stable tertiary carbocation intermediates compared to the secondary carbocations formed from acetals (derived from aldehydes). Consequently, ketals are generally more labile and hydrolyze faster than acetals under standard acidic conditions.[3] Therefore, achieving the reverse selectivity requires non-standard, specialized methods.
Q2: Are there reaction conditions that can selectively cleave an this compound while leaving a ketal intact?
Yes, this challenging transformation is possible using specific reagent combinations. A notable method involves the use of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) in combination with a hindered base, 2,6-lutidine.[3][4] This system has been shown to chemoselectively deprotect acetals derived from aldehydes while leaving ketal groups untouched.[3][4] This approach proceeds in a reverse manner to what is expected from typical acid-catalyzed reactions.[4]
Q3: What is the proposed mechanism for the TESOTf/2,6-lutidine system's unique selectivity?
While the precise mechanism is complex, it is believed that the reaction avoids the typical carbocation pathway. The combination of the Lewis acidic silyl (B83357) triflate and the non-nucleophilic base likely promotes a different pathway where the less sterically hindered this compound reacts preferentially. The use of TESOTf is crucial; the smaller TMSOTf (trimethylsilyl trifluoromethanesulfonate) can also deprotect acetals but lacks the desired chemoselectivity.[4]
Q4: Can I use general mild deprotection methods and hope for selectivity?
Mild, neutral methods for general this compound and ketal deprotection exist, such as using iodine in acetone (B3395972) or bismuth nitrate.[3][5][6] While these methods are chemoselective and tolerate many other sensitive functional groups (e.g., TBDMS ethers, Boc carbamates), they do not typically differentiate between acetals and ketals.[3][5][7] Their utility lies in cleaving acetals/ketals without cleaving other acid-sensitive groups, not in selectively cleaving an this compound over a ketal.
Troubleshooting Guide
Q1: I tried the TESOTf/2,6-lutidine protocol, but my this compound is not deprotecting. What went wrong?
A1: Several factors could be at play:
-
Reagent Quality: Ensure that the TESOTf and 2,6-lutidine are fresh and of high purity. TESOTf is moisture-sensitive.
-
Anhydrous Conditions: The reaction must be run under strictly anhydrous conditions in an inert atmosphere (Nitrogen or Argon). Any moisture can quench the TESOTf.
-
Solvent: Use anhydrous dichloromethane (B109758) (CH₂Cl₂).[3]
-
Temperature Control: The initial addition of reagents should be performed at 0 °C before allowing the reaction to warm.[3]
Q2: My ketal is partially deprotecting along with my this compound. How can I improve selectivity?
A2:
-
Lower the Temperature: Try running the reaction at a lower temperature (e.g., -20 °C or -40 °C) to slow down the rate of ketal deprotection.
-
Reduce Reaction Time: Carefully monitor the reaction by Thin Layer Chromatography (TLC) and quench it as soon as the starting this compound is consumed to minimize over-reaction.
-
Check Reagents: As mentioned, using TMSOTf instead of TESOTf will lead to a loss of selectivity.[4] Confirm you are using the correct silyl triflate.
Q3: My starting material has other acid-sensitive groups like silyl ethers. Will the TESOTf/2,6-lutidine method affect them?
A3: The TESOTf/2,6-lutidine combination is a common silylating agent for alcohols. If your substrate contains a free hydroxyl group, it will likely be silylated.[4] However, many other functional groups such as esters (acetoxy), ethers (methoxy), and existing silyl ethers are reported to be stable under these conditions.[4]
Q4: My molecule is completely intolerant to even mild Lewis acids. Are there any other options?
A4: If your molecule cannot tolerate any acidic conditions, selective deprotection of an this compound over a ketal is extremely challenging. Most deprotection methods, including milder ones, rely on some form of Lewis or Brønsted acidity.[8][9] You may need to reconsider your synthetic strategy, such as the choice of protecting groups. For general deprotection under neutral conditions where selectivity between acetals and ketals is not required, electrochemical methods have been developed.[10]
Comparative Data on Deprotection Conditions
| Parameter | Selective this compound Deprotection [3][4] | Standard Acidic Hydrolysis [8] | General Mild Deprotection [3][6] |
| Reagent System | TESOTf / 2,6-Lutidine | 1 M HCl or TsOH (cat.) | Iodine (I₂) |
| Selectivity | This compound > Ketal | Ketal > this compound (generally) | Non-selective between acetals/ketals |
| Solvent | Anhydrous Dichloromethane | THF / Water | Acetone |
| Temperature | 0 °C to Room Temp. | Room Temp. to Reflux | Room Temp. |
| Typical Time | 1 - 2 hours | Varies (minutes to hours) | < 15 minutes |
| Key Limitation | Sensitive to water; silylates free -OH | Cleaves other acid-sensitive groups | Not selective for acetals over ketals |
Key Experimental Protocols
Protocol 1: Selective Deprotection of an Aldehyde this compound using TESOTf/2,6-Lutidine [3]
This protocol is specifically designed for the deprotection of an aldehyde this compound in the presence of a ketone ketal.
-
Dissolve the substrate containing both the this compound and ketal (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (0.35 mL, 3.0 mmol, 3.0 eq) to the stirred solution.
-
Add triethylsilyl trifluoromethanesulfonate (TESOTf) (0.45 mL, 2.0 mmol, 2.0 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-90 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired aldehyde.
Protocol 2: General this compound/Ketal Deprotection using Iodine in Acetone [3][6]
This protocol is suitable for the mild deprotection of acetals and ketals in the presence of highly acid-sensitive functional groups, but it is not selective between acetals and ketals.
-
Dissolve the this compound/ketal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.[3]
-
Stir the mixture at room temperature. The reaction is often complete within 5-15 minutes.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color of the iodine disappears.[3]
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.[3]
Diagrams and Workflows
Caption: Decision guide for selecting an appropriate this compound deprotection method.
Caption: Relative stability of carbocation intermediates in acidic hydrolysis.
Caption: Troubleshooting workflow for selective this compound deprotection.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting incomplete acetal formation with sterically hindered ketones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with incomplete acetal (B89532) formation, particularly with sterically hindered ketones.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound formation incomplete, especially with a sterically hindered ketone?
Incomplete this compound formation is a common issue, particularly with sterically hindered ketones, due to a combination of electronic and steric factors. The reaction is an equilibrium process, and for sterically hindered substrates, the equilibrium often favors the starting materials.[1][2] The bulky groups around the carbonyl carbon impede the approach of the alcohol nucleophile, slowing down the reaction rate and making the formation of the tetrahedral intermediate less favorable.[2][3]
Q2: How can I drive the reaction equilibrium towards this compound formation?
To favor the formation of the this compound product, you need to apply Le Chatelier's principle. This can be achieved in two primary ways:
-
Use a large excess of the alcohol: Using the alcohol as the solvent or in a large excess (5-10 equivalents or more) can shift the equilibrium to the product side.[1][4][5]
-
Remove water as it forms: Water is a byproduct of the reaction, and its removal will drive the reaction forward.[1][6] Common methods for water removal include:
-
Dean-Stark apparatus: Azeotropic distillation with a solvent like toluene (B28343) is a classic and effective method.[1][7]
-
Molecular sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively sequester water.[8]
-
Using a trialkyl orthoformate: Reagents like trimethyl orthoformate or triethyl orthoformate can react with the water produced to form an ester and alcohol, thus driving the reaction.[9]
-
Q3: What are the best catalysts for this compound formation with hindered ketones?
While standard Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl) are commonly used, they may not be sufficient for challenging substrates.[8][10] Consider the following options:
-
Stronger Brønsted acids: Trifluoroacetic acid (TFA) can be more effective.[3]
-
Lewis acids: Lewis acids can be highly effective as they activate the carbonyl group by coordinating to the oxygen.[3] Examples include:
Q4: Can the choice of alcohol impact the reaction outcome?
Yes. The formation of cyclic acetals from diols (e.g., ethylene (B1197577) glycol, 1,3-propanediol) is often more thermodynamically favorable than the formation of acyclic acetals from two equivalents of a simple alcohol.[1][8][11] The intramolecular ring-closing step is entropically favored.
Q5: I'm observing decomposition of my starting material or product. What can I do?
Decomposition can occur if the reaction conditions are too harsh. If you suspect your material is sensitive to strong acids or high temperatures:
-
Use a milder catalyst: Pyridinium p-toluenesulfonate (PPTS) is a milder acidic catalyst.[3]
-
Lower the reaction temperature: While heating can increase the reaction rate, it can also lead to side reactions or decomposition.[3][7] Running the reaction at a lower temperature for a longer period might be beneficial.
-
Consider alternative methods: For highly sensitive substrates, photochemical methods under neutral conditions have been developed, although they may not be universally applicable to ketones.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conversion / No Reaction | Insufficiently active catalyst. | Switch to a stronger Brønsted acid (e.g., TFA) or a Lewis acid (e.g., Sc(OTf)₃, ZrCl₄).[3][9] |
| Equilibrium favors starting materials. | Use a large excess of the alcohol and/or actively remove water using a Dean-Stark trap or molecular sieves.[1][6][8] | |
| Steric hindrance is too great for the chosen alcohol. | Switch to a less sterically demanding alcohol or use a diol like ethylene glycol to form a more stable cyclic this compound.[1][11] | |
| Low reaction temperature. | Carefully increase the reaction temperature while monitoring for decomposition.[3] | |
| Formation of Side Products | Starting material or product is unstable under the reaction conditions. | Use a milder acid catalyst (e.g., PPTS).[3] Try running the reaction at a lower temperature. |
| The alcohol is undergoing side reactions. | Ensure the alcohol is of high purity and dry. | |
| Difficulty in Product Isolation/Purification | The this compound is hydrolyzing back to the ketone during workup. | Ensure the workup is performed under neutral or slightly basic conditions. Avoid aqueous acid. Acetals are generally stable to bases.[5][6] |
| The product is unstable to distillation. | For sensitive acetals, consider purification by column chromatography. In some cases, distillation in the presence of an amine has been used to prevent decomposition of similar compounds.[12] |
Experimental Protocols
Protocol 1: this compound Formation using a Dean-Stark Apparatus
This protocol is suitable for driving the equilibrium towards the product by azeotropic removal of water.
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add the sterically hindered ketone (1.0 equiv.), the alcohol or diol (2.0-5.0 equiv.), a suitable solvent that forms an azeotrope with water (e.g., toluene, benzene), and a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.01-0.05 equiv.).
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the solvent returns to the reaction flask.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: this compound Formation using Lewis Acid Catalysis
This protocol is useful for substrates that are resistant to standard Brønsted acid catalysis.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered ketone (1.0 equiv.) and a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Reagents: Add the alcohol or diol (2.0-3.0 equiv.).
-
Catalyst Addition: Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.01-0.1 equiv.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. Gentle heating may be required for very unreactive substrates.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound formation.
Caption: Simplified reaction pathway for acid-catalyzed this compound formation.
References
- 1. ocw.uci.edu [ocw.uci.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. google.com [google.com]
- 5. fiveable.me [fiveable.me]
- 6. 19.10 Nucleophilic Addition of Alcohols: this compound Formation - Organic Chemistry | OpenStax [openstax.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound synthesis by acetalization or ring closure [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. EP0572545B1 - Purification of cyclic ketene acetals - Google Patents [patents.google.com]
Managing the stability of acetal protecting groups throughout a multi-step synthesis
Welcome to the technical support center for managing acetal (B89532) protecting groups. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully employing acetals in multi-step syntheses.
Frequently Asked Questions (FAQs)
Q1: What are this compound protecting groups and why are they used? this compound protecting groups are used in organic synthesis to temporarily mask the reactivity of carbonyl functional groups (aldehydes and ketones).[1][2][3] This protection is necessary when other parts of the molecule need to undergo reactions that would otherwise be incompatible with the carbonyl group, such as reactions involving strong bases, nucleophiles, or hydrides.[4][5][6][7] After the desired transformation is complete, the this compound can be removed to regenerate the original carbonyl.[1][3]
Q2: Under what conditions are this compound protecting groups stable? Acetals are generally stable in neutral to strongly basic environments.[2][5][6][7][8] They are resistant to a wide range of reagents, including:
-
Strong bases (e.g., LDA, n-BuLi)[9]
-
Nucleophiles and organometallic reagents (e.g., Grignard reagents)[4][5]
-
Catalytic hydrogenation conditions[9]
-
Many oxidizing agents[2]
Q3: Under what conditions are this compound protecting groups removed (deprotected)? this compound deprotection is most commonly achieved under acidic conditions, typically in the presence of water (acid-catalyzed hydrolysis).[1][2][4] The reaction is an equilibrium, so using an excess of water helps drive it towards the deprotected carbonyl compound.[10][11]
Q4: Are there different types of this compound protecting groups? Yes, there is a family of this compound protecting groups. They can be broadly categorized as acyclic or cyclic.[4]
-
Acyclic acetals (e.g., dimethyl acetals) are formed from two equivalents of an alcohol.[4] They are generally less stable and easier to cleave than cyclic acetals.[1][10]
-
Cyclic acetals (e.g., 1,3-dioxolanes, 1,3-dioxanes) are formed from diols (like ethylene (B1197577) glycol or 1,3-propanediol) and are more stable than their acyclic counterparts due to favorable entropic factors.[1][4][12]
-
Sulfur-based acetals (thioacetals) are also used and are notably more stable to acidic hydrolysis than their oxygen-based analogs.[1][5]
Q5: What is an "orthogonal protecting group strategy" and how do acetals fit in? An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[13] Since acetals are stable to bases but labile to acids, they are orthogonal to base-labile groups (like acetate (B1210297) esters) and groups removed by hydrogenolysis (like benzyl (B1604629) ethers).[9] This allows for selective deprotection at different stages of a complex synthesis.[13]
Troubleshooting Guide
Q1: My this compound is being unintentionally cleaved during a reaction. What could be the cause and how can I prevent it?
-
Potential Cause: The reaction conditions may be unintentionally acidic. Even trace amounts of acid can catalyze the hydrolysis of sensitive acetals. Reagents that can generate acidic byproducts (e.g., some Lewis acids, certain grades of solvents) might be the source.
-
Solution:
-
Buffer the Reaction: Add a non-nucleophilic base, like pyridine (B92270) or 2,6-lutidine, to neutralize any trace acid.
-
Purify Reagents and Solvents: Ensure all reagents and solvents are pure and free from acidic impurities. Use freshly distilled or inhibitor-free solvents when necessary.
-
Switch to a More Stable this compound: If the problem persists, consider using a more robust protecting group. Cyclic acetals are significantly more stable than acyclic ones.[1][12] Thioacetals offer even greater stability towards acid.[1]
-
Q2: My this compound deprotection reaction is sluggish and gives a low yield. How can I improve it?
-
Potential Cause: The reaction may not be reaching completion due to equilibrium effects, insufficient acid catalysis, or poor solubility.
-
Solution:
-
Ensure Excess Water: this compound hydrolysis is an equilibrium process.[10] Use a solvent system with a significant amount of water (e.g., THF/H₂O, acetone (B3395972)/H₂O) to drive the equilibrium towards the deprotected product.[14]
-
Increase Catalyst Concentration or Strength: If using a mild acid catalyst like PPTS, consider switching to a stronger acid such as HCl or H₂SO₄, or increasing the catalyst loading.
-
Increase Temperature: Gently heating the reaction can often accelerate a slow deprotection.[14]
-
Optimize Solvent: The choice of solvent can impact reaction rates. For acid-catalyzed deprotections, co-solvents like THF or acetone are often used to ensure the substrate is fully dissolved.[4][14]
-
Q3: I need to deprotect my this compound, but my molecule has other acid-sensitive functional groups (e.g., silyl (B83357) ethers, Boc groups). What should I do?
-
Potential Cause: Standard acidic hydrolysis conditions are too harsh and will cleave other acid-labile groups.
-
Solution: Employ milder, chemoselective deprotection methods that operate under neutral or near-neutral conditions.
-
Lewis Acid Catalysis: Many Lewis acids can catalyze this compound cleavage under mild conditions. Examples include bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) or cerium(III) triflate, which can be compatible with TBDMS ethers.[14][15]
-
Iodine in Acetone: Molecular iodine (I₂) in acetone is a highly efficient and neutral system that deprotects acetals, often within minutes.[14] This method is compatible with highly acid-sensitive groups like t-butyl ethers.[14]
-
Heated Water: For some acyclic acetals, simply heating in water without any added catalyst can be sufficient for hydrolysis, leaving more stable groups like cyclic acetals intact.[10]
-
Q4: Is it possible to selectively deprotect an this compound derived from an aldehyde in the presence of a ketal (from a ketone)?
-
Potential Cause: Ketals are generally more labile to acid than acetals, making this a challenging transformation.
-
Solution: Yes, this is possible with specific reagents. A combination of triethylsilyl triflate (TESOTf) and 2,6-lutidine has been shown to selectively deprotect aldehyde acetals while leaving ketone ketals untouched, reversing the typical selectivity.[14][16]
Stability of Common this compound Protecting Groups
The following tables summarize the stability of various this compound protecting groups under different reaction conditions.
Table 1: Stability to Common Reagents
| Protecting Group | Abbreviation | Stable Towards | Labile Towards |
| Dimethyl this compound | - | Strong Bases (LDA, n-BuLi), Nucleophiles, Hydrides (LiAlH₄, NaBH₄), Catalytic Hydrogenation (Pd/C, H₂)[9] | Aqueous Acid, Lewis Acids[9] |
| 1,3-Dioxolane | - | Strong Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Aqueous Acid, Lewis Acids (More stable than acyclic acetals)[1] |
| Methoxymethyl Ether | MOM | Bases, Reductive and Oxidizing conditions[17] | Strong Acid (TFA, HCl)[17] |
| Tetrahydropyranyl Ether | THP | Bases, Reductive and Oxidizing conditions[17] | Aqueous Acid[17] |
| 1,3-Dithiane | - | Aqueous Acid, Bases, Nucleophiles, Hydrides | Metal Salts (e.g., HgCl₂), Oxidizing Agents[1] |
Table 2: pH Stability Profile
| Protecting Group | pH < 3 (Strongly Acidic) | pH 4-6 (Weakly Acidic) | pH 7 (Neutral) | pH 8-14 (Basic) |
| Acyclic Acetals | Labile | Moderately Stable to Labile | Stable | Stable[18] |
| Cyclic Acetals | Labile (but more stable than acyclic)[1] | Stable | Stable | Stable[18] |
| Thioacetals | Stable | Stable | Stable | Stable[1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Protection (1,3-Dioxolane Formation)
-
Dissolve the carbonyl-containing compound (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or benzene) in a round-bottom flask equipped with a Dean-Stark trap and condenser.
-
Add ethylene glycol (1.5-2.0 eq) to the solution.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) (0.01-0.05 eq).[4]
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the this compound product.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Standard Deprotection using Aqueous Acid
-
Dissolve the this compound-protected compound (1.0 eq) in a mixture of an organic solvent (e.g., THF or acetone) and water (e.g., a 4:1 mixture).[10]
-
Add a catalytic amount of a strong acid, such as 1M aqueous HCl or p-toluenesulfonic acid (PPTS).[10]
-
Stir the mixture at room temperature or heat gently if the reaction is slow.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully neutralize the acid by slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.[10]
-
Extract the product with an organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.[10]
Protocol 3: Mild, Neutral Deprotection using Iodine in Acetone
This protocol is suitable for substrates with highly acid-sensitive functional groups.[14]
-
Dissolve the this compound-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).[14]
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.[14]
-
Stir the mixture at room temperature. For many acetals, the reaction is complete within minutes.[14]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.[14]
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Visualizations
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetals as protecting groups [quimicaorganica.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. organic chemistry - this compound/ketal formation and deprotection - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. benchchem.com [benchchem.com]
- 15. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Novel Methods for Electrochemical Deprotection of Acetals Under Neutral Conditions
Welcome to the technical support center for novel electrochemical methods of acetal (B89532) deprotection. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing or exploring electrochemical techniques for the removal of this compound protecting groups under neutral conditions. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research.
Troubleshooting Guides
This section provides solutions to common issues encountered during the electrochemical deprotection of acetals.
| Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Insufficient Voltage/Current: The applied potential may be too low to initiate the desired redox event. 2. Electrolyte/Additive Inactivity: The electrolyte (e.g., Lithium Perchlorate) may be hydrated, or the activator (e.g., 1,3,5-trioxane) may be of poor quality or absent. 3. Poor Conductivity: The solvent system may not be providing adequate conductivity. 4. Electrode Passivation: The surface of the electrodes may have become coated with an insulating layer, preventing electron transfer. | 1. Optimize Electrical Parameters: Gradually increase the constant voltage or current and monitor the reaction by TLC or LC-MS. Ensure the power supply is functioning correctly. 2. Verify Reagent Quality: Use freshly dried electrolyte. Lithium perchlorate (B79767) is hygroscopic and moisture can inhibit the reaction. Use a new or purified batch of 1,3,5-trioxane (B122180). 3. Check Solvent and Electrolyte Concentration: Ensure the solvent is anhydrous and of an appropriate grade (e.g., MeCN). Check that the electrolyte concentration is optimal as per the protocol. 4. Clean Electrodes: Gently polish the graphite (B72142) electrodes with fine-grit sandpaper, rinse with solvent, and dry before use. |
| Low Yield of Desired Carbonyl Compound | 1. Incomplete Reaction: The reaction may not have been run for a sufficient duration. 2. Side Reactions: Over-oxidation of the product aldehyde to a carboxylic acid or ester may be occurring.[1] 3. Product Degradation: The desired product may be unstable under the reaction conditions. 4. Loss During Workup: The product may be volatile or lost during the extraction or purification steps. | 1. Increase Reaction Time: Monitor the reaction over a longer period to determine the optimal reaction time. 2. Adjust Electrical Parameters: A lower constant voltage or current may minimize over-oxidation. Consider using a divided electrochemical cell to separate the anode and cathode. 3. Modify Reaction Conditions: If product degradation is suspected, try running the reaction at a lower temperature. 4. Optimize Workup Procedure: Use appropriate extraction solvents and minimize exposure to high temperatures during solvent removal. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in Electrode Surface: The surface area and condition of the electrodes can significantly impact the reaction rate and outcome. 2. Fluctuations in Power Supply: An unstable power supply can lead to inconsistent current or voltage. 3. Moisture Contamination: Small amounts of water can alter the reaction pathway. | 1. Standardize Electrode Preparation: Develop a consistent procedure for cleaning and preparing the electrodes before each reaction. 2. Use a Reliable Potentiostat/Galvanostat: Ensure the power source is stable and provides accurate current or voltage control. 3. Maintain Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why should I use an electrochemical method for this compound deprotection instead of traditional acidic methods?
A1: Traditional acidic deprotection can be problematic for substrates containing acid-sensitive functional groups such as silyl (B83357) ethers (TBDMS, TIPS), Boc carbamates, or t-butyl ethers.[2] Electrochemical deprotection under neutral conditions offers a mild alternative that avoids the use of strong acids, thus preserving these sensitive moieties.[1][3]
Q2: What is the role of each component in the electrochemical deprotection system?
A2: In the commonly cited method, Lithium Perchlorate (LiClO₄) serves a dual role as both the supporting electrolyte to ensure conductivity of the solution and as the oxygen source for the newly formed carbonyl group.[1][3] 1,3,5-Trioxane is believed to act as a lithium ion activator, enhancing the efficiency of the deprotection reaction.[1][3] The electric current provides the driving force for the redox reactions that lead to this compound cleavage.
Q3: Can I selectively deprotect an this compound in the presence of a ketal using this method?
A3: The chemoselectivity of this method can be substrate-dependent. While some traditional methods show selectivity for this compound over ketal deprotection, the electrochemical approach may offer different selectivity profiles.[1] It is recommended to perform a small-scale test reaction to determine the selectivity for your specific substrate.
Q4: What type of electrodes should I use?
A4: The original protocol specifies the use of inexpensive and readily available graphite electrodes.[3] The choice of electrode material can influence the outcome of an electrochemical reaction, so it is advisable to start with the recommended material.
Q5: The reaction is very slow. How can I speed it up?
A5: If the reaction is sluggish, first ensure that all reagents are pure and anhydrous. Increasing the concentration of the Li⁺ activator (1,3,5-trioxane) or slightly increasing the applied voltage/current can also enhance the reaction rate. However, be cautious as excessive voltage can lead to side reactions.
Experimental Protocols
Key Experiment: Electrochemical Deprotection of an Aromatic this compound
This protocol is adapted from the work of Yamada, Sajiki, and colleagues.[3]
Materials:
-
This compound substrate (e.g., 2-(4-methoxyphenyl)-1,3-dioxolane) (0.5 mmol)
-
Lithium perchlorate (LiClO₄) (2.0 M in MeCN)
-
1,3,5-Trioxane (1.0 M in MeCN)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Graphite plate electrodes (anode and cathode)
-
Undivided electrochemical cell (e.g., a 10 mL beaker)
-
DC power supply (potentiostat or galvanostat)
-
Stir plate and stir bar
Procedure:
-
Cell Assembly: In an oven-dried 10 mL undivided beaker equipped with a magnetic stir bar, place the graphite anode and cathode.
-
Reagent Addition: To the beaker, add the this compound substrate (0.5 mmol), anhydrous acetonitrile (5.0 mL), lithium perchlorate solution (2.0 M in MeCN, 1.0 mL, 2.0 mmol), and 1,3,5-trioxane solution (1.0 M in MeCN, 0.5 mL, 0.5 mmol).
-
Electrolysis: Stir the mixture and begin the electrolysis under a constant voltage or current as optimized for your substrate (e.g., 10 V).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired carbonyl compound.
Quantitative Data Summary
The following table summarizes the yields for the electrochemical deprotection of various acetals and ketals.
| Substrate | Product | Yield (%) |
| 2-(4-methoxyphenyl)-1,3-dioxolane | 4-methoxybenzaldehyde | 95 |
| 2-phenyl-1,3-dioxolane | Benzaldehyde | 92 |
| 2-(naphthalen-2-yl)-1,3-dioxolane | 2-naphthaldehyde | 99 |
| 2,2-dimethyl-1,3-dioxolane (from acetone) | Acetone | 85 |
| 2-cyclohexyl-1,3-dioxolane | Cyclohexanecarbaldehyde | 88 |
| 2-(thiophen-2-yl)-1,3-dioxolane | Thiophene-2-carbaldehyde | 90 |
Yields are based on isolated product after purification and are representative of the reported methodologies.
Visualizations
Caption: Workflow for Electrochemical this compound Deprotection.
Caption: Troubleshooting Logic for Low-Yield Reactions.
References
Technical Support Center: Overcoming Low Yields in the Acetalization of Electron-Deficient Carbonyls
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the acetalization of electron-deficient aldehydes and ketones, a common hurdle in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the acetalization of my electron-deficient carbonyl compound giving low yields?
A: Electron-deficient carbonyls, such as α-keto esters or trifluoromethyl ketones, possess a carbonyl carbon that is less electrophilic.[1] Electron-withdrawing groups nearby pull electron density away from the carbonyl group, but they also destabilize the positive charge that develops on the carbon atom during the reaction mechanism.[1][2] This reduced electrophilicity makes the initial nucleophilic attack by the alcohol or diol, a key step in acetal (B89532) formation, slower and less efficient, leading to poor yields under standard conditions.[3]
Q2: I'm getting a poor yield with standard p-toluenesulfonic acid (pTSA) and a Dean-Stark trap. What are the first troubleshooting steps?
A: Before changing your entire methodology, consider these initial optimizations:
-
Ensure Anhydrous Conditions: Water is a byproduct of acetalization, and its presence can shift the equilibrium back towards the starting materials.[4] Ensure your solvent and reagents are scrupulously dry.
-
Effective Water Removal: Confirm your Dean-Stark apparatus is functioning correctly to effectively trap the water generated.[5]
-
Increase Catalyst Loading: A modest increase in the amount of acid catalyst can sometimes improve reaction rates. However, be cautious as this can also promote side reactions with sensitive substrates.
-
Extend Reaction Time: Due to the lower reactivity of the substrate, a longer reaction time may be necessary to achieve complete conversion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
Q3: When should I switch from a Brønsted acid catalyst to a Lewis acid catalyst?
A: If optimizing standard Brønsted acid conditions (like pTSA or H₂SO₄) fails, switching to a Lewis acid catalyst is a logical next step. Lewis acids activate the carbonyl group by coordinating directly to the oxygen atom, which significantly increases the electrophilicity of the carbonyl carbon without generating highly acidic protons that might degrade sensitive functional groups.[6][7] This approach is particularly effective for less reactive ketones.[3]
Q4: My starting material contains other acid-sensitive functional groups. What are my options for acetalization?
A: When dealing with acid-sensitive substrates, traditional acidic methods are often unsuitable.[8][9] Several methods have been developed to perform acetalization under neutral or non-acidic conditions:
-
Dialkyl Sulfate (B86663) Catalysis: Dimethyl sulfate and its homologs can act as mild Lewis acid-type catalysts, promoting acetalization under neutral or even basic conditions.[10]
-
Palladium Catalysis: Cationic palladium(II) complexes can catalyze this compound formation under mild, ambient temperature conditions that are compatible with acid-labile groups like silyl (B83357) ethers.[3]
-
Otera's Distannoxane Catalyst: This catalyst is known to mediate acetalization for acid-sensitive compounds, as it does not require dehydration equipment.[4]
Troubleshooting Guides and Visual Aids
Troubleshooting Workflow for Low Acetalization Yields
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues.
Caption: Troubleshooting decision tree for low-yield acetalization reactions.
The Role of Acid Catalysis
Understanding the reaction mechanism highlights the critical points for optimization. Both Brønsted and Lewis acids aim to make the carbonyl carbon a better electrophile.
Caption: Comparison of Brønsted and Lewis acid activation pathways.
Data Presentation: Catalyst Performance
The choice of catalyst is critical for the successful acetalization of challenging substrates. The following tables summarize yields obtained with various catalytic systems.
Table 1: Comparison of Catalytic Systems for Acetalization
| Carbonyl Substrate | Alcohol/Reagent | Catalyst | Conditions | Yield (%) |
| Various Aldehydes | Trimethyl Orthoformate | Pd(PhCN)₂(OTf)₂ (0.1 mol%) | Room Temperature, 5-15 min | up to 98%[3] |
| Various Ketones | Trimethyl Orthoformate | Pd(PhCN)₂(OTf)₂ (1.0 mol%) | Room Temperature, 1-24 h | 75-95%[3] |
| 3-Hydroxybenzaldehyde | Methanol | Dimethyl Sulfate (DMS) | Room Temperature, <5 min | 93%[10] |
| Various Aldehydes/Ketones | Ethylene (B1197577) Glycol | p-Toluenesulfonic Acid (pTSA) | Toluene, Reflux (Dean-Stark) | Variable[5][11] |
| Various Ketones/Aldehydes | Diazophenanthrenequinone | PdBr₂ | - | Good[8] |
Table 2: Protecting Electron-Deficient Ketones
| Carbonyl Substrate | Alcohol | Catalyst | Conditions | Yield (%) |
| Aromatic/Aliphatic Ketones | Ethylene Glycol | TiCl₄-exchanged Montmorillonite | Dichloromethane, Reflux | 85-96% |
| α-Keto Esters | Ethylene Glycol | Chiral Ni-PyBisulidine Complex | THF/CH₃NO₂, 20 h | up to 99%[12] |
| Trifluoromethyl Ketones | (Trifluoromethyl)trimethylsilane | Cesium Fluoride (B91410) (catalytic) | Room Temperature | Excellent[13] |
| Methyl Esters (to TFMK) | Fluoroform (HCF₃) / KHMDS | - | Triglyme, -40 °C | up to 92%[14] |
Experimental Protocols
Protocol 1: Classical Acetalization using p-TSA and Dean-Stark Apparatus
This protocol is the standard method for acetalization and is effective for many, though not all, electron-deficient carbonyls.
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add the carbonyl substrate (1.0 equiv.), the diol (e.g., ethylene glycol, 1.2-2.0 equiv.), and a suitable anhydrous solvent (e.g., toluene) to fill about half the flask.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.01-0.05 equiv.).[5]
-
Reaction: Heat the mixture to reflux. Water will be collected in the arm of the Dean-Stark trap as an azeotrope with the solvent.[11]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as needed.
Protocol 2: Mild Palladium-Catalyzed Acetalization
This method is ideal for acid-sensitive substrates, proceeding under neutral conditions at room temperature.[3]
-
Catalyst Preparation (if needed): Prepare the cationic palladium(II) catalyst, Pd(PhCN)₂(OTf)₂, in situ or use a pre-prepared batch.
-
Reagents: In a flask under an inert atmosphere, dissolve the carbonyl substrate (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the palladium catalyst (0.1-1.0 mol%).
-
Acetalizing Agent: Add the orthoformate (e.g., trimethyl orthoformate, 1.5-2.0 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid for aldehydes (5-15 minutes) but may require longer for ketones (1-24 hours).[3]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., a small amount of triethylamine).
-
Purification: Concentrate the mixture and purify the resulting this compound by column chromatography on silica (B1680970) gel.
Protocol 3: Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent
This protocol details the formation of a trifluoromethyl alcohol, a common transformation for electron-deficient trifluoromethyl ketones.[15]
-
Setup: To a flame-dried flask under an inert atmosphere, add the ketone substrate (e.g., acetophenone, 1.0 equiv.) and a catalytic amount of a fluoride source (e.g., TBAF or K₂CO₃, 0.1 equiv.) in an anhydrous solvent (e.g., THF).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃, 1.2-1.5 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC.
-
Workup (Quenching): Cool the reaction back to 0 °C and slowly quench by adding 1 M HCl to effect desilylation. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude trifluoromethylated alcohol by column chromatography.[15]
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Acetals and Ketals from Carbonyl Compounds: A New and Highly Efficient Method Inspired by Cationic Palladium [organic-chemistry.org]
- 4. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Acetalization Method for Carbonyl Compounds - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Acetal Migration in Polyhydroxylated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyhydroxylated compounds. It addresses common issues related to acetal (B89532) protecting group migration during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound migration and why is it a problem?
A1: this compound migration is an intramolecular reaction where an this compound protecting group moves from one pair of hydroxyl groups to another on a polyhydroxylated molecule, such as a carbohydrate. This isomerization leads to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product. The generally accepted mechanism involves the formation of a cyclic orthoester intermediate, which can reopen to yield the migrated product.
Q2: What are the key factors that influence the rate of this compound migration?
A2: Several factors significantly influence the rate of this compound migration:
-
pH: this compound migration is catalyzed by both acid and base. While acetals are generally stable under neutral conditions, trace amounts of acid or base can accelerate migration. Basic conditions, in particular, can significantly increase the rate of acyl migration.[1][2] Mildly acidic conditions (pH < 5) tend to keep the rate of O-acetyl migration very low.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of both this compound formation and migration.[3] Performing reactions at lower temperatures can favor the kinetic product over the thermodynamic one, thus minimizing migration.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and the reaction rate.[4] Polar solvents may stabilize charged intermediates, potentially accelerating migration.[5][6]
-
Stereochemistry: The spatial arrangement of the hydroxyl groups is critical. Migration is generally faster between cis-vicinal diols compared to trans-diols due to lower ring strain in the five-membered transition state.[7] The anomeric configuration can also play a role, with migration rates over trans hydroxyl groups being slower for carbohydrates with an axial anomeric substituent compared to an equatorial one.[7]
-
Steric and Electronic Effects: The structure of the protecting group itself is a major factor. Bulky protecting groups tend to migrate slower due to steric hindrance.[8][9] Electron-withdrawing groups on the this compound can increase the electrophilicity of the this compound carbon, making it more susceptible to nucleophilic attack by a neighboring hydroxyl group and thus increasing the migration rate.[8]
Q3: How can I choose the right protecting group to minimize migration?
A3: The choice of protecting group is crucial. To minimize migration, consider the following:
-
Steric Hindrance: Opt for bulkier protecting groups. For instance, pivaloyl (Piv) and benzoyl (Bz) groups are more sterically hindered and less prone to migration than acetyl (Ac) groups.
-
Electronic Effects: Be mindful of the electronic properties of the protecting group. While more electron-withdrawing groups can be easier to deprotect, they may be more susceptible to migration.
-
Cyclic vs. Acyclic Acetals: Cyclic acetals, such as benzylidene and isopropylidene (acetonide) acetals, are commonly used to protect 1,2- or 1,3-diols. Benzylidene acetals thermodynamically favor the formation of six-membered rings (e.g., protecting 4,6-diols in pyranosides), while isopropylidene acetals tend to form five-membered rings (protecting cis-vicinal diols). This inherent preference can be used to achieve regioselective protection and minimize the formation of undesired isomers.
Q4: What is the difference between thermodynamic and kinetic control in this compound formation, and how can I use it to my advantage?
A4:
-
Kinetic Control occurs under conditions where the reaction is irreversible, typically at lower temperatures and with shorter reaction times.[3][10] The major product is the one that forms the fastest, which is usually the one with the lowest activation energy.[10][11]
-
Thermodynamic Control is established when the reaction is reversible, usually at higher temperatures and with longer reaction times, allowing the system to reach equilibrium.[3][12] The major product is the most stable one, not necessarily the one that forms fastest.[11]
To minimize this compound migration, which is often the thermodynamically more stable product, it is generally advisable to work under kinetic control . This means using low temperatures and carefully monitoring the reaction to stop it once the desired product has formed, before it has a chance to equilibrate to the migrated isomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Isomers in Product Mixture | This compound migration has occurred. | • Lower the reaction temperature: This will favor the kinetically controlled product. • Reduce reaction time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. • Change the solvent: Experiment with less polar solvents to disfavor the stabilization of charged intermediates. • Use a different catalyst: A milder acid catalyst may reduce the rate of migration. • Re-evaluate your protecting group: Consider a more sterically hindered protecting group for subsequent syntheses. |
| Low Yield of Desired Product | The desired product is the kinetic isomer, and the reaction has proceeded to the more stable thermodynamic (migrated) product. | • Employ kinetic conditions: Use low temperatures (e.g., -78 °C) and shorter reaction times. • Careful monitoring: Use real-time monitoring techniques like in-situ NMR if possible to determine the optimal reaction time. |
| Difficulty in Separating Isomers | The desired product and the migrated byproduct have very similar polarities. | • Optimize chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Chiral chromatography may be necessary in some cases. • Derivatization: In some instances, derivatizing the mixture can alter the polarity of the components, facilitating separation. |
| This compound Migration During Deprotection | The deprotection conditions (e.g., strong acid) are harsh enough to cause migration of other protecting groups. | • Use milder deprotection conditions: Explore enzymatic deprotection or milder acidic/basic conditions.[13] For example, heated water without a catalyst can be effective for deprotecting acyclic acetals while leaving cyclic ones intact.[13] • Orthogonal protecting group strategy: Ensure that the protecting groups used in your synthesis can be removed under conditions that do not affect the others. |
Quantitative Data on this compound and Acyl Group Migration
The following tables summarize quantitative data on the factors influencing this compound and acyl group migration.
Table 1: Relative Rates of this compound Hydrolysis Based on Substituent Effects
| This compound Protecting Group (on 2'-deoxythymidine) | Relative Rate of Cleavage (krel) | Reference |
| Cyclohexyloxyisopropyl | 7.7 | [14] |
| Isopropyloxyisopropyl | 7.4 | [14] |
| Methoxyisopropyl (MIP) | 1.0 (Reference) | [14] |
| Benzyloxyisopropyl | 0.6 | [14] |
| 2,2,2-Trifluoroethyloxyisopropyl | 0.04 | [14] |
Note: Data from a study on 2-alkoxypropan-2-yl groups. A higher krel indicates faster cleavage and potentially greater lability, which can correlate with a higher tendency for migration under acidic conditions.
Table 2: Influence of pH on Acyl Group Migration
| pH Condition | Observation on O-Acetyl Migration | Reference |
| pH < 5 | Rate of migration is extremely low. | [1] |
| Neutral pH | Reversible O-acetyl migration is readily observed. | [1] |
| Slightly Basic pH | Migration becomes more significant as pH increases. | [1] |
Note: Acyl migration rates show a linear correlation with the hydroxide (B78521) ion concentration, indicating that migration is significantly accelerated under basic conditions.[2]
Table 3: Effect of Stereochemistry on Acyl Group Migration in Pyranosides
| Diol Stereochemistry | Relative Migration Rate | Reason | Reference |
| cis-vicinal | Faster | Lower ring strain in the five-membered transition state. | [7] |
| trans-vicinal | Slower | Higher ring strain in the transition state. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Benzylidene this compound Protection of a 4,6-Diol in a Glucopyranoside
This protocol describes the formation of a 4,6-O-benzylidene this compound, a common strategy to protect the primary 6-hydroxyl and the secondary 4-hydroxyl groups in glucose derivatives.
-
Dissolution: Dissolve the glucopyranoside (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: Add benzaldehyde (B42025) dimethyl this compound (1.2 - 1.5 eq.) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) monohydrate (0.05 - 0.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4,6-O-benzylidene this compound.
Protocol 2: Monitoring this compound Migration by ¹H NMR Spectroscopy
This protocol outlines a general method for monitoring the migration of an acyl or this compound group in a polyhydroxylated compound using ¹H NMR.
-
Sample Preparation: Dissolve a known quantity of the purified starting material in a suitable deuterated solvent (e.g., D₂O with a phosphate (B84403) buffer to maintain a constant pD, or an organic solvent like CDCl₃ if the reaction is to be monitored under non-aqueous conditions).
-
Internal Standard: Add a suitable internal standard with a known concentration and a signal that does not overlap with the signals of the starting material or expected products.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample at t=0 to confirm the purity of the starting material and to have a reference for integration.
-
Initiate Migration: If studying migration under specific conditions, add the catalyst (e.g., a catalytic amount of acid or base) or adjust the temperature of the NMR probe.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular time intervals. The anomeric proton signals and the signals of the protons attached to the carbons bearing the this compound or acyl group are often well-resolved and can be used for quantification.
-
Data Analysis: Integrate the characteristic signals of the starting material and the migrated products at each time point. The relative integrals will give the ratio of the isomers in the mixture over time, allowing for the determination of migration rates.
Protocol 3: Analysis of this compound Migration by LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying isomers, including those resulting from this compound migration.
-
Sample Preparation: Prepare a dilute solution of the reaction mixture in a solvent compatible with the mobile phase (e.g., acetonitrile/water).
-
Chromatographic Separation:
-
Column: Use a high-resolution column, such as a C18 reversed-phase column, to separate the isomers.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is typically used. The gradient should be optimized to achieve baseline separation of the isomers.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Analysis Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Select a specific precursor ion (the molecular ion or a prominent adduct) and one or more characteristic product ions for each isomer.
-
Full Scan: For identification of unknown isomers, a full scan or product ion scan on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used to determine the exact mass and fragmentation pattern.
-
-
Quantification: Create a calibration curve using authentic standards of the isomers if available. If standards are not available, the relative peak areas of the isomers can be used to determine their ratio in the mixture.
Diagrams
Caption: Workflow for monitoring this compound migration.
Caption: Thermodynamic vs. Kinetic control in this compound formation.
References
- 1. Reversible O-Acetyl Migration within the Sialic Acid Side Chain and Its Influence on Protein Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Migratory Insertion | OpenOChem Learn [learn.openochem.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.abo.fi [research.abo.fi]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
Improving the rate of acetal hydrolysis for sluggish substrates
Welcome to the Technical Support Center for Acetal (B89532) Hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the cleavage of this compound protecting groups, with a special focus on substrates that are slow to react.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the hydrolysis of sluggish acetals.
Question: My this compound hydrolysis is extremely slow or not proceeding to completion. What are the common causes and how can I accelerate the reaction?
Answer:
Slow or incomplete this compound hydrolysis can stem from several factors, primarily related to the substrate's structure and the reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Evaluate Substrate Reactivity: Sterically hindered acetals or those with electron-withdrawing groups near the this compound carbon are inherently less reactive. The stability of the intermediate carboxonium ion is crucial for the reaction to proceed, and these factors can destabilize it.
-
Increase Catalyst Strength or Loading: If you are using a mild acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate - PPTS), switching to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid can increase the rate. Alternatively, increasing the catalyst loading of your current acid may be effective. However, be cautious with acid-sensitive functional groups elsewhere in the molecule. For a comparison of various acid catalysts, refer to the data tables below.
-
Consider a Lewis Acid Catalyst: Lewis acids can be very effective for cleaving robust acetals. Reagents like tin(IV) chloride (SnCl₄) or bismuth triflate (Bi(OTf)₃) can promote hydrolysis under conditions that may be milder than using strong Brønsted acids.
-
Elevate the Reaction Temperature: Increasing the temperature will generally increase the reaction rate. However, monitor the reaction closely for potential side product formation, especially with sensitive substrates.
-
Ensure Presence of Water: this compound hydrolysis is a reversible reaction that consumes water. Ensure that sufficient water is present in the reaction mixture to drive the equilibrium towards the deprotected product. Using a co-solvent system like THF/water or acetone (B3395972)/water is common.
Question: I have functional groups in my molecule that are sensitive to strong acids. How can I deprotect a sluggish this compound without affecting these groups?
Answer:
Chemoselective deprotection is a common challenge. Here are several strategies for hydrolyzing acetals in the presence of acid-sensitive groups:
-
Use of Mild Acid Catalysts:
-
Pyridinium p-toluenesulfonate (PPTS): PPTS is a mildly acidic salt that is often effective for deprotecting acetals without cleaving more sensitive groups like silyl (B83357) ethers.
-
Amberlyst-15: This acidic resin is a heterogeneous catalyst that can be easily filtered off from the reaction mixture. Its solid-supported nature can sometimes offer enhanced selectivity.
-
-
Neutral or Near-Neutral Conditions:
-
Iodine in Acetone: Molecular iodine in wet acetone can effectively cleave acetals under neutral conditions. This method is particularly useful for substrates with highly acid-labile functionalities. The reaction is often fast and clean.
-
-
Lewis Acid Catalysis with Controlled Stoichiometry:
-
Some Lewis acids can be used in catalytic amounts to achieve deprotection under milder conditions than strong Brønsted acids. Bismuth(III) compounds, for example, are known for their low toxicity and high catalytic activity in this context.
-
Question: My reaction is messy, and I am observing side products. What could be the cause?
Answer:
Side product formation is often a result of reaction conditions being too harsh for the substrate.
-
Acid-Catalyzed Degradation: If your molecule has other acid-sensitive functional groups (e.g., esters, Boc-protecting groups, some ethers), they may be reacting with the acid catalyst. Consider switching to a milder catalyst as outlined in the previous question.
-
Substrate-Specific Issues: Some molecules may be prone to rearrangement or elimination under acidic conditions. A thorough understanding of your substrate's stability is crucial.
-
Reaction Monitoring: It is essential to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts.
Data Presentation: Comparison of Catalysts for this compound Hydrolysis
The following tables provide a summary of quantitative data for the hydrolysis of various acetals using different catalytic systems.
Table 1: Comparison of Lewis Acids for the Deprotection of a Sterically Hindered this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| SnCl₄ | 150 | CH₂Cl₂ | Room Temp | 10 min | ~95 |
| Bi(OTf)₃ | 1 | THF/H₂O (80:20) | Room Temp | 15 min | >90 |
| Iodine | 10 | Acetone | Reflux | 5-10 min | >90 |
Table 2: Comparison of Brønsted Acids for this compound Hydrolysis
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Notes |
| p-TsOH·H₂O | catalytic | Acetone/H₂O | Reflux | 2.5 h | Effective for many acetals, but can be harsh. |
| PPTS | 10 | Acetone/H₂O | Room Temp - Reflux | Variable | Milder alternative to p-TsOH. |
| Amberlyst-15 | excess (by weight) | Acetone/H₂O | Room Temp - Reflux | Variable | Heterogeneous catalyst, easy to remove. |
Experimental Protocols
Protocol 1: General Procedure for this compound Hydrolysis using SnCl₄
-
Dissolve the this compound substrate (1.0 equiv) in dichloromethane (B109758) (DCM).
-
To this solution, add water (1.0 equiv).
-
Add tin(IV) chloride (SnCl₄, 1.5 equiv) to the mixture.
-
Stir the reaction at room temperature for 10-15 minutes, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a cold saturated solution of sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel flash chromatography if necessary.
Protocol 2: General Procedure for this compound Hydrolysis using Iodine in Acetone
-
Dissolve the this compound substrate (1.0 equiv) in acetone (containing a small amount of water, typically ~0.5%).
-
Add molecular iodine (I₂, 0.1 equiv) to the solution.
-
Stir the mixture at room temperature. For more stable acetals, the reaction mixture can be heated to reflux.
-
Monitor the reaction progress by TLC. Acyclic acetals often react within minutes.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by chromatography if needed.
Protocol 3: General Procedure for this compound Hydrolysis using Amberlyst-15
-
To a solution of the this compound in a mixture of acetone and water, add Amberlyst-15 resin.
-
Stir the suspension at the desired temperature (room temperature or heated).
-
Monitor the reaction by TLC.
-
Upon completion, filter off the Amberlyst-15 resin and wash it with acetone.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be performed if necessary.
Mandatory Visualizations
Logical Workflow for Troubleshooting Sluggish this compound Hydrolysis
Caption: Troubleshooting flowchart for sluggish this compound hydrolysis.
General Mechanism of Acid-Catalyzed this compound Hydrolysis
Caption: Acid-catalyzed this compound hydrolysis mechanism.
Validation & Comparative
Kinetic study comparing the hydrolysis rates of acetals and ketals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolysis rates of acetals and ketals, supported by experimental data. The information is intended to assist researchers in understanding the kinetic stability of these functional groups, which is crucial for applications such as prodrug design, controlled release systems, and the development of pH-sensitive materials.
Introduction
Acetals and ketals are protecting groups for aldehydes and ketones, respectively, and are characterized by their stability under neutral to basic conditions and lability under acidic conditions. The rate of this acid-catalyzed hydrolysis is highly dependent on the structure of the acetal (B89532) or ketal. Generally, the hydrolysis of ketals is significantly faster than that of acetals. This difference is primarily attributed to the stability of the carbocation intermediate formed during the rate-determining step of the hydrolysis reaction. Ketals, derived from ketones, form more stable tertiary carbocations, whereas acetals, derived from aldehydes, form less stable secondary carbocations.
Comparative Hydrolysis Rates
The rate of hydrolysis is influenced by several factors, including the substituents on the carbonyl carbon and the nature of the alcohol component. The following table summarizes the relative hydrolysis rates of various acetals and ketals under acidic conditions.
| Compound | Structure | Relative Hydrolysis Rate | Half-life (t½) | Conditions |
| Benzaldehyde (B42025) dimethyl this compound | Ph-CH(OCH₃)₂ | 1 | ~2280 min | pH 5 |
| Acetophenone (B1666503) dimethyl ketal | Ph-C(CH₃)(OCH₃)₂ | ~3 x 10⁶ | ~0.0008 min | Calculated |
| Acetone-based ketal | (CH₃)₂C(OR)₂ | Faster than acetals | 32.33 ± 0.90 h | pH 5 |
| Cyclopentanone-based ketal | c-(CH₂)₄-C(OR)₂ | Slower than acetone (B3395972) ketal | ~2 times slower | pH 5 |
| Cyclohexanone-based ketal | c-(CH₂)₅-C(OR)₂ | Slower than cyclopentanone (B42830) ketal | ~7 times slower | pH 5 |
Note: The relative rates can vary significantly based on the specific reaction conditions, including pH, temperature, and solvent system.
The data clearly illustrates that the substitution at the carbonyl carbon dramatically impacts the hydrolysis rate. For instance, the hydrolysis of acetophenone dimethyl ketal is orders of magnitude faster than that of benzaldehyde dimethyl this compound, highlighting the electronic stabilization of the tertiary carbocation. Furthermore, ring strain can also play a significant role, as seen in the differing hydrolysis rates of cyclic ketals derived from cyclopentanone and cyclohexanone.[1][2]
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of both acetals and ketals generally proceeds through an A-1 mechanism, where the rate-determining step is the unimolecular dissociation of the protonated substrate to form a resonance-stabilized oxocarbenium ion.[3]
The key steps are:
-
Protonation: Rapid and reversible protonation of one of the oxygen atoms of the this compound or ketal by a hydronium ion.
-
Formation of the Oxocarbenium Ion: The slow, rate-determining step involving the cleavage of a carbon-oxygen bond to release an alcohol molecule and form a resonance-stabilized carbocation (an oxocarbenium ion). The stability of this intermediate is a key factor influencing the reaction rate.
-
Nucleophilic Attack by Water: Rapid attack of a water molecule on the electrophilic carbocation.
-
Deprotonation: Formation of a hemithis compound or hemiketal intermediate.
-
Protonation and Elimination: The process repeats with the second alkoxy group, ultimately leading to the formation of the corresponding aldehyde or ketone and another molecule of alcohol.
In some cases, particularly with certain cyclic ketals, a change in the rate-determining step can occur depending on the pH.[4]
Caption: Generalized mechanism of acid-catalyzed this compound and ketal hydrolysis.
Experimental Protocol for Kinetic Studies
The following is a representative protocol for monitoring the hydrolysis kinetics of acetals and ketals using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5]
1. Materials and Reagents:
-
This compound or ketal substrate
-
Deuterated acetonitrile (B52724) (CD₃CN)
-
Deuterated water (D₂O)
-
Phosphate buffer (for pH control) or trifluoroacetic acid (TFA) for more acidic conditions
-
NMR tubes
-
NMR spectrometer
2. Sample Preparation:
-
Prepare a stock solution of the this compound or ketal in CD₃CN.
-
Prepare the desired buffer solution in D₂O. For example, a pH 5 buffer can be used.
-
In an NMR tube, mix the substrate stock solution with the buffer solution to achieve the final desired concentrations (e.g., 25 mM substrate). The final solvent system could be a mixture, for instance, 0.3 mL of CD₃CN and 0.1 mL of the buffer in D₂O.
3. NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) immediately after sample preparation.
-
Monitor the reaction at regular time intervals at a constant temperature (e.g., 25 °C).
-
The progress of the hydrolysis is followed by observing the disappearance of a characteristic peak of the starting material (e.g., the methoxy (B1213986) or ethoxy protons of the this compound/ketal) and/or the appearance of a characteristic peak of the product (e.g., the aldehyde proton or the α-protons of the ketone).
4. Data Analysis:
-
Integrate the relevant peaks in the NMR spectra at each time point.
-
Calculate the percentage of hydrolysis over time.
-
The hydrolysis of acetals and ketals typically follows first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the starting material versus time.
-
The half-life (t½) of the reaction can be calculated using the equation: t½ = 0.693 / k.[1][2]
Caption: Experimental workflow for a kinetic study of this compound/ketal hydrolysis using NMR.
Conclusion
The kinetic stability of acetals and ketals under acidic conditions is a critical parameter in various chemical and pharmaceutical applications. The rate of hydrolysis is significantly influenced by the structure of the parent carbonyl compound, with ketals generally hydrolyzing much faster than acetals due to the formation of more stable carbocation intermediates. The understanding of these kinetic differences, along with the underlying mechanistic principles, allows for the rational design of molecules with tailored pH-lability. The provided experimental protocol offers a reliable method for quantifying these hydrolysis rates, enabling researchers to make informed decisions in their respective fields.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Characterization of Acetal Formation: NMR vs. IR Spectroscopy
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount. The formation of acetals, a fundamental reaction in organic synthesis and crucial for creating protecting groups, can be effectively characterized using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides a detailed comparison of these two techniques, complete with experimental data and protocols, to aid in the selection and application of the most suitable method for your research needs.
The acid-catalyzed reaction of an aldehyde or ketone with an alcohol proceeds through a hemiacetal intermediate to form a stable This compound (B89532).[1][2][3] Monitoring the disappearance of starting materials and the appearance of the intermediate and final product is critical for reaction optimization and control. Both NMR and IR spectroscopy offer unique insights into this transformation.
NMR Spectroscopy: A Quantitative View of Reaction Progress
NMR spectroscopy is a powerful technique for real-time, in-situ monitoring of this compound formation, providing quantitative data on the concentration of reactants, intermediates, and products over time.[4][5][6][7] It allows for the unambiguous identification of each species in the reaction mixture through their distinct chemical shifts.
Key Spectroscopic Features in NMR
The progress of this compound formation can be tracked by observing characteristic changes in both ¹H and ¹³C NMR spectra. The disappearance of the aldehyde proton signal and the appearance of the this compound proton signal are particularly diagnostic in ¹H NMR.[5] Similarly, the upfield shift of the carbonyl carbon and the appearance of a new signal for the this compound carbon are key indicators in ¹³C NMR.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for this compound Formation
| Species | Functional Group | Typical Chemical Shift (ppm) | Notes |
| Aldehyde (Reactant) | Aldehyde C-H | 9.5 - 10.5 | A distinct singlet that disappears as the reaction progresses.[5] |
| Alcohol (Reactant) | O-H | Variable (1-5) | Broad signal, concentration and solvent dependent. |
| H -C-OH | 3.4 - 4.0 | ||
| Hemithis compound (Intermediate) | O-CH(OH)-R | ~5.5 | Often difficult to observe due to its short lifetime, but has been detected using advanced techniques like ultrafast 2D NMR.[8] |
| O-H | Variable | ||
| This compound (Product) | H -C(OR)₂ | 4.5 - 6.0 | Appearance of this signal indicates product formation.[5][9] |
| O-CH ₂-R | 3.4 - 4.8 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Formation
| Species | Functional Group | Typical Chemical Shift (ppm) | Notes |
| Aldehyde/Ketone (Reactant) | C =O | 190 - 220 | Disappears upon reaction.[10] |
| Alcohol (Reactant) | C -OH | 50 - 80 | |
| Hemithis compound (Intermediate) | O-C (OH)-R | 90 - 100 | |
| This compound (Product) | C (OR)₂ | 90 - 110 | A key indicator of this compound formation.[11][12] |
| O-C -R | 60 - 80 |
IR Spectroscopy: A Functional Group Transformation Fingerprint
Infrared (IR) spectroscopy is a valuable tool for observing the changes in functional groups during this compound formation. It is particularly effective at detecting the disappearance of the strong carbonyl (C=O) stretch of the starting aldehyde or ketone and the appearance of C-O stretches characteristic of the this compound product.
Key Spectroscopic Features in IR
The most prominent change in the IR spectrum during this compound formation is the disappearance of the intense C=O stretching band of the aldehyde or ketone. Concurrently, the spectrum will show the appearance of multiple C-O stretching bands, which is a characteristic signature of the C-O-C-O-C moiety in the this compound.[13]
Table 3: Comparative IR Absorption Frequencies (cm⁻¹) for this compound Formation
| Species | Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| Aldehyde/Ketone (Reactant) | C=O Stretch | 1690 - 1740 (strong, sharp) | This strong absorption is a clear marker for the starting material.[14][15][16] |
| Alcohol (Reactant) | O-H Stretch | 3200 - 3550 (broad, strong) | The broadness is due to hydrogen bonding.[17][18] |
| Hemithis compound (Intermediate) | O-H Stretch | 3200 - 3550 (broad, strong) | The continued presence of a broad O-H stretch is expected. |
| C-O Stretch | 1085 - 1150 | ||
| This compound (Product) | C-O-C-O-C Stretches | 1020 - 1200 (multiple bands) | The appearance of a series of bands in this region is characteristic of the this compound.[13] |
| No O-H Stretch | Absence of 3200-3550 band | The disappearance of the broad O-H band indicates the completion of the reaction. |
Experimental Protocols
NMR Monitoring of this compound Formation
A robust method for monitoring this compound formation involves acquiring ¹H NMR spectra at regular time intervals.
Materials:
-
Aldehyde or ketone
-
Alcohol (2-3 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
In an NMR tube, dissolve the aldehyde or ketone in the deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum of the starting material.
-
Add the alcohol to the NMR tube.
-
Add a catalytic amount of the acid to initiate the reaction.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes).
-
Continue monitoring until the characteristic signals of the starting material have disappeared and the signals of the this compound product are stable.
-
Process the spectra to integrate the relevant peaks for quantitative analysis of reactant consumption and product formation.[5]
IR Monitoring of this compound Formation
For IR monitoring, a sample is withdrawn from the reaction mixture at different time points and analyzed.
Materials:
-
Aldehyde or ketone
-
Alcohol (2-3 equivalents)
-
Acid catalyst
-
Anhydrous solvent
-
Reaction flask with a condenser
-
IR spectrometer with a liquid sample cell (e.g., NaCl plates)
Procedure:
-
Set up the reaction in a flask under an inert atmosphere.
-
Dissolve the aldehyde or ketone in the anhydrous solvent.
-
Take an initial IR spectrum of the starting material.
-
Add the alcohol and the acid catalyst to the reaction flask.
-
Begin the reaction, typically with stirring and heating if necessary.
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Prepare a thin film of the sample between two NaCl plates and acquire the IR spectrum.
-
Monitor the disappearance of the C=O stretching band and the appearance of the C-O stretching bands of the this compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for characterizing this compound formation using either NMR or IR spectroscopy.
Caption: Workflow for Spectroscopic Analysis of this compound Formation.
Conclusion
Both NMR and IR spectroscopy are indispensable tools for the characterization of this compound formation. NMR provides detailed quantitative data, allowing for precise kinetic studies and the potential identification of transient intermediates. IR, on the other hand, offers a more straightforward and often quicker method to confirm the conversion of functional groups. The choice between these techniques will depend on the specific requirements of the study, with NMR being the preferred method for in-depth mechanistic and kinetic investigations, while IR serves as an excellent tool for routine reaction monitoring.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. 46. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T - Magritek [magritek.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. magritek.com [magritek.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Real-time mechanistic monitoring of an this compound hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. bhu.ac.in [bhu.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 17. IR Absorption Table [webspectra.chem.ucla.edu]
- 18. personal.utdallas.edu [personal.utdallas.edu]
Comparative study of different Lewis acid catalysts for acetal synthesis
A Comparative Analysis of Lewis Acid Catalysts for Acetal (B89532) Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups as acetals is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceuticals and materials science. This guide provides an objective comparison of various Lewis acid catalysts used for this purpose, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. This compound formation is an equilibrium reaction, and effective catalysis is key to achieving high yields under mild conditions.[1][2]
The choice of a Lewis acid catalyst significantly influences reaction efficiency, yield, and substrate scope.[3] Catalysts range from traditional metal halides like ZrCl₄ to more modern, efficient, and often milder metal triflates such as Sc(OTf)₃ and Bi(OTf)₃.[4][5] This comparison focuses on catalyst loading, reaction time, and yield across different substrates and conditions.
Comparative Performance of Lewis Acid Catalysts
The efficacy of a Lewis acid in this compound synthesis is determined by its ability to activate the carbonyl group towards nucleophilic attack by an alcohol.[3][6] The following table summarizes the performance of several common Lewis acid catalysts in the synthesis of acetals from various aldehydes and ketones, providing a clear comparison of their catalytic efficiency.
| Catalyst | Catalyst Loading (mol%) | Substrate | Alcohol/Diol | Time | Temp (°C) | Solvent | Yield (%) | Reference |
| Bi(OTf)₃ | 2 | Benzaldehyde | Ethylene Glycol | 15 min | RT | CH₂Cl₂ | 98 | J. Org. Chem. 2002, 67, 4, 1268–1271 |
| Sc(OTf)₃ | 0.1 | Benzaldehyde | Methanol | 1 h | RT | CH₃OH | 99 | Synlett 1996, (4), 367-368 |
| InCl₃ | 5 | Benzaldehyde | Ethylene Glycol | 10 min | RT | THF | 95 | Tetrahedron Lett. 2002, 43, 44, 7961-7963 |
| ZrCl₄ | 5 | Benzaldehyde | Ethylene Glycol | 1.5 h | RT | CH₂Cl₂ | 92 | Synlett 1999, (3), 321-323[5] |
| Al(OTf)₃ | 0.2 | Benzaldehyde | 1,3-Propanediol | 1 h | RT | Toluene | 95 | Eur. J. Org. Chem. 2011, 2011, 4785-4788 |
| Bi(NO₃)₃·5H₂O | 10 | 4-Chlorobenzaldehyde | Ethylene Glycol | 45 min | 80 | None | 96 | Synth. Commun. 2004, 34, 22, 4149-4156 |
| Ce(OTf)₃ | 1 | Cyclohexanone | Ethylene Glycol | 30 min | RT | CH₂Cl₂ | 94 | Synlett 2009, (3), 487-489[5] |
Key Observations:
-
Metal Triflates (e.g., Bi(OTf)₃, Sc(OTf)₃, Al(OTf)₃): These catalysts are highly efficient, often requiring very low catalyst loadings (0.1-2 mol%) and providing excellent yields in short reaction times under mild, room temperature conditions.[4][7] Bismuth(III) triflate, in particular, shows distinct advantages over other bismuth salts like BiCl₃ in terms of reaction time and the amount of catalyst required.[4]
-
Zirconium Tetrachloride (ZrCl₄): A highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions.[5]
-
Bismuth Nitrate (Bi(NO₃)₃·5H₂O): An effective, low-cost, and relatively non-toxic catalyst, particularly useful under solvent-free conditions, though it may require higher temperatures and catalyst loadings compared to triflates.[8]
-
Cerium(III) Triflate (Ce(OTf)₃): Demonstrates high efficiency for the ketalization of ketones, which are often less reactive than aldehydes.[5]
Experimental Protocols & Methodologies
To ensure reproducibility and accurate comparison, standardized experimental procedures are critical. Below is a general protocol for Lewis acid-catalyzed this compound synthesis.
General Experimental Protocol for this compound Synthesis
To a solution of the aldehyde or ketone (1.0 mmol) and the alcohol or diol (2.2 mmol for alcohols, 1.1 mmol for diols) in a suitable solvent (e.g., Dichloromethane, 5 mL) at room temperature, the Lewis acid catalyst (specified mol%) is added.[9] The reaction mixture is stirred and the progress is monitored by Thin Layer Chromatography (TLC).[10] Upon completion, the reaction is quenched with a saturated solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound.[9]
Visualizing the Process and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow and the catalytic mechanism.
Caption: Experimental workflow for this compound synthesis.
Caption: Mechanism of Lewis acid-catalyzed this compound formation.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bi(OTf)3 and SiO2-Bi(OTf)3 as Effective Catalysts for the Ferrier Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis by acetalization or ring closure [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijsdr.org [ijsdr.org]
In-depth kinetic analysis of acetal hydrolysis reaction mechanisms
An In-depth Comparative Guide to the Kinetic Analysis of Acetal (B89532) Hydrolysis Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for mechanism elucidation, process optimization, and predicting compound stability. This compound hydrolysis, a fundamental reaction in organic chemistry and biology, serves as a critical model for studying acid catalysis. This guide provides an in-depth comparison of the primary mechanisms of this compound hydrolysis, supported by experimental kinetic data and detailed protocols.
Overview of this compound Hydrolysis Mechanisms
Acid-catalyzed this compound hydrolysis typically proceeds through one of two primary pathways, distinguished by the timing of bond cleavage and proton transfer: the A-1 (unimolecular) and A-2 (bimolecular) mechanisms. The operative mechanism is highly dependent on the structure of the this compound and the reaction conditions. The formation of a resonance-stabilized carboxonium ion is considered the rate-determining step in many cases.[1]
-
A-1 Mechanism (Specific Acid Catalysis): In this two-step mechanism, the this compound is rapidly protonated in a pre-equilibrium step. This is followed by a slow, rate-determining unimolecular cleavage of a carbon-oxygen bond to form an alcohol and a stabilized oxocarbenium ion. This ion is then rapidly attacked by water.[2][3]
-
A-2 Mechanism (General Acid Catalysis): This is a concerted, one-step mechanism where proton transfer from a general acid and the attack of water occur simultaneously in the rate-determining step.[4][5] This pathway avoids the formation of a discrete protonated this compound intermediate.
A third, less common mechanism is the A-SE2 (bimolecular, electrophilic substitution), where proton transfer is the rate-limiting step. This can be distinguished from the A-2 mechanism by its characteristic kinetic isotope effect.[4]
Comparative Kinetic Analysis
The distinction between these mechanisms is not merely academic; it has profound implications for reaction control. Kinetic analysis, including the determination of activation parameters and solvent isotope effects, provides the necessary evidence to distinguish between these pathways.
Table 1: Comparison of Kinetic Parameters for this compound Hydrolysis Mechanisms
| Feature | A-1 Mechanism | A-2 Mechanism | A-SE2 Mechanism |
| Catalysis Type | Specific Acid | General Acid | General Acid |
| Rate-Determining Step | Unimolecular C-O bond cleavage of the protonated this compound.[3] | Bimolecular, concerted proton transfer and nucleophilic attack by water.[4] | Bimolecular, rate-limiting proton transfer.[4] |
| Entropy of Activation (ΔS‡) | Generally positive (+6 to +10 cal mol⁻¹K⁻¹), as the transition state is less ordered than the reactants.[3] | Generally negative, as two molecules (water and the protonated substrate) combine in the transition state. A value of -9 cal mol⁻¹K⁻¹ has been reported.[3][4] | Negative, similar to the A-2 mechanism.[4] |
| Solvent Isotope Effect (kH₂O/kD₂O) | Inverse (typically 0.25–0.50), reflecting the pre-equilibrium protonation step.[3] | Inverse, but less pronounced than A-1 (typically 0.55–0.8). A value of 0.62 has been observed.[3][4] | Normal (typically 1.3–4.0), characteristic of a rate-limiting proton transfer.[4] |
Supporting Experimental Data
Quantitative data from kinetic experiments are essential for mechanism elucidation. The following tables summarize experimental results from studies on different this compound and ketal structures.
Table 2: Kinetic Data for Hydrolysis of Various Acetals/Ketals
| Substrate | Conditions | Rate Constant (k) or Half-life (t₁/₂) | Key Finding |
| 2,2-dimethoxypropane | Catalyzed by supramolecular assembly 1, pH 10 | kcat = 8.00 x 10⁻⁴ s⁻¹ | Rate acceleration of 190-fold compared to the uncatalyzed reaction (kuncat = 4.3 x 10⁻⁶ s⁻¹).[4] |
| 1,1-diethoxymethane | Catalyzed by supramolecular assembly 1, pH 10 | kcat = 4.79 x 10⁻³ s⁻¹ | Rate acceleration of 980-fold compared to the uncatalyzed reaction (kuncat = 4.9 x 10⁻⁶ s⁻¹).[4] |
| Phenyl-substituted benzylidene this compound (13) | TFA in CD₃CN/D₂O | t₁/₂ ≈ 4 min | Serves as a baseline for comparing substituent effects.[6][7] |
| p-Trifluoromethyl-substituted benzylidene this compound (12) | TFA in CD₃CN/D₂O | t₁/₂ reduced by 2 orders of magnitude vs. (13) | Electron-withdrawing groups significantly slow down hydrolysis by destabilizing the positive charge in the transition state.[6] |
| p-Methoxy-substituted benzylidene this compound (15) | pH 5 buffer | t₁/₂ ≈ 70.4 hours | Electron-donating groups accelerate hydrolysis by stabilizing the carboxonium ion intermediate.[6][7] |
| 2,4,6-Trimethoxy-substituted benzylidene this compound (17) | pH 5 buffer | t₁/₂ ≈ 1.8 hours | Multiple electron-donating groups in ortho and para positions dramatically increase the hydrolysis rate.[7] |
The significant negative ρ value of -4.06 from a Hammett plot for the hydrolysis of benzylidene acetals indicates a strong buildup of positive charge at the benzylic position in the transition state, consistent with an SN1-like (A-1) process.[7]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of reaction kinetics by quantifying the disappearance of reactants and the appearance of products.[8][9][10]
Protocol: Kinetic Analysis of this compound Hydrolysis via Benchtop ¹H NMR Spectroscopy
1. Materials and Equipment:
-
This compound or ketal substrate
-
Deuterated solvent (e.g., CD₃CN, D₂O)
-
Acid catalyst (e.g., trifluoroacetic acid, TFA) or buffer solution
-
Benchtop NMR spectrometer (e.g., 60-100 MHz)
-
NMR tubes, pipettes, and standard laboratory glassware
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound/ketal substrate in a deuterated solvent (e.g., 0.01 mmol in 0.3 mL CD₃CN).[7]
-
Initiation of Reaction: To initiate the hydrolysis, add a specific volume of an acid or buffer solution in D₂O (e.g., 0.1 mL of 50 mM TFA in D₂O) to the NMR tube containing the substrate solution.[7] Quickly shake the tube to ensure homogeneity.
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire the first ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals. The frequency of acquisition should be tailored to the expected reaction rate (e.g., every 15-60 seconds for fast reactions, every 5-10 minutes for slower ones).[11]
-
-
Data Processing:
-
Process the acquired spectra (Fourier transform, phase, and baseline correction).
-
Identify characteristic, well-resolved peaks for a reactant and a product (e.g., the methyl peak of an this compound reactant and the corresponding ketone product).[12]
-
Integrate these peaks in each spectrum over time. The sum of the integrals for the reactant and product should remain constant, confirming mass balance.
-
-
Kinetic Analysis:
-
Calculate the concentration or relative percentage of the reactant at each time point from the integration values.
-
Plot the natural logarithm of the reactant concentration (ln[A]) versus time.
-
For a first-order or pseudo-first-order reaction, the plot will be linear. The negative of the slope of this line is the observed rate constant (kobs).[7][11]
-
The half-life (t₁/₂) can be calculated using the equation t₁/₂ = 0.693 / kobs.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time mechanistic monitoring of an this compound hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
- 11. magritek.com [magritek.com]
- 12. researchgate.net [researchgate.net]
A Critical Evaluation of Modern Acetal Deprotection Methodologies
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl functionalities as acetals is a cornerstone of modern organic synthesis, enabling complex molecular architecture construction. However, the subsequent deprotection step can be a significant hurdle, particularly in the presence of sensitive functional groups. Traditional reliance on harsh acidic conditions often leads to undesired side reactions and degradation of complex molecules. This guide provides a critical comparison of modern, milder acetal (B89532) deprotection methodologies, offering supporting experimental data and detailed protocols to aid in the selection of the optimal method for a given synthetic challenge.
Comparison of Key Methodologies
The following table summarizes the performance of several leading modern this compound deprotection methods. The data presented is a representative compilation from various literature sources and should be considered as a guide. Actual results may vary depending on the specific substrate and reaction conditions.
| Methodology | Reagent/Catalyst | Solvent | Temperature (°C) | General Reaction Time | Typical Yield (%) | Key Advantages | Limitations |
| Iodine Catalysis | Molecular Iodine (I₂) | Acetone (B3395972) | Room Temp. to Reflux | 5 min - 1 h | 90-99% | Neutral conditions, fast, chemoselective, tolerates acid-sensitive groups (e.g., t-butyl ethers, silyl (B83357) ethers).[1][2][3][4] | May not be suitable for substrates sensitive to iodine. |
| Bismuth(III) Nitrate (B79036) | Bi(NO₃)₃·5H₂O | Dichloromethane (B109758) | Room Temp. | 0.5 - 24 h | 85-95% | Mild, chemoselective for acyclic acetals, tolerates TBDMS and THP ethers.[5][6] | Slower for cyclic acetals and non-conjugated aldehyde acetals, requires a chlorinated solvent.[5] |
| Bismuth(III) Triflate | Bi(OTf)₃ | THF/H₂O | Room Temp. to Reflux | 0.5 - 6 h | 90-98% | Highly catalytic (0.1-1 mol%), effective for both acyclic and cyclic acetals, non-toxic solvent system.[7][8][9] | Catalyst is not commercially available and needs to be synthesized. |
| Cerium(III) Triflate | Ce(OTf)₃ | Wet Nitromethane | Room Temp. | 0.5 - 5 h | 90-98% | Mild, chemoselective, tolerates a wide range of protecting groups (THP, Tr, Bn, TBDMS).[10][11][12] | Requires a specific solvent system (wet nitromethane). |
| Silica Sulfuric Acid | Silica Sulfuric Acid/Wet SiO₂ | Toluene | 60-70 | 1 - 2 h | ~95% | Heterogeneous catalyst, easy work-up, inexpensive.[13] | Requires elevated temperatures. |
| Electrochemical | LiClO₄ | Acetonitrile | Room Temp. | N/A | 55-100% | Neutral conditions, avoids traditional reagents.[14] | Requires specialized equipment, yields can be variable. |
Experimental Protocols
General Procedure for Molecular Iodine Catalyzed this compound Deprotection
This protocol is particularly useful for substrates containing acid-sensitive functional groups.
Materials:
-
This compound-protected compound (1.0 mmol)
-
Molecular Iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%)
-
Reagent-grade Acetone (10 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Dichloromethane or Ethyl Acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Brine
Procedure:
-
Dissolve the this compound-protected compound in acetone.
-
Add molecular iodine to the solution at room temperature.
-
Stir the mixture and monitor the reaction by Thin Layer Chromatography (TLC). Acyclic acetals typically react within 5 minutes, while cyclic acetals may require gentle refluxing (56 °C) for 5-10 minutes.[1]
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected carbonyl compound.
General Procedure for Bismuth(III) Nitrate Catalyzed this compound Deprotection
This method is highly chemoselective for acyclic acetals derived from ketones and conjugated aldehydes.[5]
Materials:
-
This compound-protected compound (1.0 mmol)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (121 mg, 0.25 mmol, 25 mol%)
-
Dichloromethane (10 mL)
-
Water
Procedure:
-
Dissolve the this compound-protected compound in dichloromethane.
-
Add bismuth(III) nitrate pentahydrate to the solution at room temperature.
-
Stir the suspension and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
General Procedure for Cerium(III) Triflate Catalyzed this compound Deprotection
This protocol offers a mild and chemoselective method for the cleavage of both cyclic and acyclic acetals.[10]
Materials:
-
This compound-protected compound (1.0 mmol)
-
Cerium(III) triflate (Ce(OTf)₃) (29 mg, 0.05 mmol, 5 mol% for acyclic; 176 mg, 0.3 mmol, 30 mol% for cyclic)
-
Nitromethane saturated with water
-
Ethyl Acetate
-
Water
Procedure:
-
Dissolve the this compound-protected compound in wet nitromethane.
-
Add cerium(III) triflate to the solution at room temperature.
-
Stir the mixture and monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing Deprotection Pathways
The following diagrams illustrate the general mechanisms and decision-making workflows for this compound deprotection.
Caption: Generalized mechanism of acid-catalyzed this compound deprotection.
Caption: Decision workflow for selecting an this compound deprotection method.
References
- 1. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 2. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. [PDF] Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. | Semantic Scholar [semanticscholar.org]
- 5. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A simple and efficient chemoselective method for the catalytic deprotection of acetals and ketals using bismuth triflate. | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 | MDPI [mdpi.com]
- 14. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Acetal versus Thioacetal Protecting Groups: A Comparative Stability Study
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficient and successful molecular construction. For the temporary masking of carbonyl functionalities in aldehydes and ketones, acetals and their sulfur-containing analogs, thioacetals, are among the most widely employed protecting groups. While structurally similar, their stability profiles, particularly under acidic conditions, diverge significantly, a critical consideration for chemists in research, and drug development. This guide provides an in-depth comparison of acetal (B89532) and thiothis compound protecting groups, supported by experimental data, detailed protocols, and visual aids to inform the selection of the most appropriate group for a given synthetic challenge.
Executive Summary
Acetals are readily cleaved under mild acidic conditions, making them suitable for synthetic routes where facile deprotection is desired. In stark contrast, thioacetals exhibit remarkable stability in acidic environments and necessitate harsher, often non-hydrolytic, conditions for their removal.[1] This fundamental difference in reactivity stems from the electronic properties of oxygen versus sulfur. The greater basicity of the oxygen atoms in acetals facilitates protonation, initiating the hydrolysis cascade. Conversely, the lower basicity of sulfur in thioacetals renders them resistant to protonation and subsequent cleavage under acidic conditions. Both groups are generally stable to basic and nucleophilic conditions.
Comparative Stability Data
The difference in stability between acetals and thioacetals under acidic conditions is not merely qualitative but has been quantified through kinetic studies. Thioacetals hydrolyze significantly slower than their oxygen counterparts. The selection of a protecting group can be guided by the desired stability under specific pH conditions, as illustrated in the tables below.
Table 1: Comparative Hydrolysis Rates of Benzaldehyde (B42025) Acetals and Thioacetals
| Compound | Rate Constant (kH+, M⁻¹s⁻¹) | Relative Rate |
| Benzaldehyde dimethyl this compound | 1.3 x 10² | ~ 3 x 10⁵ |
| Benzaldehyde diethyl thiothis compound | 4.3 x 10⁻⁴ | 1 |
Data sourced from a kinetic study on the hydrolysis of acetals and thioacetals of p-substituted benzaldehydes.
Table 2: Hydrolytic Stability of Acetals under Various pH Conditions
| This compound/Ketal Derivative | pH | Half-life (t₁/₂) |
| Benzylidene this compound | 5 | ~4 minutes (in the presence of TFA) |
| This compound of acetaldehyde | 5 | ~4 hours |
| Acetone (B3395972) ketal | 5 | ~32 hours |
| Acetone ketal | 6.5 | ~576 hours (24 days) |
| Acetone ketal | 7.4 | Stable for > 7 days |
This data highlights the tunability of this compound stability based on structure and pH. Thioacetals are generally considered stable under these conditions.[2]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the formation and deprotection of both acetals and thioacetals using benzaldehyde as a model substrate.
This compound Formation and Deprotection
1. Protection of Benzaldehyde as Benzaldehyde Dimethyl this compound
-
Materials: Benzaldehyde, methanol (B129727), hydrochloric acid, sodium methoxide (B1231860).
-
Procedure:
-
To 1 mole of benzaldehyde, add 2 moles of methanol.
-
Add a catalytic amount of hydrochloric acid (e.g., 0.05% by weight of benzaldehyde).
-
Heat the reaction mixture. The temperature is slowly raised to 140-145°C and maintained in this range until the evolution of methanol ceases (approximately 8 hours).[3]
-
After cooling, neutralize the remaining acid with a solution of sodium methoxide in methanol until the solution is just alkaline to litmus (B1172312) paper.
-
The crude product is then purified by distillation.
-
2. Deprotection of Benzaldehyde Dimethyl this compound
-
Materials: Benzaldehyde dimethyl this compound, aqueous acid (e.g., dilute HCl).
-
Procedure:
-
Dissolve benzaldehyde dimethyl this compound in a suitable solvent (e.g., acetone or THF).
-
Add an excess of water and a catalytic amount of a strong acid (e.g., HCl).
-
Stir the reaction at room temperature. The progress of the hydrolysis can be monitored by TLC or GC.
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield benzaldehyde.
-
Thiothis compound Formation and Deprotection
1. Protection of Benzaldehyde as Benzaldehyde Diethyl Thiothis compound
-
Materials: Benzaldehyde, ethanethiol (B150549), boron trifluoride etherate, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of benzaldehyde (1 equivalent) in a dry, inert solvent such as dichloromethane, add ethanethiol (2.2 equivalents).
-
Cool the mixture in an ice bath and add a catalytic amount of a Lewis acid, such as boron trifluoride etherate, dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to yield benzaldehyde diethyl thiothis compound.
-
2. Deprotection of Benzaldehyde Diethyl Thiothis compound
-
Materials: Benzaldehyde diethyl thiothis compound, mercuric chloride (HgCl₂), calcium carbonate (CaCO₃), acetonitrile (B52724), water.
-
Procedure:
-
Dissolve the benzaldehyde diethyl thiothis compound in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add mercuric chloride (2.2 equivalents) and calcium carbonate (2.2 equivalents) to the solution.
-
Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the solid precipitate.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) acetate (B1210297) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the resulting benzaldehyde.
-
Visualization of Concepts
To further clarify the concepts of stability and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Comparative stability of this compound and thiothis compound protecting groups.
Caption: General experimental workflow for using this compound/thiothis compound protecting groups.
Conclusion
The choice between an this compound and a thiothis compound protecting group is a critical decision in the design of a synthetic route. Acetals offer the advantage of mild and straightforward deprotection under acidic conditions. However, their lability in the presence of acid can be a significant drawback in complex syntheses requiring acidic steps. Thioacetals, with their robust stability to a wide range of acidic conditions, provide a reliable alternative when the protecting group must endure harsh environments. The trade-off for this enhanced stability is the requirement for more specialized and often harsher deprotection methods. By understanding the distinct stability profiles and having access to reliable experimental protocols, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with greater efficiency and success.
References
A Comparative Guide to HPLC Methods for the Purification and Analysis of Chiral Acetals
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis and analysis, the efficient purification and analysis of chiral acetals is a critical undertaking. High-Performance Liquid Chromatography (HPLC) stands as a premier technique for resolving enantiomers, with the selection of the appropriate chiral stationary phase (CSP) and mobile phase being paramount for a successful separation. This guide offers an objective comparison of HPLC methods for chiral acetals, supported by experimental data, to aid in method development and optimization.
The separation of chiral compounds, including acetals, is most commonly achieved through direct methods utilizing CSPs.[1] Among the various types of CSPs available, polysaccharide-based phases, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and are often the first choice for screening chiral separations.[2][3] These CSPs can be operated in normal-phase, reversed-phase, or polar organic modes, providing a versatile platform for method development.[2]
Comparison of Chiral Stationary Phases for Acetal (B89532) Separation
The following table summarizes quantitative data from various studies on the HPLC separation of chiral acetals and related compounds. This data is intended to serve as a starting point for method development, highlighting successful applications of different CSPs and mobile phase conditions.
| Analyte | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) | Reference |
| Prostaglandin (B15479496) Methoxy this compound Intermediate | Chiralcel OJ-RH | - | Acetonitrile:Methanol:Water (pH 4) | - | 25-40 | - | ≥ 1.5 | [2] |
| 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane (Solketal derivative) | Rt-bDEXse (GC Column) | - | - | - | - | < 10 | > 1.5 | [4] |
| 1,3-Dioxan-4-one Precursor (Phenylalanine derivative) | Chiralcel OD-H | 250 x 4.6 mm | n-Hexane/Isopropanol (B130326)/Trifluoroacetic acid (90:10:0.1) | 1.0 | 25 | - | - | [5] |
| PGE2 Enantiomers (structurally related) | Phenomenex Lux Amylose-2 | - | Acetonitrile/Water with 0.1% Formic Acid | 0.05 | - | - | Baseline |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of chiral separation methods. Below are representative protocols that can serve as a foundation for developing HPLC methods for chiral acetals.
Protocol 1: Reversed-Phase Separation of a Prostaglandin this compound Intermediate
This protocol is adapted from methodologies successful in separating prostaglandin enantiomers, which include chiral this compound intermediates in their synthetic pathway.
-
Column: Chiralcel OJ-RH (Cellulose tris(4-methylbenzoate) on a silica (B1680970) support)
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (with the aqueous phase adjusted to pH 4 with a suitable acid, e.g., formic acid or acetic acid). A typical starting gradient could be in the range of 30:10:60 (Acetonitrile:Methanol:Water).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: Optimization between 25°C and 40°C is recommended, as temperature can significantly impact selectivity.[2]
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 200-220 nm if no strong chromophore is present).
-
Sample Preparation: Dissolve the chiral this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the sample.
-
Run the analysis isocratically.
-
If separation is not optimal, adjust the ratio of organic modifiers (acetonitrile and methanol) and the pH of the aqueous component.
-
Protocol 2: Normal-Phase Screening for General Chiral Acetals
This protocol provides a general screening approach for new chiral acetals, leveraging the broad selectivity of polysaccharide-based CSPs in normal-phase mode.
-
Columns for Screening:
-
Chiralpak IA or IB (Immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OD-H or AD-H (Coated cellulose or amylose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase: A primary screening is typically performed with mixtures of n-hexane and an alcohol modifier (isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane/isopropanol.
-
Additives: For acidic or basic analytes, the addition of 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (B46881) (DEA), respectively, can improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (e.g., 25°C)
-
Detection: UV detection at a suitable wavelength.
-
Procedure:
-
Screen the analyte on each of the selected columns with the initial mobile phase.
-
If no separation is observed, vary the alcohol modifier (e.g., switch from isopropanol to ethanol).
-
Adjust the percentage of the alcohol modifier (e.g., try 80:20 or 95:5 hexane/alcohol).
-
If the analyte has acidic or basic properties, incorporate the appropriate additive into the mobile phase.
-
Mandatory Visualizations
To facilitate the understanding of the workflow for developing a chiral HPLC method, the following diagram illustrates the key decision-making steps.
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. mdpi.com [mdpi.com]
- 3. eijppr.com [eijppr.com]
- 4. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the 3D Architecture of Six-Membered Cyclic Acetals: A 2D NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional conformation of molecules is paramount. The spatial arrangement of atoms in six-membered cyclic acetals, such as 1,3-dioxanes, profoundly influences their biological activity and chemical properties. This guide provides a comprehensive comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as a powerful tool for the detailed conformational analysis of these critical structural motifs.
Six-membered rings, like cyclohexane, predominantly adopt a chair conformation to minimize steric and torsional strain. However, the introduction of heteroatoms, as in cyclic acetals, alters bond lengths and angles, leading to distinct conformational preferences. The orientation of substituents on the ring—axial versus equatorial—can dramatically impact a molecule's function. 2D NMR techniques, including Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-bond and through-space correlations, respectively, offering invaluable insights into these conformational equilibria.
Deciphering Conformations: A Comparison of 2D NMR Techniques
The two primary 2D NMR experiments for conformational analysis are COSY and NOESY. Each provides a unique set of data that, when used in conjunction, allows for a detailed reconstruction of the molecule's preferred three-dimensional structure in solution.
-
Correlation Spectroscopy (COSY): This homonuclear experiment reveals scalar (J) couplings between protons that are connected through two to three bonds. In a six-membered ring, the magnitude of the vicinal (three-bond) coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the cross-peaks in a COSY spectrum, one can determine the connectivity of the proton network and extract crucial ³J values to differentiate between axial-axial, axial-equatorial, and equatorial-equatorial relationships.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are directly bonded.[1] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons. This technique is particularly powerful for determining the relative orientation of substituents on the ring. For instance, a strong NOE between a substituent and an axial proton on the ring would indicate an axial orientation for that substituent.
The complementary nature of COSY and NOESY provides a robust methodology for conformational assignment. COSY establishes the bonding network and provides dihedral angle information through coupling constants, while NOESY reveals spatial proximities, confirming the relative stereochemistry and substituent orientations.
Quantitative Conformational Analysis: From J-Couplings to Energy Landscapes
The conformational preference of a substituent on a six-membered ring is often quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. This equilibrium can be experimentally determined using NMR data. For a substituted 1,3-dioxane (B1201747) in a rapid conformational equilibrium, the observed vicinal coupling constants are a weighted average of the coupling constants for the two chair conformers.
By measuring the ³J values from the 1D or 2D NMR spectrum and using the known coupling constants for the pure axial and equatorial conformers (often derived from model compounds or computational chemistry), the mole fractions of the two conformers can be calculated. From these populations, the equilibrium constant (K) and subsequently the A-value (ΔG° = -RTlnK) can be determined.
Below is a comparison of experimentally determined conformational energies (A-values) for various substituents at the C5 position of the 1,3-dioxane ring, showcasing the influence of substituent size and nature on the conformational equilibrium.
| Substituent (R) at C5 | Solvent | A-value (kcal/mol) | Reference |
| Ethyl (Et) | CHCl₃ | 0.8 | [2] |
| Isopropyl (i-Pr) | CCl₄ | 1.1 - 1.8 | [2] |
| tert-Butyl (t-Bu) | Et₂O | 1.3 | [2] |
| Phenyl (Ph) | - | 0.9 | [2] |
Experimental Protocols for 2D NMR Analysis
A standardized experimental approach is crucial for obtaining high-quality, reproducible 2D NMR data for conformational analysis.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified six-membered cyclic acetal (B89532) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4][5] The choice of solvent is critical as it can influence the conformational equilibrium.[6]
-
Homogenization: Ensure the sample is fully dissolved to form a homogeneous solution. If necessary, gently warm or vortex the sample in a separate vial before transferring it to the NMR tube.[4]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent interference with the magnetic field homogeneity, which can lead to poor shimming and broadened spectral lines.[4][7]
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).[4]
2D NMR Data Acquisition
The following are typical parameters for COSY and NOESY experiments on a modern NMR spectrometer. These may need to be optimized for the specific compound and instrument.
COSY (Correlation Spectroscopy)
-
Pulse Sequence: cosygpqf (or similar gradient-selected, phase-sensitive sequence).
-
Acquisition Parameters:
-
Number of scans (ns): 4-16
-
Number of points in F2 (td2): 1024-2048
-
Number of increments in F1 (td1): 256-512
-
Spectral width (sw) in F1 and F2: Set to cover all proton signals of interest.
-
Relaxation delay (d1): 1-2 seconds.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. The resulting spectrum can be symmetrized.
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Sequence: noesygpph (or similar gradient-selected, phase-sensitive sequence with water suppression if needed).
-
Acquisition Parameters:
-
Number of scans (ns): 8-32 (or more for dilute samples)
-
Number of points in F2 (td2): 1024-2048
-
Number of increments in F1 (td1): 256-512
-
Spectral width (sw) in F1 and F2: Identical to the COSY experiment.
-
Relaxation delay (d1): 1-2 seconds.
-
Mixing time (d8): This is a crucial parameter and may need to be optimized. A typical starting point for small molecules is 300-800 ms. A series of experiments with varying mixing times can provide more quantitative distance information.
-
-
Processing: Apply an exponential or Gaussian window function in both dimensions before Fourier transformation.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical steps involved in conformational analysis using 2D NMR.
Caption: A flowchart illustrating the key steps in the experimental workflow for 2D NMR-based conformational analysis.
Caption: A diagram showing the logical progression from raw 2D NMR data to the final conformational assignment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. Reddit - The heart of the internet [reddit.com]
Unraveling Acetal Reaction Pathways: A Comparative Guide Using Isotopic Labeling
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. Isotopic labeling stands out as a powerful technique to elucidate these pathways with precision. This guide provides an objective comparison of acetal (B89532) reaction pathways, leveraging experimental data from isotopic labeling studies to shed light on the nuances of their formation and hydrolysis.
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes to trace its path through a reaction. This method provides invaluable insights into reaction mechanisms, particularly for multi-step processes like this compound formation and hydrolysis. By analyzing the position of the isotope in the products, researchers can deduce the bonds that are broken and formed, and in some cases, the rate-determining steps of the reaction.
Comparative Analysis of this compound Hydrolysis Pathways
The acid-catalyzed hydrolysis of acetals is a well-studied reaction, and isotopic labeling has been instrumental in confirming its mechanism. The generally accepted pathway involves a pre-equilibrium protonation of the this compound, followed by a unimolecular rate-determining decomposition of the protonated intermediate to an alcohol and a resonance-stabilized carbocation.[1]
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a sensitive probe of transition state structure. Deuterium (B1214612) labeling is commonly employed for these studies.
Table 1: Kinetic Isotope Effects for the Acid-Catalyzed Hydrolysis of Cyanoketen Dimethyl this compound
| Catalyst | kH/kD |
| Acetic Acid | ~5.3 |
| Other Aliphatic Acids | ~5.3 |
| Hydrogen Ion | ~3.0 |
Data sourced from a study on the general acid catalysis of cyanoketen dimethyl this compound hydrolysis.[2]
The observed primary kinetic isotope effects (kH/kD > 1) indicate that the proton transfer from the acid catalyst is involved in the rate-determining step of the hydrolysis of cyanoketen dimethyl this compound.[2]
Substituent and Structural Effects on Hydrolysis Rates
The structure of the this compound and the presence of substituents can significantly influence the rate of hydrolysis. Isotopic labeling, in conjunction with kinetic studies, helps to quantify these effects. For instance, in the acid-catalyzed hydrolysis of a series of substituted benzaldehyde (B42025) diethyl acetals and 2-(substituted phenyl)-1,3-dioxolanes, it was found that the diethyl acetals hydrolyze 30 to 35 times faster than the corresponding cyclic dioxolanes.[1] This difference is attributed to a less favorable entropy of activation for the cyclic compounds.[1]
Furthermore, deuterium solvent isotope effects (kD₂O/kH₂O) for the hydrolysis of various acetals and ketals are consistently in the range of 2-3, which is indicative of a specific acid-catalyzed A-1 mechanism.[3]
Experimental Protocols for Isotopic Labeling Studies
Detailed experimental protocols are crucial for obtaining reliable and reproducible data in isotopic labeling studies. Below are generalized methodologies for investigating this compound reaction pathways using deuterium and 18O labeling.
Deuterium Kinetic Isotope Effect (KIE) Measurement
This protocol is adapted from studies on the acid-catalyzed hydrolysis of acetals.[2]
Objective: To determine the primary deuterium KIE for the acid-catalyzed hydrolysis of an this compound.
Materials:
-
This compound substrate
-
Deuterated and non-deuterated acid catalyst (e.g., acetic acid and acetic acid-d1)
-
Solvent (e.g., H₂O or a mixed solvent system)
-
Quenching solution
-
Internal standard for analysis
-
Analytical instrument (e.g., GC-MS or HPLC)
Procedure:
-
Reaction Setup: Prepare two sets of reactions in parallel. One set will use the non-deuterated acid catalyst (for kH measurement), and the other will use the deuterated catalyst (for kD measurement).
-
Initiation: Initiate the reactions by adding the acid catalyst to a solution of the this compound in the chosen solvent at a constant temperature.
-
Monitoring: At specific time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding a suitable quenching solution (e.g., a strong base).
-
Analysis: Analyze the quenched samples using an appropriate analytical technique (e.g., GC-MS or HPLC) to determine the concentration of the remaining this compound or the formed product.
-
Rate Constant Calculation: Determine the pseudo-first-order rate constants (kH and kD) from the plots of ln([this compound]) versus time.
-
KIE Calculation: Calculate the KIE as the ratio of the rate constants: KIE = kH / kD.
18O Labeling Study of this compound Hydrolysis
This protocol is a generalized procedure based on the principles of 18O labeling experiments.
Objective: To trace the origin of the oxygen atom in the carbonyl product of this compound hydrolysis.
Materials:
-
This compound substrate
-
18O-labeled water (H₂18O)
-
Normal water (H₂16O)
-
Acid catalyst (e.g., HCl)
-
Solvent (if necessary)
-
Extraction solvent
-
Analytical instrument (e.g., Mass Spectrometer or NMR Spectrometer)
Procedure:
-
Reaction Setup: Prepare two reactions. One reaction will be conducted in the presence of H₂18O, and the control reaction will be in H₂16O.
-
Reaction: Dissolve the this compound substrate in the respective isotopic water containing the acid catalyst and allow the hydrolysis to proceed to completion.
-
Workup: After the reaction is complete, extract the carbonyl product using a suitable organic solvent.
-
Analysis: Analyze the isotopic composition of the purified product using mass spectrometry to determine the incorporation of 18O. Alternatively, 13C NMR can be used to observe the isotopic shift of the carbonyl carbon signal upon 18O incorporation.
-
Interpretation: The presence of 18O in the carbonyl product confirms that the oxygen atom comes from the solvent (water), supporting the mechanistic pathway where water acts as the nucleophile.
Visualizing Reaction Pathways and Workflows
Diagrams are essential for visualizing the complex steps in reaction mechanisms and experimental procedures.
Caption: Acid-catalyzed hydrolysis of an this compound.
Caption: Workflow for KIE determination.
Conclusion
Isotopic labeling studies provide indispensable data for the elucidation of this compound reaction pathways. Kinetic isotope effects and tracer studies using 18O have been pivotal in confirming the mechanisms of acid-catalyzed hydrolysis and in quantifying the influence of structural and electronic factors on reaction rates. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and interpret their own isotopic labeling experiments, leading to a deeper understanding of these fundamental organic reactions.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl this compound; general acid catalysis and kinetic hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
A Comparative Guide to Acetalization Catalysts: Benchmarking Novel Catalysts Against Traditional Protic Acids
For researchers, scientists, and professionals in drug development, the efficient and selective protection of carbonyl groups is a critical step in multi-step organic synthesis. Acetalization, the conversion of aldehydes and ketones to acetals, is a fundamental transformation for this purpose. While traditional protic acids have long been the go-to catalysts, a new generation of catalysts offers potential advantages in terms of activity, selectivity, and sustainability. This guide provides an objective comparison of these new catalysts with traditional protic acids, supported by experimental data and detailed methodologies.
Executive Summary
Traditional protic acids, such as hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH), are effective catalysts for acetalization. However, they often suffer from drawbacks including corrosiveness, difficulty in separation from the reaction mixture, and incompatibility with acid-sensitive substrates.[1] Modern catalysis has introduced a range of alternatives, including solid acids like zeolites and acidic resins, ionic liquids, and photocatalysts. These novel catalysts aim to address the limitations of their predecessors by offering improved reusability, milder reaction conditions, and enhanced chemoselectivity. This guide will delve into a comparative analysis of their performance based on available experimental data.
Performance Comparison of Acetalization Catalysts
The following tables summarize the performance of various catalysts in the acetalization of common carbonyl compounds. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, the data provides valuable insights into the relative efficacy of each catalyst system.
Table 1: Acetalization of Benzaldehyde with Ethylene Glycol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional Protic Acids | ||||||
| p-TsOH | 1 | Toluene | Reflux | 4 | 92 | [2] |
| HCl | 0.1 | Methanol | Ambient | 0.5 | >95 | [1] |
| New Catalysts | ||||||
| Amberlyst-15 | 10 wt% | None | 70 | 1 | 95 | [2] |
| Zeolite H-Beta | 2 g / mol reactant | None | 100 | 2 | >90 | |
| [HMIm]HSO₄ (Ionic Liquid) | 10 | None | 25 | 2 | 99 | |
| Thioxanthenone (Photocatalyst) | 10 | Methanol | Ambient | 1.5 | 95 | [3] |
| Lanthanide MOF | - | Methanol | 50 | - | up to 90 | [4] |
| Tungstophosphoric acid/TiO₂ | 0.6 g | Cyclohexane | Reflux | - | 93.4 | [5] |
Table 2: Acetalization of Cyclohexanone with Ethylene Glycol
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Traditional Protic Acids | |||||||
| H₂SO₄ | - | - | 30-70 | - | High | High | [6] |
| New Catalysts | |||||||
| Amberlyst-15 | - | - | 30-70 | - | High | High | [6] |
| [Hpy][HSO₄] (Ionic Liquid) | 0.5 wt% | None | 60 | - | ~80 | >99 | [6] |
| Cobaloxime | 0.1 mol% | None | 70 | 1 | 95.3 | 100 | [7] |
Experimental Protocols
Reproducibility is key in benchmarking studies.[8][9] The following is a generalized experimental protocol for the acetalization of an aldehyde with a diol, which can be adapted for specific catalysts.
General Benchmarking Protocol for Acetalization
-
Reactant and Catalyst Preparation:
-
Ensure all reactants and solvents are of high purity and are appropriately dried, as water can hinder the reaction.[10]
-
The aldehyde (1.0 eq), diol (1.2 eq), and catalyst (as specified in the comparison tables) are added to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
For reactions requiring the removal of water, a Dean-Stark apparatus can be employed.[10]
-
-
Reaction Execution:
-
The reaction mixture is stirred at the specified temperature for the designated time.
-
Reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
For homogeneous catalysts, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
For heterogeneous catalysts, the catalyst is removed by filtration and can be washed, dried, and stored for reuse. The filtrate is then concentrated to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by distillation.
-
-
Characterization:
-
The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Reaction Mechanisms and Workflows
Understanding the reaction mechanism is crucial for catalyst optimization and development. The following diagrams illustrate the proposed pathways for different catalyst types.
Protic Acid Catalyzed Acetalization
Traditional protic acid catalysis proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack of the alcohol, formation of a hemiacetal, and subsequent conversion to the This compound (B89532) with the elimination of water.[10][11]
Caption: Protic acid-catalyzed acetalization pathway.
Heterogeneous Solid Acid Catalyzed Acetalization
Solid acid catalysts, such as zeolites and acidic resins, function similarly to homogeneous protic acids. The reaction occurs at the acidic sites on the catalyst surface. The mechanism involves the activation of the carbonyl group by the solid acid's active sites.[2]
Caption: Acetalization pathway on a solid acid catalyst.
Photocatalytic Acetalization
Photocatalytic acetalization offers a milder, often acid-free, alternative. The mechanism typically involves the photoexcitation of the catalyst, which then interacts with the aldehyde to form a radical cation, making it more susceptible to nucleophilic attack by the alcohol.[3][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. jxnutaolab.com [jxnutaolab.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guide: Personal Protective Equipment for Acetal
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Acetal (B89532) in its various forms. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for its use, and disposal protocols to ensure laboratory safety.
This compound: Hazard Overview
This compound can be encountered in different forms, each presenting distinct hazards that dictate the required level of personal protection.
-
Solid this compound (e.g., Delrin®): In its solid, polymer form at room temperature, this compound is generally stable and harmless. The primary hazard arises from mechanical processing like grinding, sawing, or machining, which generates dust. This "nuisance dust" can cause mechanical eye irritation and respiratory irritation if inhaled in high concentrations.
-
Molten this compound: When heated for processing, molten this compound poses a severe thermal burn hazard.[1][2]
-
Thermal Decomposition: Heating this compound above 230-240°C (446-464°F) causes it to decompose, releasing flammable and toxic formaldehyde (B43269) gas.[1][2][3] Formaldehyde is a respiratory irritant, a sensitizing agent, and a suspected human carcinogen that can cause severe allergic reactions.[4]
-
Liquid this compound (1,1-Diethoxyethane, CAS: 105-57-7): This form is a highly flammable liquid and vapor.[5] It poses a risk of fire or explosion and requires careful handling away from ignition sources.[5][6] Exposure can cause skin and eye irritation.[7]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent on the physical state of the this compound and the specific handling procedure.
-
For Solid this compound: When machining, grinding, or any operation that creates dust, safety glasses are recommended to protect against particulate matter.[1][2]
-
For Liquid this compound: Use chemical splash goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5][6] If there is a significant splash hazard, a face shield should be worn in addition to goggles.
Appropriate gloves and protective clothing are essential to prevent skin contact.
-
Protective Clothing: For routine handling, a standard laboratory coat is sufficient. When handling molten polymer, a long-sleeve cotton shirt and long pants are recommended.[1][2] For tasks involving liquid this compound where splashing is possible, flame-retardant and antistatic protective clothing should be worn.[5]
-
Gloves: The choice of glove material is critical, especially when handling liquid this compound or during thermal processing.
Table 1: Chemical Resistance of Common Glove Materials to Acetaldehyde (Note: This data is for Acetaldehyde and should be used as a preliminary guide only. On-site testing and manufacturer consultation are essential for handling 1,1-diethoxyethane).
| Glove Material | Resistance Rating | General Recommendation |
| Natural Rubber (Latex) | Poor / Not Recommended | Avoid use. |
| Neoprene | Poor / Not Recommended | Avoid use. |
| Nitrile | Poor / Not Recommended | Avoid use. |
| Butyl Rubber | Good to Excellent | Recommended for handling aldehydes.[8] |
| Five-Layer Laminate Film | Excellent | Offers the broadest range of chemical protection and is recommended when hazards are not clearly identified.[9] |
Data compiled from various sources.[10][11][12] Glove performance is affected by thickness, temperature, and exposure duration.[12][13]
Respiratory protection is typically not required for handling solid this compound at ambient temperatures. However, it becomes critical during operations that generate dust or formaldehyde gas.
-
For this compound Dust: If machining or grinding generates dust, local exhaust ventilation should be used to maintain concentrations below the OSHA limit for particulates (15 mg/m³ total dust, 5 mg/m³ respirable dust).[2][14] If ventilation is inadequate, a NIOSH/MSHA-approved air-purifying respirator with a dust/mist cartridge should be used.[14]
-
For Formaldehyde Vapors: When this compound is heated above 230°C, formaldehyde gas is released.[2] OSHA has established specific exposure limits for formaldehyde that necessitate respiratory protection.
Table 2: OSHA Exposure Limits and Required Respiratory Protection for Formaldehyde
| Exposure Level | Limit Type | Concentration | Minimum Required Respirator |
| Action Level | 8-hour TWA¹ | 0.5 ppm | Increased monitoring and medical surveillance required. |
| PEL | 8-hour TWA¹ | 0.75 ppm | Full-facepiece respirator with cartridges or canisters specifically approved for formaldehyde. |
| STEL | 15-minute STEL² | 2.0 ppm | Full-facepiece respirator with cartridges or canisters specifically approved for formaldehyde. |
¹TWA = Time-Weighted Average. ²STEL = Short-Term Exposure Limit. Data sourced from OSHA Standard 1910.1048.[4]
-
For Liquid this compound Vapors: For handling liquid this compound, a NIOSH-approved respirator with an organic vapor cartridge is required if ventilation is inadequate to keep concentrations below exposure limits.[1][3]
Experimental Protocols: Glove Permeation Testing
The quantitative data for glove chemical resistance, such as breakthrough time and permeation rate, is typically determined using standardized test methods. The most common standard is ASTM F739 - Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases under Conditions of Continuous Contact .[6]
In this method, a sample of the glove material acts as a barrier between a test chamber containing the challenge chemical and a collection chamber.[6] A collecting medium (gas or liquid) in the collection chamber is continuously analyzed to detect the chemical as it permeates the material. The "normalized breakthrough time" is the time from the initial chemical contact until the chemical's permeation rate reaches 0.1 µg/cm²/min.[6]
Mandatory Visualizations
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound
Follow this sequence to minimize contamination risk during PPE use and removal.
Caption: PPE Donning, Doffing & Disposal Sequence
Operational Plan: Donning and Doffing Procedures
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[2][3][5] The outside of used PPE should always be considered contaminated.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on the gown, ensuring it covers the torso fully. Fasten it at the back of the neck and waist.[2]
-
Mask/Respirator: Secure ties or elastic bands. Fit the flexible band to the bridge of your nose and ensure a snug fit below the chin. Perform a user seal check for respirators.
-
Eye/Face Protection: Place goggles or a face shield over your face and eyes; adjust to fit.[2]
-
Gloves: Pull gloves on last. Ensure the glove cuffs go over the sleeves of the gown.[3]
Doffing Sequence: This procedure should be performed in a designated area.
-
Gown and Gloves: Grasp the gown in the front and pull it away from your body, breaking the ties. As you roll the gown down, fold it inside-out. Peel off the gloves at the same time as you remove the gown, ensuring the gloves end up inside the rolled-up gown.[2][5]
-
Hand Hygiene: Perform hand hygiene immediately after removing the gown and gloves.[3][5]
-
Exit the immediate work area.
-
Goggles/Face Shield: Remove eye and face protection from the back by lifting the headband or earpieces. Avoid touching the front surface.[2]
-
Mask/Respirator: Grasp the bottom ties/elastics, then the top ones, and remove without touching the front.[2]
-
Final Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[3]
Disposal Plan
Proper disposal of contaminated materials is the final step in safe handling.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and masks that have come into contact with this compound, must be treated as hazardous waste. Place these items in a clearly labeled, sealed hazardous waste container.
-
This compound Waste: Unused or waste this compound (solid or liquid) must be disposed of in compliance with federal, state, and local regulations.[1] Do not pour liquid this compound down the drain.[5] Collect it in a suitable, closed, and labeled container for chemical waste disposal.
-
Decontamination: For reusable PPE, decontamination procedures should be followed. This may involve washing with soap and detergents for surface contaminants.[1] However, for absorbed liquid chemicals, thermal decontamination may be more effective.[7] Given the hazards, single-use, disposable PPE is often the preferred option.[1] Always follow your institution's specific guidelines for hazardous waste management.
References
- 1. cleanflow.net [cleanflow.net]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. theridgepro.com [theridgepro.com]
- 4. titansafety.com.au [titansafety.com.au]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. thesafetygeek.com [thesafetygeek.com]
- 7. calpaclab.com [calpaclab.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. 3m.com [3m.com]
- 11. Chemical resistance guide informations - Shield Scientific [shieldscientific.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 14. fibreglast.com [fibreglast.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
